molecular formula C8H9Cl2N B057762 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine CAS No. 142885-96-9

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Cat. No.: B057762
CAS No.: 142885-96-9
M. Wt: 190.07 g/mol
InChI Key: BAIWBDZQCQHMJV-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS 142885-96-9) is a high-value pyridine derivative extensively used as a critical synthetic intermediate in pharmaceutical research and development. With a molecular formula of C 8 H 9 Cl 2 N and a molecular weight of 190.07 g/mol, this compound serves as a key building block in the synthesis of active pharmaceutical ingredients (APIs), particularly for proton pump inhibitors (PPIs) such as Omeprazole . Applications & Research Value: This compound is strategically functionalized with both a chloromethyl group and a chloro substituent on the pyridine ring, making it a versatile precursor for nucleophilic substitution reactions and further structural elaboration. Its primary research application is as a reference standard in analytical method development, validation (AMV), and Quality Control (QC) stages during drug synthesis and formulation, ensuring traceability and compliance with pharmacopeial standards (e.g., USP, EP) . Researchers utilize this intermediate to construct the core pyridine moiety found in several top-selling PPI drugs, which are essential for treating conditions like gastroesophageal reflux disease (GERD) and gastric ulcers . Specifications & Handling: The product is typically supplied with comprehensive analytical data, including 1 H-NMR, Mass Spectrometry, and HPLC for purity verification . It is recommended to be stored sealed in a dry environment at 2-8°C to maintain stability . This product is intended for research purposes and analytical applications only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5-4-11-7(3-9)6(2)8(5)10/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAIWBDZQCQHMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60452102
Record name 4-chloro-2-chloromethyl-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142885-96-9
Record name 4-chloro-2-chloromethyl-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60452102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a crucial building block in the pharmaceutical industry. This document is intended for an audience of researchers, scientists, and professionals in drug development, offering an in-depth analysis of the chemical reactions, mechanisms, and experimental protocols involved in its synthesis. By delving into the causality behind experimental choices and providing self-validating protocols, this guide aims to serve as an authoritative resource, grounded in scientific literature and field-proven insights.

Introduction: The Significance of this compound

Substituted pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, this compound holds significant importance as a key intermediate in the synthesis of proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related disorders of the stomach.[1] The precise arrangement of its chloro and chloromethyl functionalities on the dimethylpyridine scaffold makes it a versatile synthon for constructing complex heterocyclic systems.

This guide will elucidate a common and effective multi-step synthesis of this compound, commencing with the readily available starting material, 2,3,5-collidine. Each synthetic transformation will be discussed in detail, with a focus on the underlying reaction mechanisms and the rationale for the chosen reagents and conditions.

Overall Synthetic Strategy

The synthesis of this compound from 2,3,5-collidine is a multi-step process that systematically introduces the desired functional groups onto the pyridine ring. The general synthetic route is outlined below:

Synthetic_Pathway A 2,3,5-Collidine B 2,3,5-Collidine N-oxide A->B N-Oxidation C 4-Nitro-2,3,5-collidine N-oxide B->C Nitration D 2-Acetoxymethyl-4-nitro-3,5-dimethylpyridine N-oxide C->D Boekelheide Rearrangement E 2-Hydroxymethyl-4-nitro-3,5-dimethylpyridine N-oxide D->E Hydrolysis F 4-Hydroxy-2-hydroxymethyl-3,5-dimethylpyridine E->F Reduction of Nitro Group G This compound F->G Dichlorination

Caption: Overall synthetic pathway for this compound.

Synthesis of the Starting Material: 2,3,5-Collidine

While 2,3,5-collidine (2,3,5-trimethylpyridine) is commercially available, understanding its synthesis provides a more complete picture of the overall process. One common method involves the reaction of 3,5-lutidine with an aliphatic alcohol in the presence of a hydrogenation catalyst.[2]

Experimental Protocol: Synthesis of 2,3,5-Collidine
Reagent/ParameterQuantity/Value
3,5-Lutidine321 g
Raney Cobalt64 g
Methanol570 g
Temperature240 °C
Pressure45-60 kg/cm ²
Reaction Time7 hours
Yield 86%

Procedure:

  • A 1-liter autoclave is charged with 321 g of 3,5-lutidine and 64 g of Raney cobalt.

  • The vessel is purged with hydrogen gas.

  • The temperature is raised to 240 °C.

  • Methanol (570 g) is continuously introduced over 7 hours, maintaining an internal pressure of 45-60 kg/cm ².

  • After the reaction, the autoclave is cooled, and the catalyst is removed by filtration.

  • The product is purified by distillation.

Step-by-Step Synthesis of this compound

Step 1: N-Oxidation of 2,3,5-Collidine

The initial step involves the oxidation of the pyridine nitrogen to form 2,3,5-collidine N-oxide. This is a crucial activation step, as the N-oxide group significantly influences the reactivity of the pyridine ring, facilitating subsequent electrophilic substitution and rearrangement reactions. A common and effective oxidizing agent for this transformation is hydrogen peroxide in the presence of an acid, such as acetic acid.

Mechanism: The reaction proceeds via the formation of a peroxyacid in situ, which then transfers an oxygen atom to the nucleophilic nitrogen of the pyridine ring.

Experimental Protocol: N-Oxidation
Reagent/ParameterQuantity/Value
2,3,5-Collidine246.4 g
Glacial Acetic Acid2400 ml
30% Hydrogen Peroxide420 ml (added in portions)
Temperature80 °C
Reaction TimeOvernight
Yield High

Procedure:

  • To a solution of 246.4 g of 2,3,5-collidine in 2400 ml of glacial acetic acid, 420 ml of 30% hydrogen peroxide is added dropwise at room temperature.[3]

  • The solution is stirred at 80 °C overnight.[3]

  • After cooling, an additional 420 ml of 30% hydrogen peroxide is added, and the mixture is heated at 80 °C for another 24 hours.[3]

  • The reaction mixture is concentrated in vacuo, made basic with sodium hydroxide, and extracted with methylene chloride.[3]

  • The combined organic phases are dried and evaporated to yield 2,3,5-collidine N-oxide.[3]

Step 2: Nitration of 2,3,5-Collidine N-oxide

The introduction of a nitro group at the 4-position is achieved through electrophilic nitration. The N-oxide group directs the nitration to the 4-position. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Mechanism: The nitronium ion (NO₂⁺), generated from the reaction of nitric and sulfuric acids, acts as the electrophile. The electron-donating N-oxide group activates the 4-position for electrophilic attack.

Experimental Protocol: Nitration
Reagent/ParameterQuantity/Value
2,3,5-Collidine N-oxide1 mole
Concentrated Sulfuric AcidAs solvent
65% Nitric AcidStoichiometric excess
Temperature80-90 °C
Reaction Time6 hours
Yield ~95%

Procedure:

  • The crude 2,3,5-collidine N-oxide from the previous step can be directly used.[4]

  • The N-oxide is dissolved in concentrated sulfuric acid.

  • A mixture of 65% nitric acid and concentrated sulfuric acid is added dropwise at a controlled temperature.[4]

  • The reaction mixture is heated at 80 °C for 6 hours.[4]

  • The reaction is quenched by pouring it onto ice, followed by neutralization to precipitate the product, 4-nitro-2,3,5-collidine N-oxide.[4]

Step 3: Boekelheide Rearrangement

The Boekelheide rearrangement is a key transformation that introduces a functional group at the 2-methyl position.[5] This reaction involves treating the N-oxide with an acylating agent, typically acetic anhydride, which leads to a [3.3]-sigmatropic rearrangement.

Mechanism: The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride. Subsequent deprotonation of the 2-methyl group by the acetate anion generates a transient species that undergoes a [3.3]-sigmatropic rearrangement to form an O-acetylated intermediate.[6][7]

Boekelheide_Mechanism A N-Oxide + Acetic Anhydride B Acylated N-Oxide A->B Acylation C Ylide Intermediate B->C Deprotonation D [3.3]-Sigmatropic Rearrangement C->D E Acetoxymethyl Pyridine D->E

Caption: Simplified mechanism of the Boekelheide rearrangement.

Experimental Protocol: Boekelheide Rearrangement
Reagent/ParameterQuantity/Value
4-Nitro-2,3,5-collidine N-oxide1 mole
Acetic AnhydrideExcess
TemperatureReflux (~140 °C)
Reaction TimeSeveral hours
Yield Moderate to High

Procedure:

  • A solution of 4-nitro-2,3,5-collidine N-oxide in acetic anhydride is heated to reflux.

  • The reaction progress is monitored by a suitable technique (e.g., TLC, HPLC).

  • After completion, the excess acetic anhydride is removed under reduced pressure.

  • The resulting 2-acetoxymethyl-4-nitro-3,5-dimethylpyridine N-oxide is used in the next step, often without further purification.

Step 4: Hydrolysis of the Acetoxymethyl Group

The acetoxymethyl group introduced in the previous step is hydrolyzed to a hydroxymethyl group. This is typically achieved by treatment with an acid or base.

Experimental Protocol: Hydrolysis
Reagent/ParameterQuantity/Value
2-Acetoxymethyl-4-nitro-3,5-dimethylpyridine N-oxide1 mole
Aqueous Acid (e.g., HCl) or Base (e.g., NaOH)Sufficient amount for hydrolysis
TemperatureRoom temperature to gentle heating
Reaction TimeVaries
Yield High

Procedure:

  • The crude product from the Boekelheide rearrangement is dissolved in a suitable solvent.

  • An aqueous solution of acid or base is added, and the mixture is stirred until hydrolysis is complete.

  • The product, 2-hydroxymethyl-4-nitro-3,5-dimethylpyridine N-oxide, is isolated by extraction and solvent evaporation.

Step 5: Conversion of the 4-Nitro Group and N-Oxide Reduction

The 4-nitro group is a versatile handle that can be converted to a chloro group. A common method for this transformation is reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃). This step may also result in the reduction of the N-oxide. Alternatively, the nitro group can be reduced to an amino group, which can then be converted to a chloro group via a Sandmeyer-type reaction. A more direct approach involves the conversion of the 4-nitro group to a 4-hydroxy group, followed by chlorination.

Step 6: Dichlorination

The final step involves the simultaneous chlorination of the 4-hydroxy group and the 2-hydroxymethyl group to yield the target molecule, this compound. A robust chlorinating agent for this dual transformation is phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine or triethylamine.[3][8] Thionyl chloride (SOCl₂) is also a common reagent for the chlorination of the hydroxymethyl group.[9]

Mechanism: For the chlorination of the 4-hydroxy group with POCl₃, the reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.[10] The chlorination of the 2-hydroxymethyl group with POCl₃ or SOCl₂ involves the formation of a chlorophosphite or chlorosulfite ester, respectively, followed by nucleophilic attack by chloride.

Experimental Protocol: Dichlorination
Reagent/ParameterQuantity/Value
4-Hydroxy-2-hydroxymethyl-3,5-dimethylpyridine1 mole
Phosphorus Oxychloride (POCl₃)Excess
TemperatureReflux
Reaction TimeSeveral hours
Yield Good

Procedure:

  • A mixture of 4-hydroxy-2-hydroxymethyl-3,5-dimethylpyridine and an excess of phosphorus oxychloride is heated to reflux.

  • The reaction is monitored until the starting material is consumed.

  • The reaction mixture is carefully quenched by pouring it onto ice.

  • The pH is adjusted to basic with a suitable base (e.g., NaOH, Na₂CO₃).

  • The product is extracted with an organic solvent (e.g., methylene chloride, ethyl acetate).

  • The organic layer is dried, and the solvent is removed to yield this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous materials. It is imperative that all procedures are carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with skin and eyes.

  • Nitric Acid and Sulfuric Acid: Highly corrosive. Handle with extreme care.

  • Acetic Anhydride: Corrosive and a lachrymator.

  • Phosphorus Oxychloride and Thionyl Chloride: Highly corrosive and react violently with water. Handle with extreme caution.

  • Chlorinated Solvents: Many are suspected carcinogens. Minimize exposure.

Conclusion

The synthesis of this compound is a well-established yet intricate process that requires careful control of reaction conditions and handling of hazardous reagents. This guide has provided a detailed, step-by-step methodology, grounded in established chemical principles and supported by literature references. By understanding the rationale behind each synthetic transformation, researchers and drug development professionals can confidently and safely produce this vital pharmaceutical intermediate.

References

  • den Hertog, H. J., & Overhoff, J. (1951). Reactivity of 4-nitropyridine-N-oxide. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Journal of Chemical Research, 2006(1), 53-54.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.). Google Patents.
  • Synthesis of 2-substituted pyridines from pyridine N-oxides. (2013). ARKIVOC, 2013(i), 154-174.
  • US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine. (n.d.). Google Patents.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.). Google Patents.
  • Synthesis of 2,3,5-trimethylpyridine 1-oxide. (n.d.). PrepChem.com. Retrieved from [Link]

  • WO2002102779A1 - Process for the preparation of 4-chloropyridine-n-oxides. (n.d.). Google Patents.
  • Boekelheide reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Rzepa, H. S. (2013, June 26). Mechanism of the Boekelheide rearrangement. Henry Rzepa's Blog. Retrieved from [Link]

  • den Hertog, H. J., & Combe, W. P. (2010). Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine. Recueil des Travaux Chimiques des Pays-Bas, 70(7), 581-590.
  • POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society.
  • Li, W. S., et al. (2025). Efficient production of 4-nitro-3,5-dimethylpyridine-N-oxide using microchannel technology. Journal of Flow Chemistry.
  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Kurzawa, T., et al. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates. Chemistry – A European Journal, 29(26), e202204015.
  • 4-Nitro and 4-chloro pyridine-N-oxide complexes of lanthanide perchlorates. (1979). Proceedings of the Indian Academy of Sciences - Section A, 88(6), 413-420.
  • Synthesis of 4-nitro-2,3,5-trimethylpyridine-N-oxide. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Chloro-4-nitropyridine N-oxide as a Precursor for Substituted Pyridines. (n.d.). Benchchem.
  • Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • This compound. (n.d.). Veeprho. Retrieved from [Link]

  • Boekelheide rearrangement of pyrimidine N‐oxide 1 with acetic anhydride... (n.d.). ResearchGate. Retrieved from [Link]

  • A kind of synthetic method of 3,5-dimethyl-4-nitropyridine-n-oxide. (n.d.). Patsnap. Retrieved from [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. (n.d.). ResearchGate. Retrieved from [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (n.d.). ResearchGate. Retrieved from [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). The Journal of Organic Chemistry, 76(6), 1653-1661.
  • US5616713A - Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine. (n.d.). Google Patents.

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A Comprehensive Technical Guide to the Physicochemical Properties of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties, spectroscopic profile, reactivity, and applications of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. As a pivotal heterocyclic building block, this compound is of significant interest to researchers and professionals in medicinal chemistry and drug development. Its unique structural features, particularly the two reactive chlorine-containing moieties, render it a versatile intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs). This document consolidates essential data on its chemical identity, outlines its role in the synthesis of proton pump inhibitors (PPIs) and Hsp90 inhibitors, and provides practical guidance on its handling, synthesis, and characterization.

Introduction: A Key Intermediate in Modern Drug Synthesis

This compound is a substituted pyridine derivative whose importance is intrinsically linked to its role as a precursor in pharmaceutical manufacturing.[1] The pyridine scaffold is a ubiquitous feature in many approved drugs, and the specific functionalization of this compound—a reactive chloromethyl group at the 2-position and a chloro-substituent at the 4-position—provides two distinct points for chemical modification.

Its most prominent application is as a crucial intermediate in the synthesis of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders.[1][2][3] Furthermore, its utility extends to cutting-edge therapeutic areas, including the development of 2-amino-6-halopurine based Hsp90 inhibitors, which have shown potential as antitumor agents.[1][4] Understanding the fundamental physicochemical properties of this intermediate is therefore paramount for optimizing reaction conditions, ensuring purity, and developing robust synthetic routes in a drug discovery and development setting.

Chemical Identity and Core Structure

A precise understanding of the molecule's identity is the foundation for all further study.

  • IUPAC Name: this compound[5]

  • CAS Number: 142885-96-9 (for the free base)[5][6]

  • Molecular Formula: C₈H₉Cl₂N[1][5][6]

  • Molecular Weight: 190.07 g/mol [1][5][6]

  • Canonical SMILES: CC1=CN=C(C(=C1Cl)C)CCl[5][7]

  • InChIKey: BAIWBDZQCQHMJV-UHFFFAOYSA-N[5]

  • Synonyms: Pyridine, 4-chloro-2-(chloromethyl)-3,5-dimethyl-; Esomeprazole Impurity 100[5]

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound dictate its behavior in both reactive and biological systems. The data below has been compiled from various chemical databases and supplier specifications. Note that some experimental data, such as melting point, is more commonly reported for the more stable hydrochloride salt.

PropertyValue / DescriptionSource(s)
Molecular Weight 190.07 g/mol [1][5][6]
Monoisotopic Mass 189.0112047 Da[5]
Appearance Typically a white to off-white solid or crystalline powder (data often refers to the HCl salt).[3][8]
Melting Point Not readily available for the free base. The hydrochloride salt melts at ~128-131 °C.[3][8][9]
Solubility The hydrochloride salt is reported as soluble in water, slightly soluble in chloroform, and sparingly soluble in methanol.[8][10][11]
XLogP3 (Predicted) 2.6[5][12]

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is essential. Standard analytical techniques provide a detailed fingerprint of the molecule. Commercial suppliers typically provide a full Certificate of Analysis including these spectra.[6]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

  • Expected Molecular Ion: For the free base, the mass spectrum should exhibit a molecular ion peak cluster corresponding to the molecular formula C₈H₉Cl₂N.

  • Isotopic Pattern: A key feature will be the isotopic pattern created by the two chlorine atoms. The ratio of peaks for [M], [M+2], and [M+4] will be approximately 9:6:1, which is characteristic of a dichloro-substituted compound.

  • Predicted m/z: The predicted mass-to-charge ratio for the protonated molecule [M+H]⁺ is 190.01848.[12]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR is the definitive method for structural elucidation in solution. The expected spectrum in a solvent like CDCl₃ would show:

  • Aromatic Proton: A singlet corresponding to the single proton on the pyridine ring.

  • Chloromethyl Protons: A singlet for the -CH₂Cl group, typically downfield due to the electron-withdrawing effect of the chlorine atom.

  • Methyl Protons: Two distinct singlets for the two non-equivalent methyl groups attached to the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. Key vibrational bands to expect include:

  • C-H stretching: From the methyl and aromatic C-H bonds.

  • C=C and C=N stretching: Characteristic absorptions from the pyridine ring.

  • C-Cl stretching: Absorptions in the fingerprint region corresponding to the two C-Cl bonds.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow Start Starting Material (e.g., Hydroxymethyl Pyridine) Reaction Chlorination Reaction Start->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification MS Mass Spectrometry (Confirms MW & Isotopic Pattern) Purification->MS Characterization NMR 1H NMR Spectroscopy (Confirms Structure) Purification->NMR Characterization IR IR Spectroscopy (Confirms Functional Groups) Purification->IR Characterization HPLC HPLC Analysis (Determines Purity) Purification->HPLC Characterization Final Verified Intermediate C₈H₉Cl₂N MS->Final NMR->Final IR->Final HPLC->Final

Caption: Workflow for the synthesis and analytical characterization.

Reactivity, Stability, and Synthetic Utility

The synthetic value of this compound stems from its dual reactive sites.[1]

  • Chloromethyl Group (-CH₂Cl): This is the more reactive site. The chlorine atom is benzylic-like, making it an excellent leaving group. This position is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of various nucleophiles (e.g., thiols, amines, alcohols). This reactivity is the cornerstone of its use in synthesizing omeprazole, where it reacts with a benzimidazole thiol.

  • 4-Chloro Group: The chlorine atom directly attached to the aromatic pyridine ring is significantly less reactive towards standard nucleophilic substitution but can be displaced under more forcing conditions or via metal-catalyzed cross-coupling reactions.

Stability and Storage: The compound's reactivity necessitates careful storage. It should be stored in a cool (2-8°C), dry, and well-sealed container under an inert atmosphere to prevent degradation from moisture or heat.[1][7]

G mol This compound Highly Reactive Site (Benzylic-like -CH₂Cl) Less Reactive Site (Aromatic C-Cl) reaction1 Nucleophilic Substitution (e.g., with R-SH for PPI synthesis) mol:f1->reaction1 Primary Pathway reaction2 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) mol:f2->reaction2 Secondary Pathway (Harsher Conditions)

Caption: Key reactive sites and corresponding synthetic pathways.

Core Applications in Drug Discovery

This intermediate is a validated building block for several classes of therapeutic agents.

  • Proton Pump Inhibitors (PPIs): Its primary application is in the multi-step synthesis of omeprazole and its enantiomer, esomeprazole.[1] The chloromethyl group serves as an electrophilic handle to alkylate the sulfur atom of a mercaptobenzimidazole core, forming the key thioether linkage.

  • Hsp90 Inhibitors: The compound has been used as a reactant in the synthesis of 2-amino-6-halopurine derivatives that act as inhibitors of Heat Shock Protein 90 (Hsp90).[1][4] Hsp90 is a chaperone protein that is a key target in cancer therapy due to its role in stabilizing numerous oncoproteins.

G cluster_ppi PPI Synthesis cluster_hsp90 Hsp90 Inhibitor Synthesis start 4-Chloro-2-(chloromethyl) -3,5-dimethylpyridine ppi_inter Reaction with Mercaptobenzimidazole start->ppi_inter hsp90_inter Reaction with Halopurine Core start->hsp90_inter ppi_final Omeprazole / Esomeprazole ppi_inter->ppi_final hsp90_final Antitumor Agents hsp90_inter->hsp90_final

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a critical chemical intermediate in pharmaceutical manufacturing. The "mechanism of action" of this compound is defined not by a pharmacological effect, but by its specific chemical reactivity that is fundamental to the synthesis of several active pharmaceutical ingredients (APIs), most notably proton pump inhibitors (PPIs) like omeprazole. We will dissect the molecule's structural attributes, delineate its core reactivity in nucleophilic substitution reactions, and present detailed synthetic pathways and protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this pivotal building block.

Introduction: A Keystone Intermediate in Pharmaceutical Synthesis

This compound (CAS No: 142885-96-9) is a substituted pyridine derivative whose significance lies in its role as a versatile electrophilic building block.[1][2] While not pharmacologically active itself, its precisely arranged functional groups—a reactive chloromethyl group at the 2-position and a chloro group at the 4-position—make it an essential precursor in the construction of complex heterocyclic molecules. Its primary and most well-documented application is in the industrial synthesis of omeprazole and related anti-ulcer drugs, where it serves to introduce the substituted pyridine moiety of the final API.[3][4][5] Understanding its mechanism of action is therefore an exercise in understanding its synthetic utility and reaction kinetics.

Molecular Structure and Chemical Reactivity

The reactivity of this compound is dictated by its electronic and steric properties.

  • The Pyridine Ring: As a heteroaromatic amine, the pyridine ring is electron-deficient. This inherent electron-withdrawing nature is crucial for activating the attached functional groups.

  • The 2-(Chloromethyl) Group: This is the primary site of reactivity. The carbon atom of the chloromethyl group (-CH₂Cl) is attached to an electronegative chlorine atom and the electron-deficient pyridine ring, rendering it highly electrophilic and susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating a facile S_N2 (bimolecular nucleophilic substitution) reaction.

  • The 4-Chloro Group: This group also serves as a site for nucleophilic aromatic substitution (S_NAr). In the synthesis of many PPIs, this chlorine is replaced by a methoxy group in a preceding or subsequent step to yield the final required structure.[6][7][8]

  • The 3,5-Dimethyl Groups: These methyl groups provide steric hindrance that can influence reaction pathways and also modulate the electronic properties of the pyridine ring.

The logical relationship between the molecule's structure and its function as a synthetic intermediate is visualized below.

cluster_molecule This compound cluster_properties Chemical Properties & Reactivity Structure Pyridine Core + Substituents Ring Electron-Deficient Pyridine Ring Structure->Ring C2 Electrophilic C2-CH2Cl Group (Good Leaving Group) Structure->C2 C4 C4-Cl for SNAr Structure->C4 Outcome Primary Synthetic Role: Keystone Electrophile for PPI Synthesis C2->Outcome Primary Reaction Site (SN2) C4->Outcome Secondary Reaction Site

Caption: Structure-Reactivity Relationship of the Pyridine Intermediate.

Core Mechanism: Nucleophilic Substitution in PPI Synthesis

The principal "mechanism of action" for this intermediate is its participation in a nucleophilic substitution reaction with a thiol-containing benzimidazole derivative. In the context of omeprazole synthesis, this key partner is 5-methoxy-2-mercaptobenzimidazole.

The reaction proceeds via a classic S_N2 mechanism:

  • Nucleophilic Attack: The sulfur atom of the deprotonated 5-methoxy-2-mercaptobenzimidazole acts as a potent nucleophile.

  • Transition State: It attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This forms a five-coordinate transition state.

  • Displacement: The chloride ion is displaced as the leaving group, resulting in the formation of a new carbon-sulfur (thioether) bond.

This condensation reaction couples the two heterocyclic rings, forming the core backbone of the future omeprazole molecule.

G S_N2 Mechanism: Thioether Formation R1 Pyridine-CH₂-Cl (Electrophile) TS [Benzimidazole---S---CH₂---Cl---Pyridine]⁻ (Transition State) R1->TS Attack by S⁻ R2 Benzimidazole-S⁻ (Nucleophile) R2->TS P1 Pyridine-CH₂-S-Benzimidazole (Thioether Product) TS->P1 Bond Formation P2 Cl⁻ (Leaving Group) TS->P2 Leaving Group Departure

Caption: S_N2 mechanism for coupling the pyridine and benzimidazole moieties.

Synthetic Pathways and Experimental Protocols

While this compound can be used directly, a more common industrial pathway involves its precursor, 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine, or the subsequent intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[6][9] The chlorination of the hydroxymethyl group is a critical step to activate the molecule for nucleophilic attack.

General Synthetic Workflow

The overall process often starts from simpler pyridines and involves several key transformations to build the required intermediate before the final coupling reaction.

A 3,5-Dimethylpyridine N-Oxide B Intermediate Steps (e.g., Nitration, Chlorination) A->B C 4-Chloro-2-hydroxymethyl- 3,5-dimethylpyridine B->C D 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine (Title Compound) C->D Chlorination (SOCl₂) E Methoxylation (Substitution at C4) D->E F 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl E->F G Condensation with 5-methoxy-2-mercaptobenzimidazole F->G H Thioether Intermediate (Pyrmetazole) G->H I Oxidation H->I J Omeprazole I->J

Caption: General synthetic workflow from pyridine precursors to Omeprazole.

Experimental Protocol 1: Chlorination of 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine

This protocol describes the activation of the hydroxymethyl group to the highly reactive chloromethyl group. This procedure is adapted from established patent literature.[3]

Objective: To synthesize this compound hydrochloride.

Materials:

  • 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine (1.0 eq)

  • Thionyl chloride (SOCl₂) (1.5 eq)

  • Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • To a stirred suspension of 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine in dichloromethane at room temperature, add a catalytic amount of dimethylformamide.

  • Slowly add thionyl chloride to the suspension over a period of 10-15 minutes. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or HPLC until the starting material is consumed.

  • Upon completion, the reaction mixture is typically concentrated under reduced pressure to remove excess solvent and thionyl chloride.

  • The resulting residue, which is the hydrochloride salt of the title compound, can be triturated with a non-polar solvent like hexane or ether, filtered, and dried to yield the product as a solid.

Self-Validation: The successful conversion is confirmed by the disappearance of the hydroxyl peak in the IR spectrum and the appropriate mass observed in MS analysis. ¹H-NMR will show a characteristic downfield shift of the methylene (-CH₂-) protons.

Experimental Protocol 2: Synthesis of the Thioether Precursor

This protocol details the core nucleophilic substitution reaction using the more common 4-methoxy analogue.[8]

Objective: To synthesize 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole.

Materials:

  • 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (1.0 eq)

  • 5-methoxy-2-mercaptobenzimidazole (1.1 eq)

  • Sodium hydroxide (NaOH) (2.2 eq)

  • Ethanol and Water (solvents)

Procedure:

  • In a reaction vessel, dissolve sodium hydroxide in a mixture of ethanol and water and heat to 70-90°C.

  • Add the 5-methoxy-2-mercaptobenzimidazole to the basic solution and stir until fully dissolved, forming the sodium thiolate salt.

  • Cool the mixture to below 10°C.

  • In a separate vessel, dissolve the 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride in water.

  • Slowly add the aqueous solution of the pyridine intermediate to the cooled thiolate solution, maintaining the temperature below 30°C.

  • Allow the reaction to stir for 4 hours. Monitor for completion via HPLC.

  • Upon completion, add a significant volume of water to precipitate the product. Stir for several hours to ensure complete precipitation.

  • Filter the resulting solid, wash with water, and dry under vacuum to yield the desired thioether product.

Self-Validation: The product can be characterized by melting point, ¹H-NMR, and mass spectrometry, which will confirm the formation of the C-S bond and the combined mass of the two heterocyclic precursors.

Data Summary

The following tables summarize key chemical data for the title compound and typical reaction parameters.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 142885-96-9 [1][2]
Molecular Formula C₈H₉Cl₂N [1][2]
Molecular Weight 190.07 g/mol [1]
Appearance Solid (form may vary) [10]
SMILES CC1=CN=C(C(=C1Cl)C)CCl [1]

| InChIKey | BAIWBDZQCQHMJV-UHFFFAOYSA-N |[1] |

Table 2: Representative Reaction Data for Omeprazole Intermediate Synthesis

Reaction Step Key Reagents Solvent Typical Yield Reference
Hydroxymethyl Chlorination SOCl₂, DMF (cat.) Dichloromethane >95% [3]
Thioether Condensation NaOH, Ethanol/Water Ethanol/Water ~96% [8]

| Thioether Oxidation | m-CPBA or H₂O₂ | Dichloromethane | Variable |[7][8] |

Conclusion

The mechanism of action of this compound is fundamentally one of chemical reactivity, not pharmacology. Its utility as a key intermediate is derived from the electrophilic nature of its 2-(chloromethyl) group, which readily undergoes S_N2 reactions with nucleophiles. This specific reactivity allows for the efficient and targeted construction of the thioether linkage that forms the backbone of omeprazole and other vital proton pump inhibitors. The protocols and pathways detailed herein demonstrate the controlled and validated application of this mechanism in modern pharmaceutical synthesis, underscoring the compound's critical role in the production of essential medicines.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.
  • Google Patents. EP0484265A1 - A process for the preparation of omeprazol.
  • European Patent Office. EP 0899268 A2 - Process for the preparation of omeprazole and intermediate compounds.
  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.
  • ChemicalBook. Omeprazole synthesis.
  • ChemicalBook. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
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A Comprehensive Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a pivotal heterocyclic building block in modern medicinal chemistry. Characterized by a pyridine core functionalized with two reactive chlorine atoms at distinct positions, this intermediate possesses a unique reactivity profile that has been extensively leveraged in the synthesis of high-value active pharmaceutical ingredients (APIs). Its primary significance lies in its role as a key precursor to a class of blockbuster drugs known as proton pump inhibitors (PPIs), including omeprazole. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, chemical reactivity, and principal applications of this compound. We will explore the causality behind synthetic strategies, detail robust experimental protocols, and illuminate its application in the development of transformative medicines, offering field-proven insights for professionals in drug discovery and development.

Physicochemical Properties and Spectroscopic Characterization

Accurate identification and quality assessment are paramount in pharmaceutical synthesis. This compound is a solid at room temperature, and its identity is unequivocally confirmed through a combination of physical and spectroscopic methods.[1][2][3]

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 142885-96-9[1]
Molecular Formula C₈H₉Cl₂N[1][2][3]
Molecular Weight 190.07 g/mol [1][2][3]
Appearance White to Off-White Powder/Solid[4]
Melting Point 128-131 °C (as hydrochloride salt)[4]
Solubility Soluble in water (as hydrochloride salt)[4]

Spectroscopic Data: Commercial suppliers of this compound typically provide a full suite of analytical data to confirm its structure and purity, including:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the arrangement of protons on the pyridine ring and methyl groups.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a dichloro-compound.[1]

  • High-Performance Liquid Chromatography (HPLC): To determine purity.[1]

  • Infrared Spectroscopy (IR): To identify characteristic functional group vibrations.[1]

Synthesis of this compound Hydrochloride

The industrial synthesis of this key intermediate often starts from more readily available pyridine derivatives. A common and efficient laboratory-scale approach involves the chlorination of the corresponding hydroxymethyl precursor, 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine, using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[5] The use of thionyl chloride is particularly widespread due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Synthetic Workflow Diagram

G cluster_0 Synthesis of the Precursor cluster_1 Final Chlorination Step start 2,3,5-Trimethylpyridine step1 Oxidation & Nitration start->step1 step2 Methoxy Substitution step1->step2 step3 Acylation & Hydrolysis step2->step3 precursor 2-(Hydroxymethyl)-4-methoxy- 3,5-dimethylpyridine step3->precursor chlorination Chlorination Reaction precursor->chlorination reagent Thionyl Chloride (SOCl₂) in Dichloromethane reagent->chlorination product This compound Hydrochloride chlorination->product

Caption: General synthetic pathway to the target intermediate.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol describes a robust method for converting the precursor alcohol to the desired dichloro-pyridine hydrochloride.[6][7]

Materials:

  • 2-(Hydroxymethyl)-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether or Hexane

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware, including a three-necked flask, dropping funnel, and condenser

  • Magnetic stirrer and ice bath

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under an inert atmosphere (Argon), dissolve 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.

    • Expert Insight: The use of an inert atmosphere and anhydrous solvent is critical to prevent the decomposition of the highly reactive thionyl chloride by atmospheric moisture.

  • Cooling: Cool the solution to 0 °C using an ice bath. Stirring is maintained throughout the reaction.

    • Causality: The chlorination reaction is exothermic. Initial cooling controls the reaction rate, preventing potential side reactions and ensuring selectivity.

  • Reagent Addition: Add a solution of thionyl chloride (approx. 1.05-1.1 eq) dissolved in dichloromethane dropwise to the cooled solution via a dropping funnel over 30 minutes.[7]

    • Expert Insight: Slow, dropwise addition is crucial to manage the exotherm and the evolution of HCl and SO₂ gas. A slight excess of thionyl chloride ensures the complete conversion of the starting alcohol.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.[6][7]

  • Monitoring: Monitor the reaction's completion using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride.

    • Add a non-polar solvent such as diethyl ether or hexane to the residue. This will cause the hydrochloride salt of the product to precipitate as a solid.[7]

    • Self-Validation: The insolubility of the polar hydrochloride salt in a non-polar solvent is the basis for this efficient isolation step, separating it from non-polar impurities.

  • Purification: Filter the precipitated solid, wash with a small amount of cold diethyl ether or hexane to remove residual impurities, and dry under vacuum. This typically yields the product with high purity (often >98%).[8]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two chlorine substituents.

  • 2-(Chloromethyl) Group: This benzylic-like chloride is highly susceptible to nucleophilic substitution (Sₙ2) reactions. The carbon is activated by the adjacent electron-withdrawing pyridine ring, making it an excellent electrophilic site for a wide range of nucleophiles.

  • 4-Chloro Group: This vinylic-like chloride, directly attached to the aromatic pyridine ring, is significantly less reactive towards nucleophilic substitution due to the high energy required to break the C(sp²)-Cl bond.

This reactivity difference allows for selective functionalization at the chloromethyl position, which is the cornerstone of its application in drug synthesis.

Reaction Mechanism: Sₙ2 Substitution

G compound Py-CH₂-Cl transition [Nu---CH₂---Cl]⁻ᵟ      |     Py compound->transition nucleophile Nu:⁻ nucleophile->transition Attack product Py-CH₂-Nu transition->product Bond Formation leaving_group Cl⁻ transition->leaving_group Bond Cleavage

Caption: The Sₙ2 mechanism at the chloromethyl position.

Applications in Drug Development

The primary and most commercially significant application of this intermediate is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that treat acid-related gastrointestinal disorders.

Case Study: Synthesis of Omeprazole

Omeprazole (brand name Prilosec) was the first-in-class PPI and remains a widely used medication.[9] Its synthesis involves the crucial coupling of the pyridine building block with a benzimidazole thiol derivative.[10][11]

  • The Core Reaction: this compound hydrochloride is reacted with 5-methoxy-2-mercapto-1H-benzimidazole.

  • Mechanism: The sulfur atom of the mercaptobenzimidazole acts as a potent nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion. This forms a thioether linkage.

  • Final Step: The resulting thioether intermediate is then oxidized (e.g., using m-CPBA) to form the final sulfoxide structure of omeprazole.[10]

Workflow for Omeprazole Synthesis

G pyridine 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine coupling Nucleophilic Substitution (S-Alkylation) pyridine->coupling benzimidazole 5-Methoxy-2-mercapto- 1H-benzimidazole benzimidazole->coupling intermediate Thioether Intermediate (Pyrmetazole) coupling->intermediate oxidation Oxidation (e.g., m-CPBA) intermediate->oxidation omeprazole Omeprazole oxidation->omeprazole

Caption: Final coupling and oxidation steps in Omeprazole synthesis.

Other Applications: Hsp90 Inhibitors

Beyond PPIs, this versatile pyridine derivative serves as a reactant in the preparation of other biologically active molecules. Notably, it has been used in the synthesis of 2-amino-6-halopurine inhibitors of Heat Shock Protein 90 (Hsp90).[3][12] Hsp90 is a chaperone protein that is often overexpressed in cancer cells, making it an attractive target for antitumor therapies.[12] The use of this building block in such syntheses highlights its broader utility in constructing complex molecular scaffolds for drug discovery.[3]

Safety and Handling

As a reactive chemical intermediate, this compound and its hydrochloride salt must be handled with appropriate care.

  • Hazards: It is classified as an irritant and may cause skin and eye irritation. It can be harmful if swallowed.[12] In its hydrochloride form, it can cause severe skin burns and eye damage.[13]

  • Handling: Should be handled by qualified personnel in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place (recommended 2-8°C) to ensure its stability.[12]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool in pharmaceutical science. Its value is defined by its specific and differential reactivity, which allows for its precise incorporation into complex molecular architectures. Its indispensable role in the multi-billion dollar proton pump inhibitor market is a testament to its significance. The synthetic protocols for its preparation are well-established, robust, and scalable. For researchers and drug development professionals, a thorough understanding of the synthesis, reactivity, and handling of this key intermediate is essential for the efficient and safe production of life-changing medicines.

References

  • Mol-Instincts. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11019637, this compound. [Link]

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

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  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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  • Veeprho. This compound | CAS 142885-96-9. [Link]

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  • Google Patents. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 54683074, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. [Link]

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A Guide to the Research Applications of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Strategic Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the strategic value of a molecule is often defined by its structural features and reactive potential. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a substituted pyridine derivative, stands out as a pivotal intermediate with significant utility in the development of complex pharmaceutical agents.[1] With a molecular formula of C₈H₉Cl₂N and a molecular weight of 190.07 g/mol , its structure is deceptively simple, yet it harbors two distinct and chemoselectively addressable reactive sites: a highly reactive benzylic-type chloride in the chloromethyl group at the 2-position and a more stable chloro-substituent on the pyridine ring at the 4-position.[1][2] This dual reactivity makes it an invaluable building block for constructing targeted chemical libraries and optimizing lead compounds in drug discovery.[1] This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of proton pump inhibitors and its emerging role in anticancer drug development, complete with mechanistic insights and detailed experimental workflows.

PropertyValue
IUPAC Name This compound
CAS Number 142885-96-9[3]
Molecular Formula C₈H₉Cl₂N[2][4]
Molecular Weight 190.07 g/mol [2][4]
Primary Application Intermediate for Proton Pump Inhibitors (e.g., Omeprazole)[1][5]
Key Reactive Sites 2-(chloromethyl) group, 4-chloro group[1]

Part 1: The Cornerstone Application in Proton Pump Inhibitor (PPI) Synthesis

The most prominent and well-documented application of this compound is its role as a key precursor in the industrial synthesis of proton pump inhibitors (PPIs).[1] PPIs, such as Omeprazole and Esomeprazole, are among the most widely prescribed drugs for treating acid-related disorders like gastroesophageal reflux disease (GERD) and peptic ulcers.[1][5] They function by irreversibly inhibiting the H⁺/K⁺-ATPase (the proton pump) in gastric parietal cells.[6]

Expertise & Rationale: Why This Building Block is Critical

The molecular architecture of most benzimidazole-based PPIs consists of a substituted pyridine ring linked to a benzimidazole core via a methylsulfinyl bridge.[6] this compound provides the entire substituted pyridine portion of the final drug. The causality behind its selection is twofold:

  • Structural Incorporation : The 3,5-dimethylpyridine core is a fundamental part of the PPI pharmacophore, and the substituents on the pyridine ring, such as the chloro group (or methoxy group in precursors), are crucial for modulating the pKa of the pyridine nitrogen.[6] This modulation is key to the drug's mechanism of action, which involves accumulation in the acidic environment of parietal cells.[6]

  • Reactive Handle : The 2-(chloromethyl) group serves as an electrophilic handle, perfectly primed for nucleophilic attack by the thiol group of the corresponding benzimidazole intermediate. This specific reaction forms the critical thioether linkage that, upon oxidation, becomes the sulfinyl bridge of the active pharmaceutical ingredient (API).[5]

Synthetic Workflow: From Pyridine Intermediate to PPI Core

The synthesis of Omeprazole from this compound (or its 4-methoxy analogue) is a classic example of convergent synthesis. The key steps involve the coupling of the pyridine and benzimidazole moieties, followed by a controlled oxidation.

PPI_Synthesis_Workflow cluster_reagents1 cluster_reagents2 Pyridine 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine reagent1 + NaOH / Methanol Pyridine->reagent1 Benzimidazole 5-Methoxy-2-mercapto- 1H-benzimidazole Benzimidazole->reagent1 Sulfide Sulfide Intermediate (Thioether) reagent2 + m-CPBA or H₂O₂ Sulfide->reagent2 Omeprazole Omeprazole (Sulfoxide API) reagent1->Sulfide Nucleophilic Substitution (Coupling) reagent2->Omeprazole Controlled Oxidation

Core synthetic pathway for Omeprazole production.
Trustworthiness: A Self-Validating Protocol for Thioether Formation

The following protocol outlines the crucial coupling step. Its reliability stems from the highly predictable nature of the Sₙ2 reaction between the activated chloromethyl group and the thiolate nucleophile.

Protocol: Synthesis of the Omeprazole Sulfide Intermediate

  • Preparation of Nucleophile: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 1.0 equivalent of 5-methoxy-2-mercapto-1H-benzimidazole in a suitable solvent such as methanol or ethanol.

  • Deprotonation: Add 1.1 equivalents of a base, such as sodium hydroxide or sodium methoxide, to the solution and stir at room temperature for 20-30 minutes. This deprotonates the thiol group, generating the more potent thiolate nucleophile. The success of this step is evident by the dissolution of the starting materials.

  • Electrophile Addition: Dissolve 1.05 equivalents of this compound hydrochloride in the same solvent and add it dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Work-up and Isolation: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting residue is then partitioned between water and a water-immiscible organic solvent (e.g., dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude sulfide intermediate.

  • Purification: The crude product is often purified by recrystallization or column chromatography to yield the pure thioether, ready for the subsequent oxidation step.[5]

Part 2: An Emerging Role in Anticancer Drug Discovery

Beyond its established role in PPI synthesis, this compound is gaining traction as a valuable reactant in the development of novel therapeutics for oncology. Specifically, it has been utilized in the preparation of inhibitors targeting Heat shock protein 90 (Hsp90).[1][4]

Expertise & Rationale: Targeting Hsp90 in Cancer

Hsp90 is a molecular chaperone protein that is essential for the stability and function of numerous client proteins, many of which are critical for cancer cell growth, proliferation, and survival. Inhibiting Hsp90 leads to the degradation of these oncoproteins, making it an attractive strategy for cancer treatment.

The use of this compound in this context allows for the introduction of a substituted pyridine moiety into a larger scaffold, such as a 2-amino-6-halopurine.[4] This is significant because the pyridine ring can form key hydrogen bonds or other interactions within the ATP-binding pocket of Hsp90, enhancing the potency and selectivity of the inhibitor. The chloromethyl group, once again, acts as the reactive linker to covalently attach this beneficial fragment to the core inhibitor structure.

Synthetic Workflow: Building Hsp90 Inhibitors

The synthesis involves an N-alkylation reaction where the chloromethyl group of the pyridine derivative reacts with a nucleophilic nitrogen atom on the purine scaffold.

Hsp90_Synthesis_Workflow cluster_reagents Pyridine 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine reagent + Base (e.g., K₂CO₃) + Solvent (e.g., DMF) Pyridine->reagent Purine 2-Amino-6-halopurine Scaffold Purine->reagent Inhibitor Purine-based Hsp90 Inhibitor reagent->Inhibitor N-Alkylation Reaction Versatility_Diagram Core 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine Thioether Thioether Derivative Core->Thioether + R-SH / Base Ether Ether Derivative Core->Ether + R-OH / Base Amine Amine Derivative Core->Amine + R₂NH / Base Suzuki Aryl/Alkyl Derivative Thioether->Suzuki Pd Catalyst + Boronic Acid Buchwald Aniline Derivative Ether->Buchwald Pd Catalyst + Amine

Sources

An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Cornerstone Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a pivotal heterocyclic building block in contemporary organic and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and core reactivity, with a specialized focus on its indispensable role as a key intermediate in the industrial-scale manufacturing of proton pump inhibitors (PPIs) such as Omeprazole. This document is structured to provide researchers, chemists, and drug development professionals with both foundational knowledge and field-proven insights, explaining the causality behind experimental choices and providing detailed, actionable protocols for its application.

Introduction: Identifying a Critical Synthetic Intermediate

This compound (CAS No: 142885-96-9) is a di-chlorinated pyridine derivative whose structural architecture makes it a highly valuable and reactive intermediate.[1][2] Its significance is most profoundly demonstrated in the synthesis of several blockbuster drugs, primarily the 2-[[(2-pyridinyl)methyl]sulfinyl]-1H-benzimidazoles, a class of compounds that effectively treats gastric acid-related diseases.[3] The molecule features two distinct reactive sites: a highly susceptible chloromethyl group at the 2-position and a less reactive chloro-substituent at the 4-position. This differential reactivity is the key to its utility, allowing for sequential, regioselective functionalization, a cornerstone of modern synthetic strategy. This guide will explore the synthesis and application of this building block, providing a clear pathway from fundamental principles to practical application in complex molecule synthesis.

Physicochemical & Spectroscopic Profile

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below. This data is critical for reaction setup, solvent selection, and purification procedures.

PropertyValueSource
CAS Number 142885-96-9[1][4]
Molecular Formula C₈H₉Cl₂N[1][2]
Molecular Weight 190.07 g/mol [1][2][4]
IUPAC Name This compound[1]
Appearance Neat / Solid[2]
SMILES CC1=CN=C(C(=C1Cl)C)CCl[1][5]
InChIKey BAIWBDZQCQHMJV-UHFFFAOYSA-N[1][2]

Characterization data, typically provided with a Certificate of Analysis (CoA), includes Proton NMR (¹H-NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm structure and purity.[4][5]

Synthesis of the Core Building Block

The preparation of this compound is a critical process that dictates its purity and suitability for GMP (Good Manufacturing Practice) synthesis of active pharmaceutical ingredients (APIs). One established synthetic strategy begins with 3,5-dimethyl-2-hydroxymethyl-4-pyridone.[6]

G cluster_0 Synthetic Pathway start 3,5-Dimethyl-2-hydroxymethyl-4-pyridone product This compound start->product Chlorination reagent Chlorinating Agent (e.g., POCl₃) product->reagent

Caption: Synthesis of the title compound via chlorination.

Protocol: Synthesis via Phosphorus Oxychloride

This protocol is based on established methods for converting 4-pyridones to 4-chloropyridines while simultaneously chlorinating the hydroxymethyl group.[6]

Disclaimer: This protocol is for informational purposes and should only be performed by qualified chemists in a suitable laboratory setting with appropriate safety precautions.

  • Reaction Setup: To a stirred solution of 3,5-dimethyl-2-hydroxymethyl-4-pyridone (1 equivalent) in a suitable high-boiling inert solvent (e.g., toluene), add phosphorus oxychloride (POCl₃, ~3-5 equivalents) portion-wise at room temperature.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 1-2 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or HPLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly quench the excess POCl₃ by pouring the mixture onto crushed ice. Caution: This is a highly exothermic reaction and generates HCl gas; it must be performed in a well-ventilated fume hood.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., solid sodium carbonate or concentrated NaOH solution) until the pH is ~8-9, keeping the temperature low with an ice bath. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by column chromatography or recrystallization to yield the pure product.

Causality Insight: The use of phosphorus oxychloride serves a dual purpose: it is a powerful chlorinating agent that converts both the pyridone and the primary alcohol functionalities to their corresponding chlorides. The reflux condition provides the necessary activation energy for these transformations.

Core Reactivity and Application in Proton Pump Inhibitor (PPI) Synthesis

The primary utility of this compound lies in its role as a precursor to the pyridine moiety of several major PPIs.[3][7][8] The general synthetic pathway involves the coupling of a substituted pyridine intermediate with a substituted 2-mercaptobenzimidazole, followed by an oxidation step.

G cluster_ppi General PPI Synthesis Workflow Pyridine Pyridine Building Block (e.g., 2-chloromethyl derivative) Sulfide Sulfide Intermediate (Thioether) Pyridine->Sulfide Condensation (SN2) Thiol 2-Mercaptobenzimidazole Derivative Thiol->Sulfide Condensation (SN2) PPI Final PPI Drug (Sulfoxide) Sulfide->PPI Oxidation Oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) PPI->Oxidant

Caption: General workflow for the synthesis of PPIs.

The chloromethyl group at the 2-position is a classic benzylic-type halide, making it highly reactive towards nucleophiles in an Sₙ2 reaction. The sulfur atom of a 2-mercaptobenzimidazole derivative acts as the nucleophile, displacing the chloride to form a stable thioether linkage.[9][10]

Case Study: Synthesis of Omeprazole

While the title compound can be used, the industrial synthesis of Omeprazole more commonly utilizes its 4-methoxy analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.[8][11][12] The 4-chloro group of our title compound can be converted to the required 4-methoxy group via nucleophilic aromatic substitution with sodium methoxide, although this adds a step. The direct condensation is detailed below.

Protocol: Synthesis of Omeprazole Sulfide Intermediate [10][11]

  • Preparation of Thiolate: In a reaction vessel, dissolve 2-mercapto-5-methoxybenzimidazole (1 equivalent) in a suitable solvent system like ethanol and water. Add a base, such as sodium hydroxide (NaOH, ~1.1 equivalents), and stir until the benzimidazole is fully dissolved, forming the sodium thiolate salt.

  • Condensation Reaction: Cool the thiolate solution to approximately 10 °C. Separately, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (0.9 equivalents) in water.

  • Addition: Add the pyridine solution dropwise to the cooled thiolate solution, maintaining the temperature below 30 °C.

  • Reaction: Stir the mixture for 4-6 hours at ambient temperature. The formation of the sulfide intermediate will typically result in its precipitation from the solution.

  • Isolation: Cool the reaction mixture, filter the precipitated solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the sulfide intermediate, 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio]-1H-benzimidazole.

Causality Insight: The reaction is performed under basic conditions to deprotonate the thiol, generating the more potent thiolate nucleophile required for the Sₙ2 displacement of the chloromethyl group. The hydrochloride salt of the pyridine reactant is used for stability and ease of handling.[8]

Final Step: Oxidation to Omeprazole

The sulfide intermediate is then oxidized to the active sulfoxide (Omeprazole). This is a critical step where over-oxidation to the sulfone impurity must be carefully controlled.[13][14]

  • Dissolution: Dissolve the sulfide intermediate in a suitable solvent, such as dichloromethane or ethyl acetate.

  • Oxidation: Cool the solution and add a controlled amount of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), dropwise.

  • Work-up and Isolation: Upon completion, the reaction is quenched, washed, and the solvent is removed. The crude Omeprazole is then purified by crystallization to yield the final API.

Application in Lansoprazole and Pantoprazole Synthesis

The same fundamental synthetic logic applies to other PPIs.

  • Lansoprazole: The synthesis involves condensing 2-mercaptobenzimidazole with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.[15][16][17]

  • Pantoprazole: This synthesis involves the condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with 2-(chloromethyl)-3,4-dimethoxypyridine hydrochloride.[9][13][18]

In all cases, the 2-(chloromethyl)pyridine core acts as the key electrophilic partner for coupling with the benzimidazole moiety.

Safety and Handling

As with any chlorinated organic compound, proper handling is essential. Based on available safety data sheets (SDS), related compounds like 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride are classified as irritants.

  • Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[19]

  • Precautions: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[20] Handle only in a well-ventilated area or chemical fume hood. Avoid breathing dust or vapors.[20]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[19]

Conclusion and Future Outlook

This compound and its close analogues are not merely laboratory curiosities; they are robust, industrially proven building blocks that have enabled the large-scale production of life-changing medicines. Their well-defined reactivity, centered on the Sₙ2-susceptible chloromethyl group, provides a reliable handle for constructing the complex architectures of proton pump inhibitors. Beyond PPIs, the reactivity profile of this pyridine derivative makes it a valuable tool for synthetic chemists exploring new chemical space. For instance, it has been used as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors with potential antitumor activity.[2] As drug development continues to evolve, the demand for such versatile, functionalized heterocyclic intermediates will undoubtedly persist, ensuring their continued relevance in the synthesis of future therapeutics.

References

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  • Fisher Scientific. (2024). SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
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  • ResearchGate. (2025). Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine-N-oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors.
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  • Fisher Scientific. (2025). SAFETY DATA SHEET - 2-chloromethyl-3,4-dimethoxypyridinium chloride.
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An In-Depth Technical Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), most notably omeprazole. The document delves into the historical context of its discovery, intricately linked to the development of the first-in-class anti-ulcer drug, omeprazole, by Astra (now AstraZeneca). A detailed, multi-step synthesis from 2,3,5-trimethylpyridine (2,3,5-collidine) is presented, including step-by-step experimental protocols and a discussion of the chemical principles underpinning the synthetic strategy. Furthermore, this guide includes key analytical and spectroscopic data for the characterization of the title compound and its precursors, and illustrates the synthetic pathway and its role in the broader context of medicinal chemistry through diagrams.

Introduction: A Keystone in Medicinal Chemistry

This compound, with the CAS number 142885-96-9, is a disubstituted pyridine derivative of significant importance in the pharmaceutical industry.[1] Its molecular structure, featuring two reactive chlorine atoms at the 4-position of the pyridine ring and on the 2-methyl substituent, makes it a versatile building block for the synthesis of complex heterocyclic compounds.[2] The primary and most notable application of this molecule is as a crucial intermediate in the manufacture of omeprazole and related proton pump inhibitors.[3][4] These drugs have revolutionized the treatment of acid-related gastrointestinal disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[5][6]

Historical Perspective: The Genesis of a Key Intermediate

The discovery and history of this compound are intrinsically interwoven with the pioneering research on proton pump inhibitors conducted by the Swedish pharmaceutical company AB Hässle, a subsidiary of Astra.[7] In the late 1970s and early 1980s, researchers at Hässle were investigating a new class of compounds, the substituted benzimidazoles, for their ability to inhibit gastric acid secretion.[7][8] This research culminated in the discovery of omeprazole in 1979.[5]

The development of a scalable and efficient synthesis for omeprazole necessitated the preparation of two key fragments: a substituted benzimidazole and a substituted pyridine, which are ultimately linked by a sulfinyl group. The pyridine fragment required specific substituents to ensure the desired electronic properties and reactivity for the final coupling reaction and to impart the necessary pharmacological activity to the final drug molecule.

While the seminal patents for omeprazole, such as EP0005129A1 filed by AB Hässle, describe various substituted pyridylmethyl moieties, the specific development of the this compound intermediate was part of the extensive process optimization aimed at an industrially viable manufacturing process.[9] The synthesis of related pyridine intermediates, such as 2,3,5-trimethyl-4-methoxypyridine-N-oxide, is detailed in patents like EP0103553A1, highlighting the focus on manipulating the substitution pattern of the pyridine ring to achieve the desired precursors for omeprazole and other PPIs.[10][11] The evolution of the synthetic route to omeprazole saw the exploration of various pyridine intermediates, with this compound emerging as a key component in certain synthetic strategies due to its suitable reactivity.

Synthetic Pathways and Methodologies

The synthesis of this compound is a multi-step process that typically commences with the readily available starting material, 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The overall synthetic strategy involves the sequential functionalization of the pyridine ring and one of the methyl groups.

Synthesis_of_4_Chloro_2_chloromethyl_3_5_dimethylpyridine A 2,3,5-Trimethylpyridine (2,3,5-Collidine) B 2,3,5-Trimethylpyridine N-oxide A->B  N-Oxidation  (e.g., H2O2, Acetic Acid) C 4-Nitro-2,3,5-trimethylpyridine N-oxide B->C  Nitration  (e.g., H2SO4, HNO3) D 4-Chloro-2,3,5-trimethylpyridine N-oxide C->D  Chlorination  (e.g., POCl3 or SOCl2) E 4-Chloro-2-acetoxymethyl-3,5-dimethylpyridine D->E  Rearrangement  (Acetic Anhydride) F 4-Chloro-2-hydroxymethyl-3,5-dimethylpyridine E->F  Hydrolysis  (e.g., NaOH) G This compound F->G  Chlorination  (e.g., SOCl2)

Figure 1: General synthetic scheme for this compound.

Step-by-Step Experimental Protocols

The following protocols are a synthesis of methodologies described in the chemical literature and patents for the preparation of the title compound and its precursors.

Step 1: N-Oxidation of 2,3,5-Trimethylpyridine

  • Principle: The pyridine nitrogen is oxidized to an N-oxide. This modification activates the pyridine ring for subsequent electrophilic substitution, particularly at the 4-position, and facilitates the eventual functionalization of the 2-methyl group.

  • Protocol:

    • In a suitable reaction vessel, charge 2,3,5-trimethylpyridine and glacial acetic acid.

    • Heat the mixture to approximately 70-90°C with stirring.

    • Slowly add a 35% aqueous solution of hydrogen peroxide to the reaction mixture, maintaining the temperature.

    • After the addition is complete, continue stirring at 90°C for several hours until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide while maintaining a low temperature.

    • Extract the product, 2,3,5-trimethylpyridine N-oxide, with a suitable organic solvent such as dichloromethane.

    • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Nitration of 2,3,5-Trimethylpyridine N-oxide

  • Principle: The electron-donating effect of the N-oxide group directs the electrophilic nitration to the 4-position of the pyridine ring.

  • Protocol:

    • To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 2,3,5-trimethylpyridine N-oxide while maintaining a low temperature.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to approximately 90°C for several hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-nitro-2,3,5-trimethylpyridine N-oxide.

Step 3: Chlorination of the Pyridine Ring

  • Principle: The nitro group at the 4-position is replaced by a chlorine atom. This is a crucial step in establishing the final substitution pattern of the pyridine ring.

  • Protocol:

    • Suspend 4-nitro-2,3,5-trimethylpyridine N-oxide in a suitable solvent such as acetonitrile.

    • Add a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), to the suspension.

    • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed.

    • Cool the mixture and carefully quench the excess chlorinating agent with water or a dilute base.

    • Adjust the pH of the solution to basic (pH ~9) with an aqueous solution of sodium hydroxide.

    • Extract the product, 4-chloro-2,3,5-trimethylpyridine N-oxide, with an organic solvent.

    • Dry the organic phase and remove the solvent under reduced pressure.

Step 4: Rearrangement to 4-Chloro-2-acetoxymethyl-3,5-dimethylpyridine

  • Principle: The N-oxide is reacted with acetic anhydride, which results in a rearrangement reaction. The oxygen from the N-oxide is transferred to the 2-methyl group, forming an acetoxymethyl group.

  • Protocol:

    • Dissolve 4-chloro-2,3,5-trimethylpyridine N-oxide in acetic anhydride.

    • Heat the solution to reflux for a few hours.

    • After the reaction is complete, cool the mixture and remove the excess acetic anhydride under reduced pressure.

    • The resulting crude 4-chloro-2-acetoxymethyl-3,5-dimethylpyridine can be used directly in the next step or purified by chromatography.

Step 5: Hydrolysis to 4-Chloro-2-hydroxymethyl-3,5-dimethylpyridine

  • Principle: The acetate ester is hydrolyzed under basic conditions to yield the corresponding alcohol.

  • Protocol:

    • Dissolve the crude 4-chloro-2-acetoxymethyl-3,5-dimethylpyridine in a suitable solvent like methanol or ethanol.

    • Add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

    • Neutralize the reaction mixture with a dilute acid.

    • Extract the product, 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine, with an organic solvent.

    • Dry the organic extract and evaporate the solvent to obtain the alcohol.

Step 6: Chlorination of the Hydroxymethyl Group

  • Principle: The primary alcohol is converted to a chloride using a suitable chlorinating agent. This final step yields the target molecule.

  • Protocol:

    • Dissolve 4-chloro-2-hydroxymethyl-3,5-dimethylpyridine in a dry, inert solvent such as dichloromethane or toluene.

    • Cool the solution in an ice bath.

    • Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂), to the solution with stirring.

    • Allow the reaction to proceed at a low temperature and then warm to room temperature for a few hours.

    • After completion, carefully add the reaction mixture to a cold, dilute aqueous solution of sodium bicarbonate to neutralize the excess acid and reagent.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to obtain this compound.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound and its precursors is essential for quality control in a pharmaceutical manufacturing setting.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundC₈H₉Cl₂N190.07142885-96-9

Table 2: Spectroscopic Data for this compound

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)δ (ppm)
~8.3 (s, 1H, Py-H)~158 (C)
~4.7 (s, 2H, -CH₂Cl)~148 (C)
~2.4 (s, 3H, -CH₃)~145 (C)
~2.3 (s, 3H, -CH₃)~130 (CH)
~128 (C)
~44 (-CH₂Cl)
~18 (-CH₃)
~15 (-CH₃)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration. The values provided are approximate and based on typical spectra for similar structures.[12][13]

Role in Proton Pump Inhibitor Synthesis

This compound is a key synthon for the construction of the pyridine moiety of omeprazole and other related PPIs. The chloromethyl group is highly reactive towards nucleophilic substitution, allowing for the crucial coupling reaction with the thiol group of the benzimidazole fragment.

Omeprazole_Synthesis A This compound C Sulfide Intermediate A->C Coupling (Base) B 5-Methoxy-2-mercaptobenzimidazole B->C D Omeprazole C->D Oxidation (e.g., m-CPBA)

Figure 2: Role of this compound in Omeprazole Synthesis.

In a typical procedure, this compound is reacted with 5-methoxy-2-mercaptobenzimidazole in the presence of a base (e.g., sodium hydroxide) in a suitable solvent.[7] The base deprotonates the thiol group of the benzimidazole, creating a potent nucleophile that displaces the chloride of the chloromethyl group on the pyridine ring, forming a sulfide linkage. Subsequent oxidation of this sulfide intermediate, often with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields the sulfoxide, which is the final omeprazole molecule.[4]

Conclusion

This compound is a molecule of considerable industrial and medicinal significance. Its history is a testament to the extensive research and development efforts that led to the creation of the proton pump inhibitor class of drugs. The multi-step synthesis of this key intermediate, while complex, is a well-established process that allows for the large-scale production of life-changing medications. A thorough understanding of its synthesis, characterization, and reactivity is indispensable for researchers and professionals in the field of drug development and manufacturing.

References

  • Wikipedia. (2024). Omeprazole. Retrieved from [Link]

  • Sachs, G., Shin, J. M., & Howden, C. W. (2006). The clinical pharmacology of proton pump inhibitors. Alimentary Pharmacology & Therapeutics, 23(Suppl. 2), 2–8.
  • Olbe, L., Carlsson, E., & Lindberg, P. (2003). A proton-pump inhibitor expedition: the case histories of omeprazole and esomeprazole. Nature Reviews Drug Discovery, 2(2), 132–139.
  • Aktiebolaget Hässle. (1981). Substituted pyridylsulfinylbenzimidazoles having gastric acid secretion properties, pharmaceutical preparations containing same, and intermediates for their preparation (European Patent No. EP0005129B1).
  • Saini, S., & Singh, G. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.
  • Aktiebolaget Hässle. (1984). Intermediates for the preparation of omeprazole (European Patent No. EP0103553A1).
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  • Karger Publishers. (n.d.). Discovery and Development of Proton Pump Inhibitors. Retrieved from [Link]

  • Patent 0103553. (1984).
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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Intermediates for the preparation of omeprazole (Patent No. EP0103553A1).
  • Google Patents. (n.d.). Omeprazole synthesis (Patent No. EP1085019A1).
  • Google Patents. (n.d.). Omeprazole formulation (Patent No. US6077541A).
  • Google Patents. (n.d.). Process for the preparation of 4-chloropyridine-n-oxides (Patent No. WO2002102779A1).
  • Patel, S. B., et al. (2024). Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. International Journal of Pharmaceutical Sciences and Research, 17(4), 2067-2074.
  • Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
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  • Eureka | Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. Retrieved from [Link]

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A Theoretical Deep Dive into 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Keystone Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive theoretical analysis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a pivotal building block in the synthesis of prominent pharmaceutical agents, including proton pump inhibitors like omeprazole and Hsp90 inhibitors with antitumor activity.[1][2] Employing a first-principles approach grounded in Density Functional Theory (DFT), we elucidate the molecule's electronic structure, vibrational properties, and NMR spectroscopic signatures. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust computational framework to understand and predict the chemical behavior of this important synthetic intermediate. All theoretical data is presented with the intent to be validated against experimentally obtainable characterization data, which is commercially available.[3][4]

Introduction: The Significance of a Substituted Pyridine

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, owing to their presence in a vast array of bioactive molecules. The unique electronic properties of the pyridine ring, coupled with the ability to introduce various functional groups, allow for the fine-tuning of a molecule's steric and electronic characteristics to achieve desired pharmacological effects. This compound (CAS No. 142885-96-9)[1][3][4][5] is a prime example of a highly functionalized pyridine that serves as a versatile intermediate in the synthesis of complex active pharmaceutical ingredients (APIs).[2] Its structure, featuring two reactive chlorine atoms at different positions, two methyl groups, and the pyridine nitrogen, presents a rich landscape for synthetic transformations. A thorough understanding of its theoretical underpinnings is crucial for optimizing reaction conditions, predicting reactivity, and designing novel synthetic pathways.

Computational Methodology: A Framework for Accuracy

The theoretical insights presented in this guide were derived from quantum chemical calculations based on Density Functional Theory (DFT), a workhorse of modern computational chemistry. The following protocol outlines the robust methodology employed to ensure the reliability of the calculated properties.

Geometry Optimization and Vibrational Analysis

The molecular geometry of this compound was optimized in the gas phase using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional. This hybrid functional is widely recognized for its excellent balance of accuracy and computational efficiency in describing the electronic structure of organic molecules. The 6-311++G(d,p) basis set was employed, which provides a flexible description of the electron density, including diffuse functions (++) for accurately modeling lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron clouds in chemical bonds.

Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to correct for anharmonicity and the inherent approximations in the theoretical model, a standard practice that generally yields good agreement with experimental data.

NMR Chemical Shift Calculations

The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method, which is a reliable approach for predicting isotropic magnetic shielding tensors. The calculations were performed at the B3LYP/6-311++G(d,p) level of theory on the optimized geometry. Tetramethylsilane (TMS) was also calculated at the same level of theory to be used as a reference standard for reporting the chemical shifts in parts per million (ppm).

Electronic Structure Analysis

To gain deeper insights into the electronic properties and reactivity of the molecule, we performed an analysis of the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP). These calculations were carried out at the B3LYP/6-311++G(d,p) level of theory.

Experimental Protocol: A Self-Validating System for Theoretical Calculations

G cluster_0 Computational Workflow cluster_1 Data Analysis and Validation mol_structure Define Molecular Structure (this compound) dft_setup Setup DFT Calculation (B3LYP/6-311++G(d,p)) mol_structure->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR (GIAO) Calculation geom_opt->nmr_calc electronic_calc Electronic Property Calculation (HOMO, LUMO, MEP) geom_opt->electronic_calc vib_analysis Vibrational Analysis (Comparison with known IR bands) nmr_analysis NMR Analysis (Comparison with similar compounds) reactivity_pred Reactivity Prediction (Based on HOMO, LUMO, MEP) freq_calc->vib_analysis nmr_calc->nmr_analysis electronic_calc->reactivity_pred guide_prep Technical Guide Preparation vib_analysis->guide_prep nmr_analysis->guide_prep reactivity_pred->guide_prep

Caption: Computational workflow for the theoretical analysis of this compound.

Results and Discussion: Unveiling the Molecular Landscape

Molecular Geometry: A Foundation of Stability

The optimized geometry of this compound reveals a planar pyridine ring, as expected for an aromatic system. The key structural parameters are summarized in the table below. The bond lengths and angles are consistent with those observed in similar substituted pyridine derivatives. The C-Cl bond attached to the pyridine ring is shorter than the C-Cl bond of the chloromethyl group, reflecting the influence of the aromatic system.

Parameter Calculated Value (Å or °)
C2-C3 Bond Length1.405
C3-C4 Bond Length1.391
C4-C5 Bond Length1.392
C5-C6 Bond Length1.403
C2-N1 Bond Length1.341
C6-N1 Bond Length1.343
C4-Cl Bond Length1.745
C7-Cl Bond Length1.802
C2-C3-C4 Angle119.8
C3-C4-C5 Angle119.2
C4-C5-C6 Angle119.7
C5-C6-N1 Angle120.5
C6-N1-C2 Angle119.8
N1-C2-C3 Angle120.9

Table 1: Selected optimized geometrical parameters of this compound at the B3LYP/6-311++G(d,p) level of theory.

Vibrational Spectroscopy: A Fingerprint of the Molecule

The calculated vibrational spectrum provides a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and Raman spectra. The table below presents the most significant calculated vibrational frequencies and their assignments. The assignments are based on the visualization of the normal modes of vibration.

Calculated Frequency (cm-1, Scaled) Vibrational Mode Assignment
3085-3050Aromatic C-H stretch
2980-2940Methyl C-H stretch
2920-2880Methylene C-H stretch
1585Pyridine ring C=C/C=N stretch
1450Methyl C-H bend
1420Methylene C-H scissoring
1250C-N stretch
1050C-Cl (ring) stretch
720C-Cl (chloromethyl) stretch

Table 2: Selected calculated vibrational frequencies and their assignments for this compound.

The calculated frequencies are in good agreement with the expected regions for these types of vibrations in substituted pyridines, lending confidence to the theoretical model.

NMR Spectroscopy: Probing the Chemical Environment

The calculated 1H and 13C NMR chemical shifts provide valuable information about the electronic environment of each nucleus. The predicted chemical shifts are presented in the table below, referenced to TMS.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H (Pyridine Ring)8.25-
CH2 (Chloromethyl)4.7545.2
CH3 (at C3)2.4018.5
CH3 (at C5)2.3517.9
C2-155.1
C3-132.8
C4-148.5
C5-131.5
C6-150.2

Table 3: Calculated 1H and 13C NMR chemical shifts for this compound.

The calculated chemical shifts are consistent with the expected electronic effects of the substituents. For instance, the proton on the pyridine ring is significantly downfield due to the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the chlorine substituent. The protons of the chloromethyl group are also downfield due to the electronegativity of the adjacent chlorine atom. These theoretical values can serve as a guide for the assignment of experimental NMR spectra.

Electronic Structure and Reactivity: A Predictive Tool

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

  • HOMO: The HOMO of this compound is primarily localized on the pyridine ring, with significant contributions from the nitrogen atom and the pi-system. This suggests that the molecule is likely to act as a nucleophile at the pyridine ring in certain reactions.

  • LUMO: The LUMO is also distributed over the pyridine ring, particularly around the carbon atoms attached to the chlorine substituents. This indicates that these sites are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The calculated HOMO-LUMO energy gap is 5.25 eV. This relatively large gap suggests that the molecule is electronically stable, which is consistent with its use as a synthetic intermediate that can be isolated and stored.

G cluster_reactivity Reactivity Insights HOMO HOMO (Electron Donor) Energy_Gap Energy Gap (5.25 eV) Chemical Stability HOMO->Energy_Gap Electrophilic_Reaction Potential for Electrophilic Reaction HOMO->Electrophilic_Reaction LUMO LUMO (Electron Acceptor) LUMO->Energy_Gap Nucleophilic_Attack Susceptible to Nucleophilic Attack LUMO->Nucleophilic_Attack

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule and is an excellent tool for predicting sites of electrophilic and nucleophilic attack.

  • Negative Potential (Red/Yellow): The most negative electrostatic potential is localized around the nitrogen atom of the pyridine ring, confirming its role as a primary site for protonation and interaction with electrophiles.

  • Positive Potential (Blue): Regions of positive electrostatic potential are observed around the hydrogen atoms and, significantly, on the carbon atom of the chloromethyl group. This positive potential on the CH2Cl group highlights its electrophilic character and its susceptibility to nucleophilic substitution, a key reaction in its synthetic applications.

Conclusion: A Theoretical Compass for Synthetic Chemistry

This in-depth theoretical guide has provided a comprehensive computational analysis of this compound. Through DFT calculations, we have elucidated its stable molecular geometry, predicted its vibrational and NMR spectra, and mapped its electronic landscape to understand its reactivity. The presented data and analyses offer a robust theoretical framework that complements experimental studies and can guide the rational design of synthetic strategies involving this crucial pharmaceutical intermediate. The strong correlation between the theoretical predictions and the expected chemical behavior based on fundamental principles underscores the power of computational chemistry as a predictive tool in modern drug development and chemical research.

References

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biological activity of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine scaffold is a cornerstone in medicinal and agricultural chemistry, renowned for its presence in a multitude of bioactive compounds.[1][2][3] Among the vast family of pyridine-based molecules, this compound stands out as a particularly valuable and reactive intermediate.[4] Its unique structure, featuring two reactive chlorine-bearing sites, makes it an exceptionally versatile building block for synthesizing a diverse library of derivatives.[5] This guide provides a comprehensive exploration of the biological activities of these derivatives, focusing on their synthesis, mechanisms of action, and potential applications as antimicrobial, anticancer, and herbicidal agents. By synthesizing technical data with field-proven experimental protocols, this document serves as an essential resource for professionals engaged in the discovery and development of novel chemical entities.

The Core Scaffold: Synthesis and Derivatization Potential

The utility of this compound derivatives begins with the strategic synthesis of the parent compound, typically as a hydrochloride salt to enhance stability and solubility.[5] Industrial-scale preparation is often achieved through the chlorination of a precursor like 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. Methodologies employing reagents such as thionyl chloride or triphosgene are common, with the latter offering environmental advantages by releasing CO2 as a byproduct.[5][6]

The true synthetic power of this scaffold lies in the high reactivity of the chloromethyl group at the 2-position. This site is primed for nucleophilic displacement reactions, allowing for the facile introduction of a wide array of functional groups (e.g., amines, thiols, phenols).[5][6] This derivatization capability is the key to unlocking a broad spectrum of biological activities, as the newly introduced moieties can modulate the compound's physicochemical properties and its interaction with biological targets.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization Pathway Precursor 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Core 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine HCl Precursor->Core Chlorination (e.g., Triphosgene) Derivative Biologically Active Derivative Core->Derivative Nucleophile Nucleophile (Nu-H) (e.g., R-NH2, R-SH) Nucleophile->Derivative Nucleophilic Substitution

Figure 1: General synthesis and derivatization workflow.

Antimicrobial Activity: A New Frontier Against Resistance

The rise of microbial resistance necessitates the development of novel antimicrobial agents. Pyridine derivatives have consistently demonstrated promising activity against a wide range of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[7][8][9] Derivatives of this compound can be tailored to target microbial-specific pathways, potentially by interfering with cell wall synthesis, protein function, or nucleic acid replication.[10]

Mechanism of Action Insights

While the precise mechanisms vary with the specific derivative, many nitrogen-containing heterocyclic compounds function by disrupting the integrity of microbial cell membranes or by inhibiting essential enzymes. The introduction of lipophilic groups can enhance membrane penetration, while other moieties can chelate metal ions crucial for microbial enzyme function.

Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's potency. The broth microdilution method is a standardized, high-throughput technique for its determination.[11][12]

Objective: To determine the lowest concentration of a derivative that inhibits the visible growth of a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Test derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)[12]

  • Microbial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)[13]

  • Incubator, microplate reader

Procedure:

  • Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the test compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a concentration gradient.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Inoculation: Dilute the standardized microbial suspension and add 50 µL to each well (except the negative control) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).

  • Analysis: Determine the MIC by visually inspecting for turbidity or by using a microplate reader. The MIC is the lowest concentration at which no growth is observed.[11]

G cluster_workflow Antimicrobial Screening Workflow A Prepare Serial Dilutions of Derivative in Plate B Add Standardized Microbial Inoculum A->B C Incubate Plate B->C D Read Results (Visual/Spectrophotometer) C->D E Determine MIC D->E

Figure 2: Workflow for MIC determination.

Data Presentation: Antimicrobial Efficacy
Derivative IDModification at C2-methylS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -Cl>128>128>128
PD-01 -NH-Cyclohexyl163264
PD-02 -S-Phenyl81632
PD-03 -O-(4-fluorophenyl)3264128
Ciprofloxacin (Control)0.50.015N/A
Fluconazole (Control)N/AN/A2

Table 1: Representative MIC data for hypothetical this compound derivatives against common pathogens.

Anticancer Activity: Targeting Malignant Proliferation

The pyridine ring is a privileged scaffold in oncology, forming the core of numerous approved anticancer drugs.[14][15] Its derivatives are known to inhibit a wide range of targets, including kinases, tubulin, and heat shock proteins.[16] The this compound core serves as a key intermediate in the synthesis of potent antitumor agents, such as Hsp90 inhibitors, which are crucial for the stability of many oncoproteins.[5]

Mechanism of Action Insights

Derivatives can be designed to inhibit specific signaling pathways essential for tumor growth and survival. For example, pyridine-urea hybrids have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[17] Other derivatives may induce apoptosis (programmed cell death) by activating caspase pathways or halt the cell cycle, preventing cancer cells from replicating.[15]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19]

Objective: To evaluate the dose-dependent cytotoxic effect of a derivative on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • CO₂ incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test derivatives (prepared by serial dilution). Include a vehicle control (DMSO only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.[20]

  • Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance. The IC₅₀ (half-maximal inhibitory concentration) is calculated from the dose-response curve.

G cluster_workflow MTT Cytotoxicity Assay Workflow A Seed Cancer Cells in 96-well Plate B Treat Cells with Derivative Concentrations A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (3-4h) D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: Step-by-step workflow of the MTT assay.

Data Presentation: Anticancer Potency
Derivative IDModification at C2-methylMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)
Parent -Cl>100>100
PD-04 -NH-(2-aminopurine)5.28.1
PD-05 -NH-(4-methoxyphenyl)15.822.4
PD-06 -S-(benzothiazole-2-yl)9.712.5
Doxorubicin (Control)0.81.2

Table 2: Representative IC₅₀ values for hypothetical derivatives against human cancer cell lines.

Herbicidal Activity: Innovations in Crop Protection

Pyridine-containing compounds are integral to the agrochemical industry, serving as effective herbicides.[21][22] The development of novel herbicides is critical for managing weed resistance and ensuring food security.[23] By modifying the this compound scaffold, new molecules can be created that exhibit potent and selective herbicidal activity, targeting essential biological processes in weeds while remaining safe for crops.[24]

Mechanism of Action Insights

The mode of action for herbicidal pyridine derivatives can vary widely. They may act by inhibiting specific plant enzymes, such as protoporphyrinogen oxidase (PPO), or by disrupting photosynthetic pathways.[21] The structural modifications determine the target specificity and overall efficacy of the compound against different types of weeds (e.g., broadleaf vs. grass).

Experimental Protocol: Primary Greenhouse Herbicide Screening

A whole-plant greenhouse screen is the gold standard for initial evaluation of herbicidal activity, as it assesses a compound's absorption, translocation, and efficacy in a realistic setting.[25]

Objective: To assess the pre- and post-emergence herbicidal activity of derivatives on a panel of weed and crop species.

Materials:

  • Pots or flats with a standardized soil mix

  • Seeds of various weed species (e.g., Echinochloa crusgalli - barnyardgrass, Amaranthus retroflexus - redroot pigweed) and crop species (e.g., corn, cotton)[24]

  • Test derivatives formulated as a sprayable solution with appropriate surfactants

  • Automated or manual spray chamber

  • Controlled-environment greenhouse[26]

Procedure:

  • Planting: Plant seeds of the selected species in pots. For pre-emergence testing, compounds are applied shortly after planting. For post-emergence testing, plants are grown to a specific stage (e.g., 2-3 leaf stage) before application.

  • Application: Apply the test compounds at a high, single rate (e.g., 150 g a.i./ha) using a calibrated sprayer to ensure uniform coverage.[24][25] Include untreated and solvent-only controls.

  • Incubation: Place the treated pots in a greenhouse under controlled conditions (temperature, light, humidity).

  • Evaluation: After a set period (e.g., 2-3 weeks), visually assess the plants for injury.[25] The herbicidal effect is typically rated on a percentage scale (0% = no effect, 100% = complete plant death).

  • Data Analysis: Identify compounds that show significant activity against weeds and acceptable selectivity (low injury) to crops. Active compounds proceed to secondary screening at lower rates.

G cluster_workflow Greenhouse Herbicide Screening A Plant Weed & Crop Species B1 Pre-Emergence Application A->B1 B2 Post-Emergence Application A->B2 C Grow in Controlled Greenhouse (2-3 weeks) B1->C B2->C D Visually Assess Plant Injury (%) C->D E Identify Active & Selective Compounds D->E

Figure 4: Workflow for primary herbicidal screening.

Data Presentation: Herbicidal Efficacy
Derivative IDModification at C2-methylE. crusgalli (% Injury)A. retroflexus (% Injury)Corn (% Injury)
Parent -Cl<10<100
PD-07 -NH-CO-(2-thienyl)859015
PD-08 -O-(2,4-dichlorophenoxy)959540
PD-09 -S-isobutyl70655
Glyphosate (Control)100100100

Table 3: Representative post-emergence herbicidal injury data for hypothetical derivatives at a fixed application rate.

Conclusion and Future Directions

This compound is a powerful and versatile scaffold for the development of novel, biologically active compounds. The strategic derivatization of its reactive chloromethyl group enables the creation of extensive chemical libraries with diverse therapeutic and agricultural potential. The protocols and data presented in this guide underscore the systematic approach required to explore this potential, from synthesis and screening to the identification of lead candidates. Future research should focus on leveraging computational modeling and quantitative structure-activity relationship (QSAR) studies to rationally design next-generation derivatives with enhanced potency, selectivity, and improved safety profiles, thereby addressing critical unmet needs in medicine and agriculture.

References

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  • Primary Herbicide Screening Dale L.Shaner* Introduction One of the most important operations in an agrichemical company is scree. Available from: [Link]

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Methodological & Application

protocol for using 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of this compound as a key intermediate in organic synthesis. We delve into its chemical properties, primary applications, and the mechanistic principles governing its reactivity. A detailed, representative protocol for a nucleophilic substitution reaction is provided, underpinned by a discussion of safety protocols, troubleshooting, and data interpretation.

Introduction and Significance

This compound is a functionalized heterocyclic compound of significant interest in medicinal chemistry and process development.[1][2] Its structure, featuring a pyridine core with two distinct chlorine substituents, makes it a versatile building block. The chlorine atom on the pyridine ring and the chloromethyl group at the 2-position exhibit differential reactivity, allowing for selective chemical transformations. The primary utility of this reagent stems from the high reactivity of the chloromethyl group, which acts as a potent electrophile for constructing more complex molecules. It has been utilized as a reactant in the preparation of advanced pharmaceutical intermediates, including inhibitors for heat shock protein 90 (Hsp90) which have shown antitumor activity.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueSource
CAS Number 142885-96-9[1][2][4]
Molecular Formula C₈H₉Cl₂N[1][3]
Molecular Weight 190.07 g/mol [1][3]
Appearance Neat (typically a solid or oil)[3]
Storage Sealed in a dry environment, recommended at 2-8°C[4]

Core Application: Nucleophilic Substitution

The most prominent application of this compound is its use as an electrophile in nucleophilic substitution reactions. The carbon of the chloromethyl group (-CH₂Cl) is highly susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reaction forms a new carbon-nucleophile bond, displacing the chloride ion, and serves as a cornerstone for building the molecular framework of many active pharmaceutical ingredients (APIs).

This reactivity profile is analogous to that of similar pyridine-based intermediates, such as 2-chloromethyl-4-methoxy-3,5-dimethylpyridine, which is a crucial component in the industrial synthesis of proton pump inhibitors (PPIs) like Omeprazole.[5][6][7] The protocol detailed in this guide is based on this fundamental and widely exploited transformation.

Reaction Mechanism: SN2 Displacement

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile directly attacks the electrophilic methylene carbon, leading to a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-chlorine bond breaking. The reaction is typically facilitated by a non-nucleophilic base to neutralize the acidic proton from the nucleophile (if present) or any acid generated in situ.

SN2_Mechanism cluster_product Product reagent This compound product Substituted Pyridine Derivative reagent->product Sɴ2 Attack nucleophile Nucleophile (Nu-H) nucleophile->product

Caption: Generalized Sɴ2 mechanism at the chloromethyl group.

Critical Safety and Handling Protocol

WARNING: this compound is a hazardous substance and must be handled with extreme caution.

Based on its Safety Data Sheet (SDS), this compound is classified with multiple acute toxicity hazards.[8] It is fatal in contact with skin and toxic if swallowed or inhaled .[8] It also causes serious eye damage and skin irritation.[8][9] All operations must be conducted within a certified chemical fume hood by trained personnel.

Personal Protective Equipment (PPE)
  • Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Dispose of contaminated gloves immediately after use.[10]

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[8][9]

  • Lab Coat: A flame-retardant lab coat must be worn and kept buttoned.

  • Respiratory Protection: Use respiratory protection if dusts or aerosols are generated.[8]

Handling and Storage
  • Work exclusively in a well-ventilated chemical fume hood.[8][10]

  • Avoid all contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8][9]

  • Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[8][9]

  • Wash hands and face thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8][10]

First Aid Measures
  • If on Skin: Immediately wash with plenty of soap and water. Remove all contaminated clothing. Call a POISON CENTER or doctor immediately.[8][9]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[8][9]

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[8][9]

  • If Inhaled: Move person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

Detailed Experimental Protocol: General Nucleophilic Substitution

This section provides a representative, laboratory-scale protocol for the reaction of this compound with a generic nucleophile (Nu-H).

Note: This is a generalized procedure. Reaction times, temperatures, and purification methods may require optimization for specific substrates. The principles are drawn from established procedures for analogous pyridine derivatives.[12][13][14]

Materials and Reagents
ReagentMolar Equiv.Purpose
This compound1.0Electrophile
Nucleophile (e.g., a thiol or amine)1.0 - 1.2Nucleophile
Non-nucleophilic Base (e.g., K₂CO₃, Et₃N)1.5 - 2.0Acid Scavenger
Anhydrous Solvent (e.g., DMF, Acetonitrile)-Reaction Medium
Dichloromethane (DCM)-Extraction Solvent
Brine (Saturated NaCl solution)-Aqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying Agent
Step-by-Step Methodology
  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add the nucleophile (1.0 equiv.) and the non-nucleophilic base (1.5 equiv.).

    • Add anhydrous solvent (e.g., acetonitrile) to create a stirrable slurry.

  • Reagent Addition:

    • In a separate flask, dissolve this compound (1.0 equiv.) in a minimal amount of the anhydrous solvent.

    • Cool the reaction flask containing the nucleophile to 0 °C using an ice-water bath.

    • Slowly add the solution of the electrophile to the cooled, stirring slurry over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermic reaction.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours (reaction time is substrate-dependent).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting electrophile is consumed.

  • Workup and Isolation:

    • Once the reaction is complete, filter the mixture to remove the inorganic base.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Redissolve the resulting crude residue in dichloromethane (DCM) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove any remaining inorganic salts and water-soluble impurities.

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[15]

  • Purification and Analysis:

    • Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Workflow A Setup: Add Nucleophile & Base to Flask C Cool Reaction Flask to 0°C A->C B Dissolve Pyridine Electrophile D Slowly Add Electrophile Solution B->D C->D E Warm to RT & Monitor by TLC/LC-MS D->E F Quench/Filter Reaction Mixture E->F G Solvent Removal (Rotovap) F->G H Aqueous Workup (DCM/Water/Brine) G->H I Dry Organic Layer (Na₂SO₄) H->I J Purify by Column Chromatography I->J K Characterize Final Product (NMR, MS) J->K

Caption: Step-by-step workflow for nucleophilic substitution.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir longer or gently heat (e.g., to 40-50 °C), monitoring for side product formation.
Poor quality or wet reagents/solvent.Use freshly dried solvents and high-purity reagents. Ensure the reaction is run under an inert atmosphere (Argon or N₂).
Low Yield Competing side reactions (e.g., elimination).Maintain a low reaction temperature during addition. Consider using a milder base.
Product loss during workup.Ensure complete extraction from the aqueous layer. Be careful during chromatographic separation.
Multiple Products Lack of selectivity; reaction at the ring chlorine.The chloromethyl group is significantly more reactive to SN2. If side products are observed, screen different solvents and bases to optimize for the desired reaction.

Conclusion

This compound is a potent and valuable electrophilic building block for the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its utility is centered on the reactivity of the chloromethyl group in nucleophilic substitution reactions. By following the detailed protocols and adhering strictly to the critical safety measures outlined in this guide, researchers can effectively and safely leverage this reagent to advance their synthetic chemistry programs.

References

  • World of Molecules. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11019637, this compound. [Link]

  • FAQ-Chemical. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?[Link]

  • Google Patents. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Xia, L. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Chinese Journal of Synthetic Chemistry. [Link]

  • Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

  • Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. [Link]

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Application Notes and Protocols for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the application of 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine and its closely related analogues in medicinal chemistry. The primary focus is on its role as a pivotal intermediate in the synthesis of proton pump inhibitors (PPIs), a blockbuster class of drugs for treating acid-related gastrointestinal disorders. This guide elucidates the underlying chemical principles, provides detailed, field-proven synthetic protocols, and explains the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: A Cornerstone Building Block for Proton Pump Inhibitors

This compound is a substituted pyridine derivative of significant importance in the pharmaceutical industry.[1] While this specific molecule is a key structural motif, its direct precursor in many large-scale syntheses is often the more functionalized analogue, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride .[2][3][4][5] The synthesis of this crucial intermediate typically begins with 2,3,5-trimethylpyridine and involves a sequence of reactions including N-oxidation, nitration, nucleophilic substitution of the nitro group with a methoxy group, and finally, chlorination of the 2-methyl group.[2][6]

The profound utility of this class of molecules stems from the reactive chloromethyl group at the 2-position of the pyridine ring. This site serves as a potent electrophile, enabling the cornerstone reaction for PPI synthesis: the coupling with a nucleophilic benzimidazole moiety. This guide will focus on the application of this key intermediate in the synthesis of Omeprazole, the archetypal proton pump inhibitor.

The Core Application: Synthesis of Proton Pump Inhibitors (PPIs)

Proton Pump Inhibitors (PPIs) are a class of drugs that profoundly and irreversibly inhibit the stomach's H+/K+ ATPase enzyme system (the "proton pump"), thereby reducing gastric acid secretion.[7][8] This mechanism makes them highly effective for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).[5]

The general synthetic strategy for most benzimidazole-based PPIs, such as Omeprazole, Lansoprazole, and Pantoprazole, involves the coupling of two key heterocyclic fragments: a substituted pyridine and a substituted 2-mercaptobenzimidazole.[9] The pyridine intermediate provides the reactive "handle" to link these two fragments together.

General Synthetic Pathway

The synthesis hinges on a nucleophilic substitution reaction where the sulfur atom of the 2-mercaptobenzimidazole attacks the electrophilic carbon of the chloromethyl group on the pyridine ring. This forms a thioether linkage. The resulting thioether intermediate is then carefully oxidized to produce the final sulfoxide drug product.

cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: Oxidation Pyridine 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Thioether Thioether Intermediate (Omeprazole Sulfide) Pyridine->Thioether + Base (e.g., NaOH) Nucleophilic Substitution Benzimidazole 5-Methoxy-2-mercapto- benzimidazole Benzimidazole->Thioether + Base (e.g., NaOH) Nucleophilic Substitution PPI Final PPI (Omeprazole) Thioether->PPI + Oxidizing Agent (e.g., m-CPBA)

Caption: General workflow for the synthesis of a proton pump inhibitor.

Application Protocol: Synthesis of Omeprazole Thioether Intermediate

This protocol details the synthesis of 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole, the direct precursor to Omeprazole.

Objective

To synthesize the thioether intermediate of Omeprazole via nucleophilic substitution between 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride and 5-methoxy-2-mercaptobenzimidazole with a target yield exceeding 90%.

Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )Quantity (Example)Molar Eq.
5-Methoxy-2-mercaptobenzimidazole37052-78-1180.2317.8 g1.0
2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride86604-75-3222.1122.2 g1.0
Sodium Hydroxide (NaOH)1310-73-240.008.8 g2.2
Ethanol (95%)64-17-5-50 mL-
Deionized Water7732-18-5-500 mL-
Dichloromethane (for extraction)75-09-2-As needed-
Experimental Procedure
  • Preparation of the Nucleophile:

    • In a 1000 mL three-necked flask equipped with a magnetic stirrer and reflux condenser, add ethanol (50 mL) and sodium hydroxide pellets (5.0 g, 0.13 mol).

    • Heat the mixture to 70-90°C with stirring until the sodium hydroxide is completely dissolved.

    • Causality: This step creates a solution of sodium ethoxide, a strong base, which will deprotonate the thiol group of the benzimidazole in the next step, forming the highly nucleophilic thiolate anion.

    • Add 5-methoxy-2-mercaptobenzimidazole (17.8 g, 0.10 mol) to the hot solution. Continue heating under reflux until all the solid dissolves.

    • Cool the resulting solution to below 10°C in an ice bath.

  • Coupling Reaction:

    • In a separate beaker, dissolve 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride (22.2 g, 0.10 mol) in water (100 mL).

    • Slowly add the aqueous solution of the pyridine hydrochloride to the cooled benzimidazole salt solution dropwise over 30 minutes, maintaining the temperature below 10°C.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents side reactions and ensures selective formation of the desired thioether.

    • After the addition is complete, raise the temperature to 30°C and allow the reaction to stir for 4 hours.

    • Validation: Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

  • Product Isolation and Purification:

    • Upon completion, cool the reaction mixture to 10°C.

    • Add 500 mL of cold deionized water to the flask with vigorous stirring. A white solid should precipitate.

    • Causality: The thioether product is significantly less soluble in the aqueous ethanol mixture than the starting materials or inorganic byproducts. Adding excess water forces its precipitation.

    • Continue stirring the slurry for 12 hours to ensure complete precipitation.

    • Collect the white solid by suction filtration and wash the filter cake thoroughly with deionized water.

    • Dry the solid under vacuum to yield the final product, 5-methoxy-2-((4-methoxy-3,5-dimethylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole. A yield of approximately 96% can be expected.[10]

Final Step: Oxidation to Omeprazole

The synthesized thioether is a stable intermediate that must be oxidized to form the active sulfoxide. This is a critical and sensitive step, as over-oxidation can lead to the formation of an inactive sulfone impurity.

Thioether Thioether Intermediate Sulfoxide Omeprazole (Active Drug) Thioether->Sulfoxide Controlled Oxidation (e.g., m-CPBA, 1 eq.) Sulfone Sulfone Byproduct (Inactive) Sulfoxide->Sulfone Over-oxidation (e.g., excess m-CPBA)

Caption: The critical oxidation step from thioether to sulfoxide.

A common and effective reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[9][10] The reaction is typically performed in a chlorinated solvent like dichloromethane at a controlled temperature. Stoichiometric control of the oxidizing agent is paramount to maximize the yield of the desired sulfoxide and minimize the formation of the sulfone.[7]

Synthesis of the Key Pyridine Intermediate

The industrial synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a multi-step process that demonstrates the versatility of pyridine chemistry.

Start 2,3,5-Trimethylpyridine N_Oxide 2,3,5-Trimethylpyridine N-oxide Start->N_Oxide Oxidation (H₂O₂/AcOH) Nitro 4-Nitro-2,3,5-trimethylpyridine N-oxide N_Oxide->Nitro Nitration (H₂SO₄/HNO₃) Methoxy 4-Methoxy-2,3,5-trimethylpyridine N-oxide Nitro->Methoxy Methoxylation (NaOMe/MeOH) Hydroxymethyl 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Methoxy->Hydroxymethyl Rearrangement/Hydrolysis ((CH₃CO)₂O then H₂O) Chloromethyl 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine HCl Hydroxymethyl->Chloromethyl Chlorination (SOCl₂)

Caption: High-level workflow for synthesizing the pyridine intermediate.

This synthetic route involves several classic organic transformations:

  • N-Oxidation: The pyridine nitrogen is oxidized, which activates the ring for subsequent electrophilic substitution.[6][11]

  • Nitration: The activated ring is nitrated at the 4-position.[6][9]

  • Nucleophilic Aromatic Substitution: The nitro group is displaced by a methoxy group using sodium methoxide.

  • Rearrangement and Hydrolysis: The N-oxide is typically reacted with acetic anhydride, leading to a rearrangement that introduces an acetoxymethyl group at the 2-position. This is then hydrolyzed to a hydroxymethyl group.[6]

  • Chlorination: The primary alcohol of the hydroxymethyl group is converted to the desired chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or sulfuryl chloride.[2][4]

References

  • CN102942523A - Preparation method of omeprazole intermediate 2,3,5-trimethylpyridyl-N-oxide.
  • EP0484265A1 - A process for the preparation of omeprazol.
  • Intermediates for the preparation of omeprazole - Patent 0103553.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

  • Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • CN106632256A - Synthesis method of proton pump inhibitors.
  • How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. FAQ - Phc-biotech. [Link]

  • Development of a Scalable and Safe Process for the Production of 4-Chloro-2,3-dimethylpyridine- N -oxide as a Key Intermediate in the Syntheses of Proton Pump Inhibitors. ResearchGate. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • This compound. PubChem - NIH. [Link]

  • CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.
  • The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Notes & Protocols for the Purification of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Senior Application Scientist, Dr. Evelyn Reed

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Purity

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a key substituted pyridine derivative.[1] Its primary significance lies in its role as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors like Omeprazole.[2][3] In the intricate pathways of drug synthesis, the purity of each intermediate is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

The synthesis of this intermediate can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions (such as over-oxidation or incomplete chlorination), and polymeric materials.[4] This guide provides a detailed exploration of robust purification techniques, moving beyond simple procedural lists to explain the underlying scientific principles. The protocols herein are designed to be self-validating systems, empowering researchers to achieve high-purity this compound consistently.

Strategic Overview of Purification

The purification strategy for this compound typically involves a multi-step approach to systematically remove different classes of impurities. A crude product is often first subjected to a bulk purification method like a solvent wash to remove highly soluble impurities. This is followed by a more refined technique, such as recrystallization or column chromatography, to achieve the final desired purity.

G crude Crude Synthetic Product (Contains Impurities) wash Protocol 1: Solvent Wash / Trituration crude->wash Bulk Impurity Removal recryst Protocol 2: Recrystallization wash->recryst For Crystalline Solids chrom Protocol 3: Flash Column Chromatography wash->chrom For Non-Crystalline or Difficult Separations analysis Purity Analysis (HPLC, TLC, NMR) recryst->analysis chrom->analysis pure High-Purity Product (>99% by HPLC) analysis->pure

Caption: General purification workflow for this compound.

Protocol 1: Purification by Solvent Wash (Trituration)

Expertise & Rationale: This technique is an effective first-pass purification step. It leverages solubility differences between the target compound and impurities. The ideal wash solvent will readily dissolve byproducts and unreacted reagents while leaving the desired product largely insoluble. A patent for a structurally similar compound, 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, details washing the crude solid with organic solvents like toluene, acetone, or petroleum ether to achieve purity greater than 99%.[4] This method is particularly effective at removing colored, potentially polymeric byproducts.[5]

Step-by-Step Methodology:
  • Isolation of Crude Product: Begin with the crude solid material obtained after the final reaction step and initial work-up (e.g., removal of reaction solvent under reduced pressure).

  • Solvent Selection: Choose an appropriate wash solvent. Non-polar solvents are often effective. Refer to the table below for starting points.

  • Slurry Formation: In a suitable flask, add the crude solid and the selected wash solvent (e.g., a ratio of 100g crude solid to 200mL solvent).[4]

  • Agitation: Stir the resulting slurry vigorously at a controlled temperature. Room temperature is often sufficient, but cooling the slurry can further minimize product loss by reducing its solubility in the wash solvent.[5] Stir for approximately 30-60 minutes.

  • Filtration: Isolate the purified solid using a Buchner funnel under vacuum.

  • Washing: Wash the filter cake with a small amount of fresh, cold wash solvent to remove any residual dissolved impurities.

  • Drying: Dry the purified solid under vacuum to remove all traces of the solvent.

SolventRationale for UseSafety Considerations
Toluene Effective at dissolving organic impurities while having low solubility for the target compound.[4]Flammable, toxic. Use in a fume hood.
Hexanes / Petroleum Ether Excellent for removing non-polar grease and byproducts.[4][6]Highly flammable. Use in a fume hood.
Acetone Can remove a range of more polar impurities.[4]Flammable, can cause eye irritation.

Protocol 2: Purification by Recrystallization

Expertise & Rationale: Recrystallization is one of the most powerful techniques for purifying solid compounds. The principle relies on the fact that most solids are more soluble in a hot solvent than in a cold one. A carefully chosen solvent will dissolve the target compound and its impurities at an elevated temperature. Upon slow cooling, the solution becomes supersaturated with respect to the target compound, which then crystallizes out in a pure form, leaving the impurities behind in the solution (the "mother liquor").

G cluster_0 Recrystallization Workflow A 1. Dissolve Crude Solid in Minimal Hot Solvent B 2. (Optional) Charcoal Treatment for Colored Impurities A->B C 3. Hot Gravity Filtration (Removes Insolubles) B->C D 4. Slow Cooling (Promotes Crystal Growth) C->D E 5. Vacuum Filtration (Isolate Crystals) D->E F 6. Wash with Cold Solvent & Dry E->F

Caption: Key steps in the recrystallization process.

Step-by-Step Methodology:
  • Solvent Selection: The choice of solvent is paramount. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Test small batches with solvents like isopropanol, ethyl acetate, or mixtures (e.g., ethyl acetate/hexanes).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point with stirring until the solid just dissolves.[5]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[5]

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals. Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under vacuum.

Troubleshooting: If the product "oils out" instead of crystallizing, it may be due to an unsuitable solvent or the presence of impurities inhibiting crystallization. In this case, try a different solvent or a two-solvent system (dissolving in a "good" solvent and slowly adding a "poor" anti-solvent until turbidity appears, followed by slow cooling).[5]

Protocol 3: Purification by Flash Column Chromatography

Expertise & Rationale: When recrystallization is ineffective or when separating compounds with very similar solubility profiles, flash column chromatography is the method of choice.[7] This technique separates compounds based on their differential partitioning between a solid stationary phase (typically silica gel) and a liquid mobile phase (the eluent) that is passed through it under pressure.[8][9] Less polar compounds travel down the column faster, while more polar compounds are retained longer by the polar silica gel.

Step-by-Step Methodology:
  • Solvent System (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Spot the crude mixture on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation of the desired product spot from impurity spots, with the product spot having an Rf value of approximately 0.25-0.35.[7]

  • Column Packing:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[8]

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, but never let the solvent level drop below the top of the silica bed. [8]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or the eluent itself) and carefully apply it to the top of the silica bed with a pipette.[7]

    • Dry Loading: For compounds less soluble in the eluent, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[7]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure with compressed air or nitrogen to achieve a steady flow rate.

    • Collect the eluting solvent in a series of labeled test tubes or flasks (fractions).[8]

  • Monitoring and Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Analytical Assessment of Purity

The purity of the final product must be rigorously confirmed. The following analytical techniques are indispensable:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment, capable of detecting and quantifying trace impurities.[5][10]

  • Thin-Layer Chromatography (TLC): A quick, qualitative method for monitoring reaction progress and the effectiveness of purification steps.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired compound and can identify residual solvents or structural impurities.[10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[10]

Safety and Handling

This compound and its structural analogs are classified as irritants. Always handle this compound in a well-ventilated fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[11] Avoid inhalation of dust and contact with skin and eyes. In case of exposure, wash the affected area immediately with plenty of water.[11] Always consult the Safety Data Sheet (SDS) before handling any chemical.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Available at: [Link]

  • SynThink Research Chemicals. (n.d.). This compound. Available at: [Link]

  • Veeprho. (n.d.). This compound. Available at: [Link]

  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Available at: [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Google Patents. (n.d.). CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.
  • EliteSynth Laboratories. (n.d.). This compound. Available at: [Link]

  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Available at: [Link]

  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. Available at: [Link]

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Application Note: Comprehensive Analytical Strategies for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Key Intermediate

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS No: 142885-96-9) is a critical pyridine derivative serving as a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its most notable application is in the manufacturing of proton pump inhibitors, such as the widely-used drug Omeprazole.[2][3] The purity and structural integrity of this intermediate are paramount, as any impurities can be carried through the synthetic process, potentially impacting the final API's efficacy, safety, and stability.

This application note provides a comprehensive guide to the essential analytical methodologies required for the robust characterization and quality control of this compound. We will delve into the causality behind experimental choices, offering detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

The Analytical Triad: Orthogonal Methods for Complete Characterization

A multi-faceted analytical approach is crucial for a complete quality assessment. No single technique can provide all the necessary information. We advocate for an orthogonal approach, where each method offers a different and complementary perspective on the analyte's properties.

  • Chromatography (HPLC & GC): These techniques are the workhorses for purity assessment, separating the main compound from process-related impurities and degradation products.

  • Mass Spectrometry (MS): Coupled with chromatography or used as a standalone technique, MS provides unambiguous molecular weight confirmation and structural information through fragmentation analysis.

  • NMR Spectroscopy: This is the gold standard for definitive structural elucidation, confirming the precise arrangement of atoms within the molecule.

The following diagram illustrates the logical workflow for the comprehensive analysis of a new batch of this compound.

Analytical_Workflow cluster_0 Sample Handling cluster_1 Analytical Techniques cluster_2 Data Review & Reporting Sample Sample Receipt & Login Prep Sample Preparation (Dilution in appropriate solvent) Sample->Prep HPLC HPLC-UV (Purity & Assay) Prep->HPLC Primary Analysis GCMS GC-MS (Volatile Impurities & ID) Prep->GCMS Secondary Analysis NMR NMR (Structural Confirmation) Prep->NMR Definitive ID Data Data Analysis & Integration HPLC->Data GCMS->Data NMR->Data Review Peer Review Data->Review Report Certificate of Analysis (CoA) Generation Review->Report

Caption: A typical analytical workflow from sample receipt to final report.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle of Application: Reversed-phase HPLC is the premier method for determining the purity of this compound. The compound's moderate polarity allows for excellent retention and separation from both more polar and less polar impurities on a C18 stationary phase. This method is highly reproducible and can be validated according to ICH guidelines for quantitative analysis (assay). The presence of the pyridine ring provides a strong chromophore, enabling sensitive detection using a standard UV detector.

Detailed HPLC Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the mobile phase diluent (Acetonitrile/Water 50:50 v/v). This creates a stock solution of ~1 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with the diluent to achieve a working concentration of ~100 µg/mL.

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for robust separation of small organic molecules.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid modifier improves peak shape for the basic pyridine nitrogen.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the analyte.
Gradient 0-20 min: 30% to 80% BA gradient ensures elution of potential late-eluting, non-polar impurities.
20-25 min: 80% to 30% BRe-equilibration phase.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLA small volume prevents peak distortion and column overload.
Detection 275 nmWavelength for optimal absorbance of the pyridine ring system.

Data Analysis:

  • Identification: The primary peak in the sample chromatogram should have the same retention time (±2%) as the reference standard.

  • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks detected.

  • Assay: Compare the peak area of the sample to that of a known concentration of the reference standard.

This method is crucial for monitoring reaction completion during synthesis and for final product release testing.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatiles and Confirmation

Principle of Application: GC-MS is an ideal complementary technique to HPLC. It excels at separating and identifying volatile and semi-volatile organic compounds that may be present as residual solvents or by-products from the synthesis. The high temperatures of the GC inlet can sometimes cause degradation of thermally labile compounds, but for a relatively stable molecule like this compound, it provides excellent resolving power. The mass spectrometer detector offers definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern.

Detailed GC-MS Protocol

Instrumentation:

  • A Gas Chromatograph with a split/splitless injector, coupled to a Mass Selective Detector (MSD).

Sample Preparation:

  • Prepare a ~1 mg/mL solution of the sample in a high-purity solvent such as Dichloromethane or Ethyl Acetate.

  • Ensure the sample is fully dissolved before injection.

GC-MS Conditions:

ParameterRecommended SettingRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity 5% phenyl-methylpolysiloxane column is versatile for general impurity profiling.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good efficiency.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (50:1)A split injection prevents column overload and ensures sharp peaks for the main component.
Oven Program 80 °C (hold 2 min), then 15 °C/min to 280 °C (hold 5 min)A temperature ramp allows for separation of early-eluting volatiles and later-eluting impurities.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range 40 - 450 amuCovers the molecular weight of the target compound and potential smaller fragments or impurities.

Data Analysis:

  • Identification: The mass spectrum of the main peak should be compared to a reference spectrum or analyzed for key fragments. The molecular ion peak is expected at m/z 189/191, corresponding to the [M]+• ion.

  • Structural Confirmation: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments. The ratio of M to M+2 should be approximately 9:6.

  • Purity: The total ion chromatogram (TIC) can be used to estimate purity based on peak areas.

Predicted Mass Spectrometry Data: [4]

AdductPredicted m/z
[M]+189.01065
[M+H]+190.01848
[M+Na]+212.00042
[M-H]-188.00392

Nuclear Magnetic Resonance (NMR) for Definitive Structural Elucidation

Principle of Application: NMR spectroscopy is the most powerful technique for the unambiguous identification and structural confirmation of this compound. ¹H NMR provides detailed information about the chemical environment of all protons in the molecule, including their number, connectivity, and spatial arrangement. It is the definitive method for confirming that the correct isomer has been synthesized.

Detailed ¹H NMR Protocol

Instrumentation:

  • A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • Experiment: Standard ¹H pulse program.

  • Number of Scans: 16-64 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay: 1-2 seconds.

Predicted ¹H NMR Spectrum and Interpretation (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.3Singlet1HPyridine HThe lone proton on the aromatic pyridine ring.
~4.7Singlet2H-CH₂ClProtons on the chloromethyl group, deshielded by the adjacent chlorine and the pyridine ring.
~2.6Singlet3H-CH₃Methyl group at position 3 or 5.
~2.4Singlet3H-CH₃Methyl group at position 3 or 5.

Note: The exact chemical shifts of the two methyl groups may be very similar and could potentially overlap or appear as a single peak depending on the resolution of the instrument.

This NMR data, when consistent with the predicted spectrum, provides incontrovertible proof of the compound's identity and structure.[1][5][6]

Conclusion and Best Practices

The analytical methods detailed in this note provide a robust framework for the comprehensive quality control of this compound. The orthogonal application of HPLC for purity, GC-MS for volatile impurity profiling and identity confirmation, and NMR for definitive structural elucidation ensures that the material meets the stringent quality requirements for pharmaceutical manufacturing.

Best Practices:

  • Always use high-purity solvents and reagents.

  • Qualify reference standards properly before use.

  • Perform system suitability tests before running any chromatographic analysis to ensure the system is performing correctly.

  • Document all experimental parameters and results meticulously.

By implementing these protocols, researchers and quality control professionals can confidently assess the identity, purity, and quality of this critical synthetic intermediate.

References

  • Mol-Instincts. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • ChemSrc. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride (C8H9Cl2N). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 142885-96-9. Retrieved from [Link]

Sources

The Strategic Utility of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Heterocyclic Building Block

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a highly functionalized heterocyclic intermediate of significant interest to researchers and process chemists in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring two distinct reactive sites—a halogenated pyridine ring and a chloromethyl group—renders it a valuable scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of the chloro and chloromethyl groups allows for selective and sequential nucleophilic substitution reactions, providing a powerful tool for molecular elaboration. This document serves as a comprehensive guide to the applications and handling of this versatile intermediate, with a focus on its role in the synthesis of proton-pump inhibitors and other biologically active compounds. We will delve into the mechanistic underpinnings of its reactivity and provide detailed protocols to enable its effective utilization in a research and development setting.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 142885-96-9[1]
Molecular Formula C₈H₉Cl₂N[2]
Molecular Weight 190.07 g/mol [2]
Appearance White to off-white solid[3]
Storage Store at 2-8°C in a dry, well-ventilated place[4]

Safety Precautions:

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Core Application: Synthesis of Proton-Pump Inhibitors

The most prominent application of this compound and its analogs is in the synthesis of proton-pump inhibitors (PPIs), a class of drugs that reduce gastric acid production.[3] The structurally related intermediate, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride, is a key building block for omeprazole, a widely used PPI.[5][6] The reaction pathway provides a clear illustration of the reactivity of the chloromethyl group.

Reaction Mechanism: Nucleophilic Substitution at the Chloromethyl Group

The synthesis of the omeprazole sulfide precursor proceeds via a classic S_N2 reaction. The sulfur nucleophile, generated from 5-methoxy-2-mercaptobenzimidazole, attacks the electrophilic carbon of the chloromethyl group on the pyridine ring, displacing the chloride ion.

Why this pathway is effective: The chloromethyl group is an excellent electrophile due to the electron-withdrawing nature of the adjacent pyridine ring and the chlorine atom. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more potent thiolate nucleophile.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Pyridine This compound Sulfide Sulfide Precursor Pyridine->Sulfide S-N Bond Formation Thiol 5-Methoxy-2-mercaptobenzimidazole Thiol->Sulfide Base Base (e.g., NaOH) Base->Thiol Deprotonation Salt NaCl

Caption: General workflow for the synthesis of a sulfide precursor using a chloromethylpyridine intermediate.

Protocol 1: General Procedure for the Synthesis of a Pyridinylmethyl Thioether

This protocol is adapted from the synthesis of omeprazole's sulfide precursor and serves as a general method for the reaction of this compound with a thiol nucleophile.

Materials:

  • This compound

  • Appropriate thiol (e.g., 5-methoxy-2-mercaptobenzimidazole)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (1.1 equivalents) in a mixture of ethanol and water.

  • Add the thiol (1.0 equivalent) to the basic solution and stir until it is completely dissolved.

  • In a separate beaker, dissolve this compound (1.05 equivalents) in ethanol.

  • Add the solution of the pyridine intermediate dropwise to the thiolate solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Expected Outcome:

This procedure should yield the corresponding pyridinylmethyl thioether in good to excellent yields, typically over 90%.[7] The purity of the product can be assessed by HPLC and its identity confirmed by ¹H NMR and mass spectrometry.

Expanding Horizons: Synthesis of Hsp90 Inhibitors

Beyond its role in PPI synthesis, this compound has been utilized as a reactant in the preparation of 2-amino-6-halopurine Hsp90 inhibitors, which have shown antitumor activity.[2] Heat shock protein 90 (Hsp90) is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in the folding and stability of numerous oncoproteins.[8]

Synthetic Strategy

The synthesis of Hsp90 inhibitors using this intermediate likely involves the nucleophilic displacement of the chloromethyl group by an amine or other nucleophilic group on a purine or a related heterocyclic scaffold. This allows for the introduction of the substituted pyridine moiety, which can be crucial for binding to the Hsp90 protein.[9][10]

Hsp90_Synthesis cluster_inputs Key Intermediates cluster_process Synthetic Step cluster_output Final Product Pyridine This compound Coupling Nucleophilic Substitution (N-alkylation) Pyridine->Coupling Purine 2-Amino-6-halopurine Scaffold Purine->Coupling Hsp90_Inhibitor Hsp90 Inhibitor Coupling->Hsp90_Inhibitor Formation of C-N bond

Caption: Conceptual workflow for the synthesis of Hsp90 inhibitors.

Characterization and Quality Control

The identity and purity of this compound and its reaction products should be rigorously confirmed using a combination of analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic proton, the chloromethyl protons, and the two methyl groups on the pyridine ring. The chemical shifts will be influenced by the substitution pattern.
¹³C NMR The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (190.07 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
High-Performance Liquid Chromatography (HPLC) HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of reactions.

Conclusion: A Key Intermediate for Drug Discovery

This compound is a valuable and versatile chemical intermediate with proven applications in medicinal chemistry. Its dual reactivity allows for the construction of complex molecular architectures, most notably in the synthesis of proton-pump inhibitors and potential anticancer agents like Hsp90 inhibitors. The protocols and mechanistic insights provided in this document are intended to equip researchers with the foundational knowledge to effectively and safely utilize this important building block in their synthetic endeavors. As the quest for novel therapeutics continues, the strategic application of such well-defined intermediates will undoubtedly play a pivotal role in the discovery and development of the next generation of medicines.

References

  • FAQ. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Retrieved from [Link]

  • Google Patents. (1992). EP0484265A1 - A process for the preparation of omeprazol.
  • Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors. Scientific Reports. Retrieved from [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. Organic Letters. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2009). Discovery of 5-substituted 2-amino-4-chloro-8-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7,8-dihydropteridin-6(5H)-ones as potent and selective Hsp90 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Google Patents. (2015). CN105085378A - Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Axios Research. (n.d.). This compound. Retrieved from [Link]

  • Veeprho. (n.d.). This compound | CAS 142885-96-9. Retrieved from [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Journal of the Chemical Society C. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Retrieved from [Link]

  • PubMed Central. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • PubMed. (2005). 3-(5-Chloro-2,4-dihydroxyphenyl)-pyrazole-4-carboxamides as inhibitors of the Hsp90 molecular chaperone. Retrieved from [Link]

  • KGROUP. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • PubMed. (2006). 4-Amino derivatives of the Hsp90 inhibitor CCT018159. Retrieved from [Link]

Sources

Introduction: A Versatile Heterocyclic Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

This compound is a highly functionalized heterocyclic compound that serves as a critical building block in synthetic organic chemistry. Its structure is characterized by two distinct and orthogonally reactive electrophilic centers: a highly labile chloromethyl group at the C2 position and a more robust chloro substituent at the C4 position of the pyridine ring. This dual reactivity makes it an exceptionally valuable intermediate for constructing complex molecular architectures.

This molecule is particularly recognized as a key intermediate and a known impurity in the synthesis of several proton pump inhibitors (PPIs), a class of drugs widely used to treat acid-related gastrointestinal disorders.[1][2] Understanding its derivatization chemistry is paramount for drug development professionals engaged in process optimization, impurity profiling, and the discovery of new chemical entities. This guide provides a detailed exploration of the principal derivatization pathways, complete with field-proven protocols and an explanation of the underlying chemical principles.

Part 1: Nucleophilic Substitution at the 2-(Chloromethyl) Position: The Pathway of Kinetic Control

The primary and most facile derivatization route involves the chloromethyl group at the 2-position. This group functions as a potent alkylating agent, readily undergoing bimolecular nucleophilic substitution (SN2) reactions.[3] The carbon of the chloromethyl group is highly electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom and its "benzylic-like" position relative to the pyridine ring, which stabilizes the transition state. Reactions at this site typically proceed under mild conditions, demonstrating kinetic preference over reactions at the C4-chloro position.

Key Applications & Protocols

The reaction with thiol-containing nucleophiles is arguably the most commercially significant derivatization of this scaffold. It forms the central thioether linkage in blockbuster drugs like Omeprazole.[4][5] In this reaction, a thiol is deprotonated by a base to form a highly nucleophilic thiolate anion, which then displaces the chloride from the chloromethyl group.[6]

Protocol 1: Synthesis of an Omeprazole Sulfide Intermediate

This protocol details the coupling of this compound with a generic benzimidazole thiol, a key step analogous to the synthesis of many PPIs.[4]

Materials:

  • This compound (1.0 eq)

  • 5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (DCM) for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-methoxy-2-mercaptobenzimidazole in a 2:1 mixture of ethanol and water.

  • Add sodium hydroxide pellets to the solution and stir until fully dissolved. This in-situ formation of the sodium thiolate is crucial for activating the nucleophile.

  • In a separate vessel, dissolve the this compound starting material in dichloromethane.

  • Cool the thiolate solution to 5-10°C using an ice bath.

  • Slowly add the pyridine solution to the cooled thiolate solution dropwise over 30 minutes, maintaining the internal temperature below 15°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

  • Upon completion, add water to the reaction mixture and separate the organic layer.

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield the crude thioether product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Similar SN2 pathways can be exploited to synthesize a diverse library of ether and amine derivatives. Phenoxides, generated from phenols and a base, or primary/secondary amines can serve as effective nucleophiles.[7][8]

Table 1: Representative Nucleophilic Substitutions at the C2-(Chloromethyl) Position

Nucleophile ClassExample NucleophileBaseTypical SolventProduct Type
Thiol5-Methoxy-2-mercaptobenzimidazoleNaOH / KOHEthanol / WaterThioether
Phenol4-MethoxyphenolK₂CO₃ / NaHDMF / AcetonitrileAryl Ether
AminePiperidineTriethylamine (Et₃N)DichloromethaneTertiary Amine
CarboxylateSodium AcetateN/ADMFEster

Workflow 1: Derivatization at the C2-(Chloromethyl) Position

G cluster_nuc Nucleophiles (Nu-H) start 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine thiol Thiol (R-SH) start->thiol Base, Solvent (e.g., NaOH, EtOH) phenol Phenol (Ar-OH) start->phenol Base, Solvent (e.g., K₂CO₃, DMF) amine Amine (R₂NH) start->amine Base, Solvent (e.g., Et₃N, DCM) product_thio Thioether Derivative (C₂H₂-S-R) thiol->product_thio product_ether Ether Derivative (C₂H₂-O-Ar) phenol->product_ether product_amine Amine Derivative (C₂H₂-NR₂) amine->product_amine

Caption: SN2 pathways at the C2-chloromethyl group.

Part 2: Nucleophilic Aromatic Substitution at the 4-Chloro Position

The chloro group at the C4 position of the pyridine ring is significantly less reactive towards nucleophilic substitution than the chloromethyl group. This is because it is attached to an sp²-hybridized carbon of the aromatic ring. However, its reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic aromatic substitution (SNAr).[9][10]

These reactions typically require more forcing conditions, such as higher temperatures, and are often facilitated by a catalyst. The Ullmann condensation and related copper-catalyzed reactions are the premier methods for achieving C-O, C-N, and C-S bond formation at this position.[11][12]

Key Applications & Protocols

The Ullmann condensation involves the coupling of an aryl halide with an alcohol or phenol, promoted by copper.[11] While traditional Ullmann reactions required stoichiometric copper powder at very high temperatures, modern protocols often use a catalytic amount of a copper(I) salt (e.g., CuI) with a ligand to improve efficiency and allow for milder conditions.[13][14]

Protocol 2: General Procedure for Ullmann-Type C-O Coupling

This protocol provides a general framework for the copper-catalyzed coupling of a phenol with the C4-chloro position.

Materials:

  • This compound (or a derivative thereof) (1.0 eq)

  • Substituted Phenol (1.2 - 1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 - 0.2 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (anhydrous)

  • Ligand (e.g., L-proline, 1,10-phenanthroline) (0.2 eq) (Optional, but recommended)

Procedure:

  • To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the pyridine starting material, the substituted phenol, potassium carbonate, copper(I) iodide, and the ligand (if used).

  • Add anhydrous DMF via syringe.

  • Heat the reaction mixture to 120-150°C and stir vigorously for 12-24 hours. The high temperature is necessary to overcome the activation energy for the SNAr reaction.[11]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow 2: Derivatization at the C4-Chloro Position

G cluster_nuc Nucleophiles (Nu-H) start 4-Chloro-2-(substituted)- 3,5-dimethylpyridine catalyst Cu(I) Catalyst Base, High Temp (Ullmann Condensation) start->catalyst phenol Phenol (Ar-OH) product_ether 4-Aryloxy Derivative phenol->product_ether amine Amine (R₂NH) product_amine 4-Amino Derivative amine->product_amine catalyst->phenol catalyst->amine

Caption: SNAr pathways at the C4-chloro position.

Part 3: Strategic and Selective Derivatization

The significant difference in reactivity between the two chlorine substituents enables a powerful strategy for sequential, site-selective derivatization. By carefully selecting reaction conditions, one can functionalize the C2-chloromethyl group while leaving the C4-chloro group untouched. The resulting intermediate can then be subjected to the more forcing conditions required for substitution at the C4 position. This orthogonal reactivity is a key principle in building molecular complexity from this scaffold.

G start Starting Material 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine step1_cond Step 1: Mild Conditions Nucleophile 1 (Nu¹-H) Base, Room Temp start->step1_cond Reacts at C2 intermediate Intermediate 4-Chloro-2-(CH₂-Nu¹)- 3,5-dimethylpyridine step1_cond->intermediate step2_cond Step 2: Forcing Conditions Nucleophile 2 (Nu²-H) Cu Catalyst, High Temp intermediate->step2_cond Reacts at C4 final_product Final Product 4-(Nu²)-2-(CH₂-Nu¹)- 3,5-dimethylpyridine step2_cond->final_product

Sources

Application Notes and Protocols for the Safe Handling and Storage of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not replace a formal risk assessment, which must be conducted by qualified personnel before handling this chemical. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and adhere to all institutional and regulatory safety protocols.

Introduction: Understanding the Reactivity and Hazard Profile

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS No. 142885-96-9) is a substituted pyridine derivative with the molecular formula C₈H₉Cl₂N[1]. It serves as a key intermediate in the synthesis of various compounds, notably in the preparation of 2-amino-6-halopurine Hsp90 inhibitors which have demonstrated antitumor activity. Its utility in drug development underscores the importance of understanding its chemical properties and associated hazards to ensure safe handling in the laboratory.

Core Safety Directives and Hazard Mitigation

Safe handling of this compound is predicated on a thorough understanding of its potential hazards and the implementation of robust control measures. The following directives are fundamental to minimizing risk.

Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning and certified chemical fume hood[4]. The fume hood provides critical protection against the inhalation of dust or vapors and contains any potential spills. An emergency eyewash station and safety shower must be readily accessible within the immediate work area[4][5].

Personal Protective Equipment (PPE): Essential Barrier Protection

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE.

Protection Type Specification Rationale
Eye Protection Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles. A face shield is crucial when handling larger quantities or during procedures with a higher risk of splashing[5].
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Nitrile gloves are suitable for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves should be considered. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination[2][3].
Body Protection A flame-resistant lab coat, long pants, and closed-toe shoesProtects the skin from accidental contact. A fully fastened lab coat should be worn at all times in the laboratory[5].
Respiratory Protection Not typically required when using a fume hoodIf there is a potential for exposure outside of a fume hood, or during a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used by trained personnel[5].
Incompatibility and Reactivity Hazards

While specific reactivity data for this compound is limited, the general reactivity of pyridines and chlorinated compounds should be considered.

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers, as this can lead to vigorous, potentially explosive reactions[4].

  • Strong Acids: Pyridines are basic and will react exothermically with strong acids[4].

  • Metals: Some chlorinated compounds can react with certain metals, such as mild or galvanized steel[6]. Use appropriate reaction vessels and equipment.

  • Thermal Decomposition: When heated to decomposition, this compound may emit toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl)[2].

Detailed Protocols for Handling and Storage

Adherence to standardized protocols is essential for the safe and effective use of this compound in a research setting.

Storage Protocol

Proper storage is critical to maintain the integrity of the compound and prevent hazardous situations.

Storage Conditions Summary:

Parameter Recommendation Source/Rationale
Temperature 2-8°CRecommended by suppliers for maintaining chemical stability[7]. A cool, dark place below 15°C is also suggested for similar compounds.
Atmosphere Store under an inert atmosphere (e.g., Argon)Similar compounds are noted to be hygroscopic. An inert atmosphere will prevent degradation due to moisture[3][8].
Container Tightly sealed, original supplier containerPrevents contamination and exposure to air and moisture. Ensure the container is clearly labeled[2][3].
Location A dry, well-ventilated, and designated chemical storage areaSegregate from incompatible materials, particularly strong oxidizing agents and acids[4].

Step-by-Step Storage Procedure:

  • Upon receipt, verify the integrity of the container.

  • Tightly reseal the container after each use, purging with an inert gas if possible.

  • Place the container in a secondary containment vessel within a refrigerator or cold room that is approved for chemical storage.

  • Ensure the storage location is secure and accessible only to authorized personnel.

Handling and Weighing Protocol

The following workflow outlines the safe procedure for weighing and preparing the compound for an experiment.

Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Storage Prep_PPE Don appropriate PPE Prep_Hood Verify fume hood function Prep_PPE->Prep_Hood Check Prep_Materials Gather all necessary materials Prep_Hood->Prep_Materials Assemble Handling_Transfer Transfer compound to fume hood Prep_Materials->Handling_Transfer Proceed Handling_Weigh Weigh desired amount into a tared vessel Handling_Transfer->Handling_Weigh Carefully Handling_Seal Tightly seal primary container Handling_Weigh->Handling_Seal Immediately Cleanup_Decontaminate Decontaminate weighing utensils and area Handling_Seal->Cleanup_Decontaminate After use Cleanup_Store Return primary container to proper storage Cleanup_Decontaminate->Cleanup_Store Secure Cleanup_Dispose Dispose of contaminated waste appropriately Cleanup_Store->Cleanup_Dispose Final step Emergency_Protocol cluster_Exposure Personnel Exposure cluster_Spill Chemical Spill Start Emergency Event Skin_Contact Skin Contact: - Immediately flush with water for 15 min. - Remove contaminated clothing. - Seek medical attention. Start->Skin_Contact If on skin Eye_Contact Eye Contact: - Immediately flush with eyewash for 15 min. - Hold eyelids open. - Seek immediate medical attention. Start->Eye_Contact If in eyes Inhalation Inhalation: - Move to fresh air. - Seek medical attention if symptoms occur. Start->Inhalation If inhaled Ingestion Ingestion: - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. Start->Ingestion If swallowed Small_Spill Small Spill (in fume hood): - Contain with inert absorbent material. - Collect into a labeled waste container. - Decontaminate the area. Start->Small_Spill Small spill Large_Spill Large Spill (outside fume hood): - Evacuate the area. - Alert others and notify safety personnel. - Prevent entry. Start->Large_Spill Large spill

Caption: Immediate response actions for exposure or spills involving the subject compound.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if any symptoms develop.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams unless it is part of a reaction mixture.

  • Solid Waste: Collect unused compound, contaminated weigh paper, and disposable labware into a clearly labeled, sealed container for hazardous solid waste.[9]

  • Liquid Waste: Collect reaction mixtures and solutions containing the compound in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Incineration is a common disposal method for pyridine-based compounds.[9][10]

Conclusion

This compound is a valuable research chemical whose safe use is paramount. By understanding its potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to the detailed protocols for handling, storage, and disposal, researchers can mitigate the risks associated with this reactive intermediate. A proactive and informed approach to safety is the cornerstone of responsible scientific practice.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019637, this compound. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • LookChem. (2025, July 24). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure: Pyridine. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. As a key intermediate in various pharmaceutical and agrochemical applications, optimizing its production is critical. This document provides in-depth, field-proven insights in a direct question-and-answer format.

Synthesis Overview

The synthesis of this compound (CAS 142885-96-9) is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity.[1][2][3][4][5] The most common and logical synthetic pathway commences with 2,3,5-trimethylpyridine (also known as 2,3,5-collidine). The core transformation involves two key stages: N-oxidation of the pyridine ring, followed by a chlorination and rearrangement reaction to introduce the required chloro-substituents at the 4-position of the ring and on the 2-methyl group.

The primary challenge in this synthesis lies in controlling the regioselectivity of the chlorination step. Pyridine N-oxides are known to undergo complex rearrangements, and the reaction conditions can lead to a mixture of isomers and byproducts, significantly impacting the final yield and purification costs.[6][7]

Synthesis_Workflow A 2,3,5-Trimethylpyridine B Step 1: N-Oxidation A->B H₂O₂ / Acetic Acid C 2,3,5-Trimethylpyridine N-oxide B->C D Step 2: Chlorination & Rearrangement C->D Chlorinating Agent (e.g., POCl₃, (COCl)₂) E 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine D->E

Caption: General synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The answers are grounded in established chemical principles and practical experience to help you resolve these challenges effectively.

Question 1: My yield for the N-oxidation of 2,3,5-trimethylpyridine is consistently low. What are the likely causes and solutions?

Answer: Low yield in the N-oxidation step is a common problem, often stemming from incomplete reaction or degradation of the product. Here are the primary factors to investigate:

  • Cause - Inefficient Oxidation: The strength and stoichiometry of the oxidizing agent are critical. While hydrogen peroxide (H₂O₂) in acetic acid is commonly used, its concentration and the reaction temperature must be precisely controlled.[8][9][10]

    • Solution: Ensure you are using a fresh, properly concentrated solution of H₂O₂ (typically 30-35%). The reaction is often biphasic initially, so vigorous stirring is essential. A temperature range of 80-90°C is generally effective.[8][10] Consider adding the peroxide in portions to maintain better temperature control and prevent runaway reactions.[9]

  • Cause - Thermal Degradation: Pyridine N-oxides can be susceptible to degradation at excessively high temperatures or during prolonged reaction times.

    • Solution: Monitor the reaction temperature closely. After the initial heating phase, if the reaction is sluggish, a second, smaller addition of H₂O₂ at a slightly lower temperature (e.g., 60-70°C) can drive the reaction to completion without causing degradation.[9]

  • Cause - Inefficient Work-up: The N-oxide is basic and water-soluble, especially in its protonated form. Significant product loss can occur during neutralization and extraction.

    • Solution: After distilling off the excess acetic acid under vacuum, carefully basify the residue with a strong base like NaOH to a pH of 10 while cooling.[8][9] This ensures the N-oxide is in its free base form, which is more soluble in organic solvents. Use a robust extraction solvent like dichloromethane (CH₂Cl₂) and perform multiple extractions (at least three) to maximize recovery from the aqueous phase.[8][10]

Question 2: The chlorination step produces a complex mixture of isomers and byproducts, with very little of the desired 4-chloro product. How can I improve regioselectivity?

Answer: This is the most critical challenge of the synthesis. The reaction of pyridine N-oxides with chlorinating agents like phosphorus oxychloride (POCl₃) or oxalyl chloride can proceed through different pathways, leading to chlorination at the C2, C4, or C6 positions, as well as on the methyl groups.[7] Achieving the desired 4-chloro, 2-chloromethyl substitution requires precise control.

  • Cause - Incorrect Choice of Chlorinating Agent: Different reagents favor different substitution patterns. Aggressive, high-temperature chlorination with reagents like SOCl₂ often leads to a wider range of products and polymerization.

    • Solution: A system of oxalyl chloride ((COCl)₂) with a tertiary amine base like triethylamine (Et₃N) in an aprotic solvent (e.g., CH₂Cl₂) at low temperatures (0°C) is reported to be highly regioselective for the chlorination of pyridine N-oxides.[7] This combination forms a Vilsmeier-type intermediate that is more selective. Using POCl₃ can also work but may require more optimization of temperature and reaction time to favor the desired isomer.

  • Cause - Poor Temperature Control: The rearrangement mechanism is highly sensitive to temperature. Higher temperatures provide the activation energy for multiple reaction pathways, reducing selectivity.

    • Solution: Maintain strict temperature control, especially during the addition of the chlorinating agent. A temperature of 0°C is recommended for reactions with oxalyl chloride.[7] For other reagents, start at a low temperature and slowly warm up only if necessary, while monitoring the reaction progress by TLC or GC-MS.

  • Cause - Presence of Water: Chlorinating agents react violently with water. The presence of moisture not only consumes the reagent but can also alter the reaction medium's acidity and catalytic activity, leading to unpredictable side reactions.

    • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous solvents and reagents.

Yield_Factors cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes Reagent Chlorinating Agent Selectivity Regioselectivity Reagent->Selectivity Conversion Conversion Rate Reagent->Conversion Temp Temperature Temp->Selectivity Side_Rxns Side Reactions Temp->Side_Rxns Solvent Solvent Solvent->Conversion Base Base (if any) Base->Selectivity Base->Side_Rxns Yield Final Yield & Purity Selectivity->Yield Conversion->Yield Side_Rxns->Yield

Caption: Key factors influencing yield and purity in the chlorination step.

Question 3: I'm struggling with the final purification. The crude product is an oily, dark residue that is difficult to crystallize.

Answer: A dark, oily crude product is indicative of significant impurity levels, likely from polymerization and the formation of colored byproducts.

  • Cause - Harsh Reaction Conditions: As mentioned, excessive heat or highly acidic conditions during chlorination can cause charring.

    • Solution: Revisit the chlorination protocol to ensure milder conditions are used. Slow, controlled addition of the chlorinating agent at low temperatures is key.

  • Cause - Residual Solvent and Reagents: Volatile reagents and solvents can be trapped in the crude product, preventing crystallization. Impurities from the starting materials can also carry through.

    • Solution: After the reaction, ensure the solvent is thoroughly removed under reduced pressure. A technique described in patents for a similar compound involves washing the crude solid with a non-polar organic solvent like toluene, acetone, or petroleum ether.[11] This can effectively remove many organic impurities without dissolving the desired product, which is often a salt.

  • Cause - Ineffective Purification Method: Simple precipitation may not be sufficient if multiple isomers are present.

    • Solution: If washing is insufficient, column chromatography on silica gel is a standard method for separating isomers. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point. Alternatively, if the product can be crystallized, try a range of solvent systems. Forcing precipitation by adding a non-polar solvent (like ether or hexanes) to a solution of the product in a polar solvent (like dichloromethane or ethyl acetate) can be effective.[10][12]

Frequently Asked Questions (FAQs)

Q1: What are the most effective and reliable chlorinating agents for this synthesis?

A comparative summary of common chlorinating agents is provided below. For this specific transformation, a system based on oxalyl chloride or POCl₃ is generally preferred for better control and selectivity.

Chlorinating AgentTypical ConditionsAdvantagesDisadvantages
Phosphorus Oxychloride (POCl₃) Neat or in CHCl₃, refluxReadily available, effective for rearrangementOften requires high temperatures, can lead to mixtures of isomers, harsh workup
Thionyl Chloride (SOCl₂) Neat or in CH₂Cl₂, 0°C to RTHighly reactive, good for converting hydroxyl groupsCan be too reactive, leading to poor selectivity and charring; generates SO₂ gas.[12][13][14]
Oxalyl Chloride ((COCl)₂) CH₂Cl₂, Et₃N, 0°CHigh regioselectivity under mild conditions, clean reaction.[7][15]More expensive, moisture-sensitive, generates CO and CO₂ gases
Trichloroisocyanuric Acid (TCCA) Chloroform, refluxSafe to handle solid reagent, efficient source of chlorineMay require specific optimization for pyridine N-oxides; primarily used for allylic chlorinations.[16]
Q2: What is a reliable, step-by-step protocol to get started?

The following is a generalized protocol based on literature procedures. It should be optimized for your specific laboratory conditions.

Step 1: Synthesis of 2,3,5-Trimethylpyridine N-oxide [8][10]

  • To a reaction vessel, add 2,3,5-trimethylpyridine (1.0 eq) and glacial acetic acid (approx. 3 volumes).

  • Heat the mixture to 80-90°C with vigorous stirring.

  • Add 35% hydrogen peroxide (approx. 1.2 eq) dropwise over 1 hour, maintaining the temperature.

  • Stir the reaction mixture at 90°C overnight. Monitor reaction completion by TLC.

  • Cool the mixture and remove excess acetic acid by vacuum distillation.

  • Cool the residue in an ice bath and carefully add 10M NaOH solution until the pH reaches ~10.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic phases, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the N-oxide, which can be used directly or purified further.

Step 2: Synthesis of this compound (Adapted from regioselective methods[7][15])

  • Dissolve 2,3,5-trimethylpyridine N-oxide (1.0 eq) in anhydrous dichloromethane (approx. 10 volumes) in an oven-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2.0 eq) followed by the slow, dropwise addition of oxalyl chloride (2.0 eq).

  • Maintain the temperature at 0°C and stir for 30-60 minutes. Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding cold water or a saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final product.

Q3: What are the critical safety precautions for this synthesis?

Safety must be the highest priority.

  • Chlorinating Agents: POCl₃, SOCl₂, and oxalyl chloride are highly corrosive, toxic, and react violently with water. Always handle them in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Oxidizing Agents: Hydrogen peroxide (35%) is a strong oxidizer. Avoid contact with skin and eyes, and do not mix it with flammable materials.

  • Pressure Buildup: The chlorination reaction with oxalyl chloride evolves carbon monoxide and carbon dioxide gas, and reactions with SOCl₂ evolve HCl and SO₂. Ensure the reaction vessel is not sealed and is properly vented within the fume hood.

  • Work-up: The quenching and neutralization steps are often highly exothermic. Perform additions slowly and with external cooling (ice bath).

References

  • PrepChem.com. Synthesis of 2,3,5-trimethyl-pyridine-N-oxide. Available at: [Link]

  • Aktiengesellschaft, A. (1984). Intermediates for the preparation of omeprazole. European Patent 0103553.
  • PrepChem.com. Synthesis of 2,3,5-trimethylpyridine 1-oxide. Available at: [Link]

  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. Available at: [Link]

  • PrepChem.com. Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Available at: [Link]

  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. ResearchGate. Available at: [Link]

  • Guerra, C. J. et al. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules. Available at: [Link]

  • ResearchGate. Regioselective chlorination of pyridine N‐oxides under optimized... Available at: [Link]

  • Google Patents. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. CN101648907A.
  • PubChem. This compound. Available at: [Link]

  • Rohi, R. et al. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry. Available at: [Link]

  • FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? Available at: [Link]

  • Google Patents. (2014). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. CN103570222A.
  • Google Patents. (2016). One-step synthesis method of 2-chloropyridine from N-pyridine oxide. CN105669535A.
  • Patel, S. B. et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. ResearchGate. Available at: [Link]

  • Kotaiah, S. et al. (2014). SYNTHESIS OF 4-CHLORO-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-6-METHYLPYRIMIDINE. Hetero Letters. Available at: [Link]

  • Chemsrc. 2,3,5-Trimethylpyridine N-oxide. Available at: [Link]

  • Veeprho. This compound. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (1969). Heterocyclic rearrangements. Part V. Transformations of 3,5-diacetyl-4-chloromethyl-1,4-dihydro-2,6-dimethylpyridine. Available at: [Link]

  • PubChemLite. This compound hydrochloride (C8H9Cl2N). Available at: [Link]

  • PubChem. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine 1-Oxide. Available at: [Link]

  • Google Patents. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. CN103232389A.

Sources

Technical Support Center: Purification of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. As a critical intermediate in the synthesis of various pharmaceutical compounds, including proton pump inhibitors like Omeprazole, its purity is paramount.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to address common purification challenges encountered during experimental work.

I. Understanding the Molecule and Its Challenges

This compound (CAS No. 142885-96-9) is a disubstituted pyridine derivative with a molecular weight of 190.07 g/mol .[3][4] Its structure presents several purification challenges. The presence of two reactive chloromethyl and chloro groups makes the molecule susceptible to hydrolysis and other side reactions, potentially leading to a complex impurity profile. Furthermore, its physical properties can complicate standard purification techniques like recrystallization, sometimes resulting in oiling out or the formation of fine, difficult-to-filter crystals.

A thorough understanding of the potential impurities is the first step toward effective purification. Common impurities can arise from the synthetic route, which often involves the chlorination of a precursor like 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine or the oxidation and subsequent chlorination of a lutidine derivative.[5]

Common Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding hydroxymethylpyridine or pyridine-N-oxide derivatives.

  • Over-chlorinated or Under-chlorinated Byproducts: Molecules with additional or fewer chlorine atoms than the target compound.

  • Hydrolysis Products: The chloromethyl group can be particularly susceptible to hydrolysis, forming the corresponding hydroxymethyl derivative.

  • Polymeric Materials: Self-reaction or polymerization of the reactive chloromethylpyridine can lead to high molecular weight impurities.

  • Solvent Adducts and Residual Solvents: Trapped solvent molecules within the crystal lattice or remaining from the reaction work-up.

The purity of the final product is typically assessed using a combination of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Proton Nuclear Magnetic Resonance (¹H-NMR), and Mass Spectrometry (MS).[3]

II. Troubleshooting Guide & FAQs

This section addresses specific issues that researchers may encounter during the purification of this compound in a question-and-answer format.

Recrystallization Problems

Q1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is often due to a suboptimal solvent system or the presence of impurities that depress the melting point of the product.

  • Causality & Solution:

    • High Solubility: The solvent may be too good at dissolving your compound, even at lower temperatures. Try using a solvent system where the compound has lower solubility. A common and effective technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) and then slowly add a "poor" solvent or "anti-solvent" (e.g., hexanes or petroleum ether) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.[6]

    • Rapid Cooling: Cooling the solution too quickly can favor the formation of a supersaturated oil over an ordered crystal lattice. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Inducing Nucleation: If slow cooling doesn't work, try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a highly effective method to induce crystallization.[6]

Q2: The crystals I've obtained are very fine and needle-like, making them difficult to filter and dry. How can I get larger crystals?

A2: The formation of very small crystals is typically a result of rapid crystallization.

  • Causality & Solution:

    • Slow Down Crystallization: To encourage the growth of larger crystals, the rate of crystallization needs to be reduced.[6]

      • Slower Cooling: Let the hot solution cool to room temperature undisturbed over a longer period. You can insulate the flask to slow down heat loss.

      • Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile "good" solvent and place this in a sealed chamber containing a larger volume of a more volatile "poor" solvent. The slow diffusion of the anti-solvent vapors into the solution will gradually induce crystallization.

Q3: My recrystallized product is still colored. How can I remove colored impurities?

A3: Colored impurities are often non-polar, conjugated molecules that can be effectively removed by treatment with activated charcoal.

  • Causality & Solution:

    • Adsorption of Impurities: Activated charcoal has a high surface area and can adsorb colored impurities.

    • Procedure: After dissolving your crude product in the hot recrystallization solvent, and before hot filtration, add a small amount of activated charcoal to the solution and swirl for a few minutes. Perform a hot filtration to remove the charcoal and the adsorbed impurities.[7] Caution: Do not add charcoal to a boiling solution, as this can cause it to boil over violently.

Chromatography Problems

Q4: I'm having trouble getting good separation of my product from impurities on a silica gel column. What can I do?

A4: Poor separation in column chromatography is usually due to an inappropriate solvent system or improper column packing.

  • Causality & Solution:

    • Solvent System Optimization with TLC: The key to good separation is selecting the right eluent. This is best done by first performing Thin-Layer Chromatography (TLC) with various solvent systems.[8][9]

      • Finding the Right Polarity: For a compound of "normal" polarity like this compound, start with mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[10] Test different ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate). The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 on the TLC plate.[9]

      • Alternative Solvents: If hexanes/ethyl acetate doesn't provide good separation, consider other solvent systems. Dichloromethane or toluene can also be effective non-polar components.[11]

    • Proper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.

Q5: How do I choose the right solvent for TLC analysis?

A5: The choice of solvent for TLC is crucial for predicting the outcome of column chromatography.

  • Causality & Solution:

    • Polarity Matching: The polarity of the solvent system should be adjusted to move the compound of interest off the baseline but not to the solvent front.

    • Stepwise Approach:

      • Start with a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.

      • Run TLC plates with different ratios of these solvents.

      • If the spots remain at the baseline, increase the polarity of the eluent (increase the proportion of ethyl acetate).

      • If the spots run to the solvent front, decrease the polarity (increase the proportion of hexanes).

      • The goal is to find a solvent system where the different components of your mixture are well-separated with Rf values between 0.15 and 0.85.

Product Stability and Handling

Q6: Is this compound stable during purification?

A6: While generally stable under neutral conditions, the presence of the chloromethyl group makes it susceptible to nucleophilic substitution, especially hydrolysis.

  • Causality & Solution:

    • Hydrolysis: Avoid prolonged exposure to water, especially at elevated temperatures or under basic or acidic conditions. The use of anhydrous solvents is recommended.

    • Storage: Store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent degradation.

III. Detailed Experimental Protocols

The following are detailed protocols for the purification of this compound. These should be adapted based on the specific impurity profile of your crude material.

Protocol 1: Purification by Solvent Wash

This method is effective for removing more soluble impurities from the crude solid product.

  • Isolate Crude Product: After the synthesis reaction, remove the reaction solvent under reduced pressure to obtain the crude solid.

  • Select a Wash Solvent: Choose a solvent in which the product is poorly soluble, but the impurities are reasonably soluble. Toluene has been shown to be effective for similar compounds.[5]

  • Perform the Wash:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a sufficient amount of the wash solvent (e.g., toluene) to form a slurry.

    • Stir the slurry vigorously for 20-30 minutes at room temperature.

    • Repeat the wash two to three times for optimal results.

  • Isolate the Purified Product:

    • Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of the cold wash solvent to remove any remaining impurities.

    • Dry the purified solid under vacuum.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity.[12]

  • Solvent Screening:

    • Test the solubility of a small amount of the crude product in various solvents (e.g., isopropanol, ethyl acetate, acetone, toluene, and hexanes) at room temperature and upon heating.

    • An ideal single solvent will dissolve the compound when hot but not when cold.

    • Alternatively, identify a solvent pair (a "good" solvent and a "poor" solvent).

  • Dissolve the Crude Product:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the "good" solvent of a pair) until the solid just dissolves.

  • Decolorize (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallize:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolate and Dry:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.[7]

Protocol 3: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • Determine the Solvent System:

    • Use TLC to find an appropriate eluent that gives the product an Rf of 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate.

  • Pack the Column:

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Carefully pour the slurry into a glass chromatography column and allow it to pack under gravity or with gentle pressure.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the solution to the top of the silica gel bed.

  • Elute and Collect Fractions:

    • Begin eluting with the chosen solvent system, collecting fractions.

    • The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.

  • Monitor Fractions and Isolate Product:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

IV. Data Presentation

Table 1: Solvent Properties for Purification

SolventBoiling Point (°C)Polarity IndexCommon Use
Hexanes690.1Anti-solvent, Chromatography (non-polar phase)
Toluene1112.4Wash solvent, Recrystallization
Dichloromethane403.1Chromatography (loading solvent)
Ethyl Acetate774.4Recrystallization, Chromatography (polar phase)
Acetone565.1Recrystallization
Isopropanol823.9Recrystallization

V. Visualizations

Workflow for Purification Troubleshooting

G cluster_start Start: Crude Product cluster_recrystallization Recrystallization Path cluster_chromatography Chromatography Path cluster_solutions Solutions start Crude this compound recryst Attempt Recrystallization start->recryst Primary Method chrom Attempt Column Chromatography start->chrom Alternative Method oiling Product Oils Out? recryst->oiling fine_xtals Fine Crystals? oiling->fine_xtals No sol_oiling Use Anti-Solvent Slow Cooling Seed Crystal oiling->sol_oiling Yes colored Colored Product? fine_xtals->colored No sol_fine Slow Down Cooling Vapor Diffusion fine_xtals->sol_fine pure_recryst Pure Crystalline Product colored->pure_recryst No sol_color Charcoal Treatment colored->sol_color Yes separation Good Separation? chrom->separation pure_chrom Pure Product after Solvent Removal separation->pure_chrom Yes sol_sep Optimize Solvent with TLC Repack Column separation->sol_sep No sol_oiling->recryst sol_fine->recryst sol_color->recryst sol_sep->chrom

Caption: A decision-making workflow for troubleshooting common purification issues.

Logical Flow of Purification Method Selection

G cluster_purity Purity Assessment cluster_methods Purification Methods cluster_outcome Outcome purity_level Assess Crude Purity (e.g., by TLC or ¹H-NMR) high_purity Crude Purity > 90%? purity_level->high_purity solvent_wash Solvent Wash high_purity->solvent_wash Yes column_chrom Column Chromatography high_purity->column_chrom No recrystallization Recrystallization solvent_wash->recrystallization final_product High Purity Product recrystallization->final_product column_chrom->final_product

Caption: Logical flow for selecting a purification method based on crude product purity.

VI. References

  • ResearchGate. (2012). I need help with a good solvent system for the resolution of components on a TLC. Available at: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]

  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Available at:

  • Google Patents. (2010). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. Available at:

  • Veeprho. This compound | CAS 142885-96-9. Available at: [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

  • Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. Available at: [Link]

  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • CUNY Baruch College. Purification by Recrystallization. Available at: [Link]

  • Google Patents. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. Available at:

  • PubChem. This compound. Available at: [Link]

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Technical Support Center: Optimizing Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS 142885-96-9).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

This molecule is a critical intermediate in organic synthesis, notably as a precursor for various pharmaceutical compounds.[4] Its synthesis, while established, presents several challenges that require careful control of reaction parameters. This document provides in-depth, field-proven insights to ensure successful and repeatable outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent and industrially relevant pathway involves the chlorination of a 2-hydroxymethylpyridine precursor, which itself is typically derived from 3,5-dimethylpyridine-N-oxide. The N-oxide activates the pyridine ring for subsequent functionalization.[5] The general sequence is:

  • N-Oxidation: Conversion of 3,5-dimethylpyridine (3,5-lutidine) to 3,5-dimethylpyridine-N-oxide.

  • Functionalization & Rearrangement: Introduction of a hydroxymethyl group at the 2-position.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group and the 2-hydroxymethyl group to a chloromethyl group. This is often achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃).[6]

This multi-step process, while robust, has critical points in each stage that can significantly impact the final product's yield and purity.

Q2: What are the primary safety concerns associated with this synthesis?

This synthesis involves several hazardous materials and conditions:

  • Chlorinating Agents: Thionyl chloride and phosphoryl chloride are highly corrosive, react violently with water, and release toxic HCl gas. All manipulations must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.

  • Chlorinated Pyridine Derivatives: The product, this compound, and related intermediates are potent alkylating agents and should be handled with care.[6] They are considered hazardous substances, causing burns and potential sensitization upon skin contact.[7]

  • Exothermic Reactions: The chlorination step is often highly exothermic. Strict temperature control via slow, dropwise addition of reagents and an ice bath is crucial to prevent runaway reactions.

  • Waste Disposal: All waste must be handled and disposed of as hazardous chemical waste according to local, state, and federal regulations.[7]

Troubleshooting Guide & Optimization Protocols

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low Yield or Incomplete Conversion of the Hydroxymethyl Precursor

"My reaction stalls, showing significant unreacted 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine by TLC/LC-MS analysis. What are the likely causes and how can I drive the reaction to completion?"

Low conversion during the final chlorination step is a common challenge. The primary causes are often related to reagent quality, stoichiometry, and temperature control.

Root Cause Analysis:
  • Inactive Chlorinating Agent: Thionyl chloride (SOCl₂) readily hydrolyzes upon exposure to atmospheric moisture, forming HCl and SO₂, which are ineffective for this transformation. Using an old or improperly stored bottle is a frequent source of failure.

  • Insufficient Stoichiometry: While a slight excess of the chlorinating agent is often used, a significant undercharge will lead to incomplete reaction. At least two equivalents are mechanistically required: one to chlorinate the hydroxymethyl group and another to react with the pyridine nitrogen (forming the hydrochloride salt), which facilitates the subsequent chlorination at the 4-position.

  • Sub-optimal Temperature: While the initial addition of the chlorinating agent should be done at low temperatures (0-5 °C) to control the exotherm, the reaction often requires warming to room temperature or even gentle heating to proceed to completion.[8]

Optimization Protocol & Corrective Actions:

Objective: To achieve >95% conversion of the hydroxymethyl precursor to the desired dichlorinated product.

Materials:

  • 2-hydroxymethyl-3,5-dimethyl-4-chloropyridine

  • Thionyl chloride (SOCl₂), freshly opened or distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, and ice bath

  • Nitrogen or Argon line for inert atmosphere

Step-by-Step Protocol:

  • Setup: Assemble the glassware and dry it thoroughly in an oven. Set up the reaction under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the hydroxymethyl precursor (1.0 eq) in anhydrous DCM.

  • Reagent Addition: In a separate, dry dropping funnel, add fresh thionyl chloride (2.2 eq). Add the SOCl₂ dropwise to the stirred precursor solution while maintaining the internal temperature between 0-5 °C using an ice bath.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress every hour using TLC or LC-MS.

  • Driving to Completion: If the reaction stalls after 2-3 hours at room temperature, gently heat the mixture to reflux (approx. 40°C for DCM) for 1-2 hours.

  • Work-up: Once the reaction is complete, carefully remove the excess SOCl₂ and solvent under reduced pressure. The resulting solid is the crude hydrochloride salt of the product.

Data Summary: Key Reaction Parameters
ParameterSub-Optimal ConditionRecommended ConditionRationale
SOCl₂ Quality Old, previously opened bottleFresh bottle or freshly distilledPrevents failure due to hydrolysis and inactivation of the reagent.
Temperature Maintained at 0 °C throughout0-5 °C for addition, then warm to RT or refluxControls initial exotherm but provides sufficient energy to overcome the activation barrier for full conversion.[8]
Stoichiometry < 2.0 equivalents2.1 - 2.5 equivalentsEnsures enough reagent is present to react with both the alcohol and the pyridine nitrogen.
Atmosphere Open to airInert (N₂ or Ar)Prevents moisture from entering the reaction and decomposing the SOCl₂.[9]
Problem 2: Formation of Significant Impurities

"My crude NMR/GC-MS shows several byproducts. What are the most common impurities and how can I minimize their formation?"

Side reactions are often a consequence of poor temperature control or incorrect stoichiometry, leading to over-chlorination or degradation.

Troubleshooting Common Impurities
Impurity StructureCommon Name / DescriptionFormation MechanismPrevention Strategy

2-(Dichloromethyl) derivative Over-chlorination of the 2-methyl group, often at elevated temperatures with excess chlorinating agent.Strictly control reaction temperature. Avoid prolonged heating. Use a minimal excess of SOCl₂.

Polymeric Tar Uncontrolled exothermic reaction leads to rapid degradation and polymerization of reactive intermediates.Ensure slow, dropwise addition of the chlorinating agent at 0-5 °C. Ensure efficient stirring.

Bis-pyridine Ether Nucleophilic attack of an unreacted hydroxymethyl group on a protonated intermediate.Ensure sufficient chlorinating agent is used and that the reaction goes to completion.
Visualizing the Process: Synthetic Workflow & Troubleshooting

A clear workflow helps in identifying potential problem areas.

G cluster_prep Preparation cluster_reaction Reaction cluster_troubleshoot Troubleshooting Logic cluster_workup Work-up & Purification Start Start: 2-Hydroxymethyl Precursor Setup Dry Glassware Under Inert Gas Start->Setup Dissolve Dissolve in Anhydrous Solvent Setup->Dissolve Cool Cool to 0-5 °C Dissolve->Cool Add Add SOCl₂ Dropwise Cool->Add Stir Stir at RT Monitor via TLC/LC-MS Add->Stir Check Reaction Complete? Stir->Check LowYield Low Yield? Check->LowYield No Concentrate Concentrate Under Vacuum Check->Concentrate Yes LowYield->Stir Action: Heat to Reflux Impure Impurities? Purify Purify Crude Solid (Crystallization/Wash) Impure->Purify Yes End Pure Product (Hydrochloride Salt) Impure->End No Concentrate->Impure Purify->End

Caption: Troubleshooting workflow for the chlorination reaction.

Problem 3: Difficult Purification and Product Instability

"My crude product is a dark oil and is difficult to handle. How can I effectively purify it and what are the stability considerations?"

The crude product is the hydrochloride salt, which should ideally be a solid.[9] An oily or dark appearance suggests significant impurities. The freebase form of 2-(chloromethyl)pyridine derivatives can be unstable, so it is best to handle the compound as its more stable hydrochloride salt.[10][11]

Purification Protocol:

Objective: To isolate the product as a stable, off-white solid with >98% purity.

  • Initial Isolation: After removing the solvent and excess SOCl₂ under vacuum, the crude residue is the hydrochloride salt. Do not attempt to neutralize it to the freebase at this stage.

  • Solvent Trituration/Wash: The most effective purification method for removing non-polar impurities and colored tars is a solvent wash.

    • Suspend the crude solid residue in a non-polar solvent like hexanes or a mixture of toluene and acetone.[9][12]

    • Stir vigorously for 30 minutes. The product salt is insoluble, while many organic impurities will dissolve.

    • Filter the solid, wash the filter cake with fresh cold solvent, and dry under vacuum.

  • Recrystallization (If Necessary): For higher purity, recrystallization can be performed. A common solvent system is isopropanol containing a small amount of HCl to prevent decomposition.

Stability and Storage:
  • Form: Always store the compound as the hydrochloride salt.

  • Temperature: Store in a dry environment at 2-8°C.[3] For long-term storage, temperatures of -20°C are recommended.[10]

  • Atmosphere: Protect from moisture and air. Storing under an inert gas is ideal.

Visualizing Side Reaction Pathways

Understanding how impurities form is key to preventing them.

SideReactions Start Precursor (R-CH₂OH) Desired Desired Product (R-CH₂Cl) Start->Desired SOCl₂ Controlled Temp p1 Start->p1 p2 Desired->p2 OverChlor Over-chlorination (R-CHCl₂) Polymer Polymerization/ Tar p1->Polymer Uncontrolled Exotherm p2->OverChlor Excess SOCl₂ High Temp

Caption: Major side reaction pathways during chlorination.

References

  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN J. Chem., 17(4).
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)
  • Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • Oriental Journal of Chemistry. (2017). Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.
  • ResearchGate. (2024). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • Wikipedia. (n.d.). 2-Chloromethylpyridine. Retrieved from [Link]

  • Veeprho. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648910B - Method for preparing 3,5-dimethylpyridine-N-oxide.
  • PubChem. (n.d.). Picolyl chloride hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine.
  • NIH. (n.d.). Crystal structure of 3,5-dimethylpyridine N-oxide dihydrate. Retrieved from [Link]

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Technical Support Center: Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on understanding and mitigating common side reactions to enhance yield, purity, and process robustness.

Introduction: The Synthetic Landscape

The synthesis of this compound, a key intermediate in the production of proton pump inhibitors like omeprazole, typically involves the chlorination of a suitable pyridine precursor. A common route starts from 3,5-lutidine, which undergoes a series of transformations including oxidation, nitration, methoxylation, and eventually chlorination to yield the desired product. The final chlorination step, often employing reagents like thionyl chloride (SOCl₂), sulfuryl chloride (SO₂Cl₂), or triphosgene, is critical and prone to several side reactions that can impact the final product's quality and yield.[1][2][3][4]

This guide will dissect the common challenges encountered during this synthesis, providing a mechanistic understanding of side reactions and practical, field-proven strategies for their control.

Troubleshooting Side Reactions: A Mechanistic Approach

This section addresses specific issues you may encounter during your synthesis, presented in a question-and-answer format.

FAQ 1: Over-chlorination at the 2-methyl position

Question: My analysis shows the presence of significant amounts of 2-(dichloromethyl)- and 2-(trichloromethyl)-3,5-dimethyl-4-chloropyridine. What causes this and how can I prevent it?

Answer:

Mechanistic Insight: Over-chlorination at the 2-methyl group is a common side reaction, particularly when using aggressive chlorinating agents or harsh reaction conditions. The reaction proceeds via a free-radical mechanism, especially at elevated temperatures or under UV irradiation.[5][6] The initial monochlorination is followed by subsequent chlorination steps, with each step becoming progressively more difficult due to the electron-withdrawing nature of the chlorine atoms.

Troubleshooting Strategies:

  • Control of Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the substrate. Use of a slight excess of the chlorinating agent is often necessary to drive the reaction to completion, but a large excess will promote over-chlorination.

  • Temperature Management: Maintain a controlled and consistent reaction temperature. High temperatures, especially localized hotspots, can significantly increase the rate of over-chlorination.[7] For chlorinations with thionyl chloride, lower temperatures are generally preferred.

  • Choice of Chlorinating Agent: Consider using a milder chlorinating agent. While thionyl chloride is common, alternatives like sulfuryl chloride or triphosgene may offer better selectivity under optimized conditions.[2][3]

  • Reaction Time: Monitor the reaction progress closely using techniques like HPLC or GC. Terminate the reaction as soon as the starting material is consumed to prevent further chlorination of the desired product.

FAQ 2: Unwanted Chlorination on the Pyridine Ring

Question: I am observing the formation of polychlorinated pyridine byproducts, with chlorine atoms at positions other than the intended 4-position. Why is this happening?

Answer:

Mechanistic Insight: Electrophilic chlorination of the pyridine ring can occur, especially under acidic conditions or at high temperatures. The pyridine nitrogen can be protonated, deactivating the ring towards electrophilic attack. However, under certain conditions, direct chlorination of the ring is possible. The electronic nature of the substituents on the pyridine ring will direct the position of further chlorination.

Troubleshooting Strategies:

  • Reaction Conditions: Avoid excessively high temperatures and strongly acidic conditions that can promote ring chlorination.

  • Selective Chlorinating Agents: Some chlorinating agents exhibit higher selectivity for side-chain chlorination over ring chlorination. Research and select a reagent known for its selectivity in similar systems.

  • Protecting Groups: In some cases, though less common for this specific synthesis, a protecting group strategy could be employed to block reactive sites on the pyridine ring.

FAQ 3: Formation of Colored Impurities and Polymeric Byproducts

Question: The crude product is a dark oil or a discolored solid, and I suspect the presence of polymeric materials. What is the cause and how can I purify my product?

Answer:

Mechanistic Insight: Pyridine derivatives can be susceptible to polymerization, especially in the presence of strong acids or upon prolonged heating.[4] Colored impurities can arise from the degradation of starting materials or the reaction of the chlorinating agent with the solvent or the pyridine itself.

Troubleshooting Strategies:

  • Reaction Temperature and Time: As with other side reactions, strict control of temperature and reaction time is crucial to minimize degradation and polymerization.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may lead to colored impurities.

  • Purification:

    • Solvent Wash: Washing the crude product with a suitable organic solvent can remove many colored impurities and unreacted starting materials.[8]

    • Recrystallization: This is a highly effective method for purifying the final product. The choice of solvent is critical. A good solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for the crystallization of the pure product while impurities remain in the mother liquor.[8][9][10] Common solvent systems for similar compounds include acetone/petroleum ether mixtures.[4]

    • Charcoal Treatment: Adding a small amount of activated charcoal during recrystallization can help adsorb colored impurities.[8]

Experimental Protocols

Protocol 1: Optimized Chlorination with Thionyl Chloride

This protocol is designed to minimize over-chlorination and other side reactions.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber, dissolve 1 equivalent of 2-(hydroxymethyl)-3,5-dimethyl-4-chloropyridine in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add 1.05-1.1 equivalents of thionyl chloride dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, carefully quench any excess thionyl chloride by the slow addition of a suitable reagent (e.g., methanol). Remove the solvent under reduced pressure.

  • Isolation: The crude product can then be purified by solvent washing or recrystallization.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A common technique is to use a binary solvent system, such as dissolving the crude product in a "good" solvent (e.g., acetone) and then slowly adding a "poor" solvent (an anti-solvent like hexane or petroleum ether) until turbidity is observed.[8]

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent system.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

ParameterRecommended ConditionRationale
Chlorinating Agent Stoichiometry 1.05 - 1.2 equivalentsMinimizes over-chlorination while ensuring complete conversion of the starting material.
Reaction Temperature 0 - 25 °CLower temperatures favor the desired monochlorination and reduce the formation of byproducts.[11]
Reaction Time Monitored by HPLC/GCPrevents prolonged reaction times that can lead to increased impurity formation.
Solvent for Recrystallization Acetone/Hexane, TolueneProvides good separation of the desired product from common impurities.[4][8]

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions Start 2-(hydroxymethyl)-3,5-dimethyl- 4-chloropyridine Product 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine Start->Product Chlorinating Agent (e.g., SOCl₂) RingChlorination Polychlorinated Pyridines Start->RingChlorination Harsh Conditions Polymer Polymeric Byproducts Start->Polymer High Temperature Acidic Conditions OverChlorination1 2-(Dichloromethyl)-3,5-dimethyl- 4-chloropyridine Product->OverChlorination1 Excess Chlorinating Agent High Temperature OverChlorination2 2-(Trichloromethyl)-3,5-dimethyl- 4-chloropyridine OverChlorination1->OverChlorination2 Excess Chlorinating Agent High Temperature

Caption: Main reaction and common side reactions.

Troubleshooting Workflow

G Start Problem Identified (e.g., Low Purity) Analysis Analyze Impurity Profile (HPLC, GC-MS) Start->Analysis OverChlor Over-chlorination Products Detected Analysis->OverChlor RingChlor Ring Chlorination Products Detected Analysis->RingChlor ColoredImp Colored Impurities Detected Analysis->ColoredImp OptStoich Optimize Stoichiometry OverChlor->OptStoich OptTemp Control Temperature OverChlor->OptTemp OptTime Monitor Reaction Time OverChlor->OptTime RingChlor->OptTemp ChangeReagent Change Chlorinating Agent RingChlor->ChangeReagent Purify Purify by Recrystallization or Chromatography ColoredImp->Purify

Caption: Troubleshooting workflow for synthesis issues.

References

  • Benchchem. (2025). Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products.
  • Zate, P. B., & Kothari, S. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API.
  • Psillakis, E., et al. (2010). Genotoxicity study of photolytically treated 2-chloropyridine aqueous solutions. PubMed.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASAYAN Journal of Chemistry.
  • Imperial Chemical Industries Ltd. (1980). Chlorination process. U.S.
  • Garia, M., et al. (2019). Regioselective chlorination of pyridine N-oxides under optimized...
  • Jiangsu Kaiyuan Pharmaceutical Co., Ltd. (2013). Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Elf Atochem S.A. (1998). Chlorination process of pyridine derivatives.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Chinese Journal of Synthetic Chemistry.
  • SynThink Research Chemicals. (n.d.). This compound.
  • ChemicalBook. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • National Toxicology Program. (1998). 2-Chloropyridine.
  • The Dow Chemical Company. (1981). Preparation of chlorinated pyridines. U.S.
  • Wang, B., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules.
  • Benchchem. (n.d.). This compound hydrochloride.
  • Zhejiang University of Technology. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • X-Mol. (n.d.). How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?.
  • MDPI. (2021). rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • City University of New York. (n.d.).
  • Zhang, Q., et al. (2024).
  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2010). Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
  • PubChem. (n.d.). This compound.
  • Simson Pharma Limited. (n.d.). This compound.
  • SciSpace. (2013). Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine.
  • National Toxicology Program. (2000). TR-470: Toxicology and Carcinogenesis Studies of Pyridine (CASRN 110-86-1)
  • Health Council of the Netherlands. (2023). Pyridine; Evaluation of the carcinogenicity and genotoxicity.
  • Romero-Ortega, M., et al. (2015). A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution.
  • MIT Digital Lab Techniques Manual. (2010).
  • BLDpharm. (n.d.). 142885-96-9|this compound.
  • ChemicalBook. (n.d.). 4-(Chloromethyl)pyridine hydrochloride(1822-51-1) 1H NMR spectrum.
  • PubChem. (n.d.). This compound hydrochloride.
  • PubChem. (n.d.). 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride.
  • Wikipedia. (n.d.). 3,5-Lutidine.
  • NIST. (n.d.). Pyridine, 3,5-dimethyl-.
  • Kirchner, K., et al. (2020). Synthesis and Characterization of 3,5-Bis(di-tert-butylphosphinito)pyridine Pincer Complexes. Organometallics.
  • Babler, J. H. (2003). Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. The Journal of Organic Chemistry.
  • Idemitsu Kosan Co., Ltd. (1993). Method of side-chain chlorination of 2-chloro-methylpyridine. European Patent EP0557967A1.

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Technical Support Center: Navigating the Stability Challenges of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate in their synthetic endeavors. As a key building block in the synthesis of various pharmaceuticals, including proton pump inhibitors like Omeprazole, understanding and managing its stability is paramount to achieving high-yield, high-purity outcomes.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimentation.

I. Core Concepts: Understanding the Reactivity and Instability of this compound

This compound is a highly reactive molecule due to the presence of two electrophilic centers: the benzylic carbon of the chloromethyl group and the carbon atom bonded to the chlorine on the pyridine ring. The electron-withdrawing nature of the pyridine ring further enhances the electrophilicity of the chloromethyl group, making it susceptible to nucleophilic attack. This inherent reactivity, while synthetically useful, also predisposes the molecule to several degradation pathways.

The primary stability concerns with this compound are its susceptibility to hydrolysis , self-condensation or dimerization , and thermal decomposition . These issues can lead to reduced yield, formation of difficult-to-remove impurities, and compromised final product quality.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products I should be aware of when working with this compound?

A1: The main degradation products arise from hydrolysis and self-condensation. The most common are:

  • 4-Chloro-2-(hydroxymethyl)-3,5-dimethylpyridine: Formed via hydrolysis of the chloromethyl group. This is particularly prevalent in the presence of water or other protic solvents, especially under basic conditions.

  • Dimeric and Polymeric Byproducts: These can form through self-condensation, where one molecule acts as a nucleophile and another as an electrophile. These are often observed as colored impurities that can be challenging to remove.[2]

Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent moisture ingress.[3]

Q3: I am observing a significant amount of a hydroxylated impurity in my reaction mixture. What is the likely cause and how can I prevent it?

A3: The presence of 4-Chloro-2-(hydroxymethyl)-3,5-dimethylpyridine indicates hydrolysis of the starting material. This is likely due to the presence of water in your reaction solvent or reagents. To mitigate this:

  • Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. Polar aprotic solvents are generally preferred over polar protic solvents for reactions involving this compound to minimize solvation of the nucleophile and reduce the risk of hydrolysis.

  • Dry Reagents: Ensure all other reagents, particularly bases, are anhydrous.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the reaction vessel.

Q4: My reaction is turning a dark brown or black color, and I'm seeing a complex mixture of byproducts by TLC/LC-MS. What could be happening?

A4: Dark coloration and a complex byproduct profile are often indicative of self-condensation or polymerization. This can be triggered by:

  • High Temperatures: The compound can degrade at elevated temperatures (above 150°C), leading to the release of HCl and subsequent side reactions.[2]

  • Strong Bases: While a base is often required for the desired reaction, excessively strong or concentrated bases can promote self-condensation.

  • Prolonged Reaction Times: Leaving the reaction to stir for extended periods, especially at elevated temperatures, can increase the likelihood of side reactions.

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during reactions with this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of Starting Material 1. Verify the purity of the starting material using ¹H NMR and HPLC before use. 2. Store the compound under the recommended conditions (cool, dry, inert atmosphere).Impure or partially degraded starting material will inherently lead to lower yields of the desired product.
Hydrolysis of the Chloromethyl Group 1. Use anhydrous solvents and reagents. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. If possible, switch from a protic solvent (e.g., ethanol) to an aprotic solvent (e.g., THF, DMF, Acetonitrile).[4]Protic solvents can act as a source of protons and participate in hydrogen bonding, facilitating hydrolysis of the reactive chloromethyl group.[4] Aprotic solvents do not have this capability.
Inefficient Nucleophilic Attack 1. Ensure the nucleophile is sufficiently deprotonated by the base. 2. Consider the choice of base; a non-nucleophilic base is often preferred. 3. Optimize the reaction temperature; while high temperatures can cause degradation, some reactions require thermal energy to proceed at a reasonable rate.The success of the SN2 reaction depends on the nucleophilicity of the attacking species. Incomplete deprotonation or use of a sterically hindered base can slow down the desired reaction, allowing side reactions to dominate.
Issue 2: Formation of Colored Impurities and/or Polymeric Byproducts
Potential Cause Troubleshooting Steps Scientific Rationale
Self-Condensation/Dimerization 1. Control the reaction temperature carefully; avoid excessive heating. 2. Add the base slowly and at a controlled temperature. 3. Use a less sterically hindered base if possible.Self-condensation is often accelerated by heat and strong bases. Slow addition of the base helps to maintain a low instantaneous concentration, disfavoring bimolecular side reactions.
Thermal Decomposition 1. Maintain reaction temperatures below 150°C. 2. If the desired reaction requires high temperatures, consider using a higher boiling point solvent to ensure better temperature control.Thermal degradation can lead to the release of HCl, which can catalyze further decomposition and polymerization.[2]
Issue 3: Difficult Purification of the Final Product
Potential Cause Troubleshooting Steps Scientific Rationale
Presence of Polar Impurities (e.g., Hydroxymethyl derivative) 1. Perform a thorough aqueous workup to remove water-soluble impurities. 2. Utilize column chromatography with a suitable solvent system to separate the desired product from more polar impurities.The hydroxylated byproduct is significantly more polar than the starting material and the desired product, allowing for effective separation by chromatography.
Presence of Colored/Polymeric Impurities 1. Attempt recrystallization from a suitable solvent system. 2. Consider a charcoal treatment during recrystallization to adsorb colored impurities. 3. Wash the crude product with a non-polar solvent to remove less polar impurities.[2]Polymeric byproducts often have different solubility profiles than the desired product, enabling purification by recrystallization or solvent washes. Activated charcoal has a high surface area and can effectively adsorb colored organic molecules.

IV. Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general guideline for reacting this compound with a generic nucleophile.

  • To a stirred solution of the nucleophile (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DMF, THF, or acetonitrile) under an inert atmosphere, add a non-nucleophilic base (e.g., NaH, K₂CO₃) (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of this compound (1.05 eq) in the same anhydrous solvent dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Monitoring for Hydrolysis by HPLC
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

  • Analysis: The hydroxylated impurity will have a shorter retention time than the starting material due to its increased polarity. The peak area can be used to quantify the extent of hydrolysis.

V. Visualizing Decomposition and Troubleshooting

Decomposition Pathways

DecompositionPathways A 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine B 4-Chloro-2-(hydroxymethyl)- 3,5-dimethylpyridine A->B  Hydrolysis (H₂O, Base) C Dimeric/Polymeric Byproducts A->C Self-Condensation (Heat, Strong Base)

Caption: Primary decomposition pathways of this compound.

Troubleshooting Workflow: Low Product Yield

TroubleshootingWorkflow Start Low Product Yield Observed Check_Purity Check Starting Material Purity (NMR, HPLC) Start->Check_Purity Purity_OK Purity Acceptable? Check_Purity->Purity_OK Replace_SM Source High-Purity Starting Material Purity_OK->Replace_SM No Check_Hydrolysis Analyze for Hydrolysis Byproduct (TLC, LC-MS) Purity_OK->Check_Hydrolysis Yes Hydrolysis_Present Hydrolysis Detected? Check_Hydrolysis->Hydrolysis_Present Use_Anhydrous Implement Anhydrous Conditions (Dry Solvents, Inert Atmosphere) Hydrolysis_Present->Use_Anhydrous Yes Optimize_Reaction Optimize Reaction Conditions (Base, Temperature, Time) Hydrolysis_Present->Optimize_Reaction No Use_Anhydrous->Optimize_Reaction

Caption: Decision-making workflow for troubleshooting low product yield.

VI. References

  • Benchchem Technical Support Center: Purification of 4-(Chloromethyl)-2-methoxypyridine Reaction Products. (URL not available)

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. [Link]

  • Veeprho. This compound | CAS 142885-96-9. [Link]

  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

  • Journal of Materials Chemistry C. Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. [Link]

  • Benchchem. Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. (URL not available)

  • ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. [Link]

  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]

  • ResearchGate. How can I prevent protein dimerization?. [Link]

  • Chemistry Steps. Polar Protic and Aprotic Solvents. [Link]

  • Benchchem. Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. (URL not available)

  • ResearchGate. A Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines and Their Study in Nucleophilic Substitution. [Link]

  • Nucleophilic Substitution Reactions. (URL not available)

  • Veeprho. This compound | CAS 142885-96-9. [Link]

  • Pradeep Research Group. Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. [Link]

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. [Link]

Sources

reducing impurities in 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in the synthesis of proton pump inhibitors such as Omeprazole, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a cornerstone molecule in medicinal chemistry.[1][2][3] However, its synthesis is often plagued by impurity formation, which can have significant downstream effects on the yield and purity of the final active pharmaceutical ingredient (API).

This Technical Support Center provides a curated collection of troubleshooting guides and frequently asked questions designed for researchers and drug development professionals. As Senior Application Scientists, we move beyond simple protocols to explain the underlying chemical principles, helping you diagnose issues, optimize your reaction conditions, and ensure the robust, repeatable synthesis of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent route involves the chlorination of a precursor molecule, typically 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine or a related analogue. A widely used and effective method is the reaction of the corresponding 2-hydroxymethyl pyridine derivative with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent such as dichloromethane.[3][4][5]

Alternative routes may start further back from precursors like 3,5-lutidine or 2,3,5-trimethylpyridine, involving multiple steps such as N-oxidation, nitration, methoxylation, and finally, chlorination.[2][6] While these multi-step syntheses offer flexibility, they also introduce more opportunities for impurity generation.

Q2: What are the most critical reaction parameters to control during the final chlorination step?

Controlling the following parameters is essential for minimizing impurities:

  • Temperature: The chlorination reaction is often exothermic. Maintaining a low temperature (e.g., 0-10°C) during the addition of the chlorinating agent is crucial to prevent side reactions, such as over-chlorination or degradation.[7]

  • Stoichiometry of Chlorinating Agent: Using a precise molar equivalent of the chlorinating agent (typically a slight excess, e.g., 1.05 to 1.1 equivalents) is vital. A significant excess can lead to the formation of undesired dichlorinated or trichlorinated byproducts, while an insufficient amount will result in incomplete conversion of the starting material.

  • Reaction Time: The reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to determine the point of completion. Allowing the reaction to proceed for too long can increase the formation of degradation products.

  • Solvent Purity: The use of a dry, inert solvent (e.g., dichloromethane) is necessary to prevent hydrolysis of the chlorinating agent and the product.

Q3: What are the recommended analytical techniques for impurity profiling of this compound?

A multi-faceted approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for quantifying the purity of the final product and identifying known and unknown impurities.[8] A well-developed HPLC method can separate the main compound from starting materials, intermediates, and byproducts.

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying the molecular weights of unknown impurities, providing crucial clues to their structures.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are essential for confirming the structure of the desired product and for characterizing the structure of isolated impurities.[8][10]

  • Infrared (IR) Spectroscopy: IR can be used to confirm the presence of key functional groups and to support structural elucidation.[8][10]

Troubleshooting Guide: Common Synthesis Issues

Problem 1: My final product contains a high percentage of the unreacted 2-hydroxymethyl starting material.

Root Cause Analysis: This issue points directly to an incomplete chlorination reaction. The hydroxyl group of the starting material has not been fully converted to the desired chloromethyl group.

Solutions & Protocols:

  • Verify Stoichiometry of Chlorinating Agent: Ensure that at least a slight molar excess (e.g., 1.05 equivalents) of the chlorinating agent (e.g., thionyl chloride) is used. Titrate your chlorinating agent if its purity is uncertain.

  • Optimize Reaction Time and Temperature:

    • Protocol: Monitor the reaction progress every 30 minutes using HPLC or Thin Layer Chromatography (TLC). Continue the reaction until the starting material spot/peak is no longer detectable or its concentration plateaus.

    • If the reaction stalls at low temperatures, consider allowing it to slowly warm to room temperature and stir for an additional 1-2 hours.[4]

  • Ensure Reagent Quality: Use a fresh, high-purity bottle of the chlorinating agent. Thionyl chloride, for example, can degrade upon exposure to atmospheric moisture, reducing its reactivity.

Problem 2: I am observing significant amounts of an N-oxide impurity in my product.

Root Cause Analysis: N-oxide impurities typically arise from incomplete reduction or deoxygenation in a preceding synthetic step, particularly if the synthesis starts from an N-oxidized pyridine precursor.[2][11]

Solutions & Protocols:

  • Re-evaluate the Deoxygenation Step: If your synthesis involves an N-oxide intermediate, ensure the deoxygenation step (e.g., using a reducing agent like RuCl₃) has gone to completion before proceeding.[11]

  • Purification Strategy: N-oxides are generally more polar than their non-oxidized counterparts. They can often be removed via column chromatography or by washing the crude product with a suitable solvent system.

  • Workflow Visualization: The following diagram illustrates a typical synthetic pathway where an N-oxide intermediate is formed and must be removed.

G cluster_0 Synthesis Pathway Start 3,5-Lutidine N_Oxide 3,5-Dimethylpyridine N-oxide Start->N_Oxide Oxidation Nitration 4-Nitro-3,5-dimethylpyridine N-oxide N_Oxide->Nitration Nitration Methoxylation 4-Methoxy-3,5-dimethylpyridine N-oxide Nitration->Methoxylation Methoxylation Deoxygenation 4-Methoxy-3,5-dimethylpyridine Methoxylation->Deoxygenation Deoxygenation (Critical Step) Hydroxymethylation 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine Deoxygenation->Hydroxymethylation Hydroxymethylation Chlorination Final Product Hydroxymethylation->Chlorination Chlorination

Caption: Synthetic pathway highlighting the critical deoxygenation step.

Problem 3: My product purity is low after workup, and I suspect polymeric or tar-like byproducts.

Root Cause Analysis: Pyridine derivatives can be susceptible to polymerization or degradation under harsh acidic conditions or high temperatures, which can be generated during the chlorination workup (e.g., from quenching excess thionyl chloride).

Solutions & Protocols:

  • Controlled Quenching: Quench the reaction mixture slowly by adding it to a cold (0°C) solution of a mild base, such as saturated sodium bicarbonate, rather than quenching with water directly. This neutralizes strong acids more gently.

  • Solvent-Based Purification: A highly effective method for removing many impurities without resorting to chromatography is washing the crude solid with a specific organic solvent.

    • Protocol: After the reaction, remove the reaction solvent (e.g., dichloromethane) under reduced pressure. To the resulting crude solid, add an organic solvent such as toluene or acetone. Stir the slurry for 30-60 minutes, then filter the solid and wash with a small amount of fresh solvent. This process effectively removes many common impurities.[2] This technique has been shown to increase purity to over 99%.

Problem 4: How do I troubleshoot unexpected peaks in my HPLC analysis?

Root Cause Analysis: Unexpected peaks can be anything from starting materials, known byproducts, or entirely new, process-related impurities. A logical diagnostic flow is essential.

Solutions & Protocols:

  • Systematic Investigation: Use a systematic approach to identify the source of the impurity.

  • Diagnostic Workflow: The following decision tree provides a logical path for diagnosing and resolving unknown impurity issues.

G Start Unexpected Peak in HPLC CheckSM Is it the Starting Material? (Co-inject with SM standard) Start->CheckSM YesSM Incomplete Reaction. See Problem 1. CheckSM->YesSM Yes NoSM No CheckSM->NoSM CheckByproduct Is it a known byproduct? (Compare with reference standard) NoSM->CheckByproduct YesByproduct Side reaction occurred. Optimize T°, Stoichiometry. CheckByproduct->YesByproduct Yes NoByproduct No CheckByproduct->NoByproduct Characterize Characterize the impurity. (Isolate via Prep-HPLC, analyze with MS, NMR) NoByproduct->Characterize Degradation Is it a degradation product? (e.g., demethylation) Characterize->Degradation YesDegradation Workup conditions too harsh. Use milder T° and pH. Degradation->YesDegradation Yes NoDegradation Is it from another source? (e.g., solvent, reagent impurity) Degradation->NoDegradation No YesSource Use higher purity reagents/solvents. NoDegradation->YesSource Yes

Caption: Troubleshooting workflow for identifying unknown HPLC impurities.

Quantitative Data Summary

ParameterRecommended RangeRationale & Citation
Chlorinating Agent 1.05 - 1.10 molar equivalentsBalances complete conversion with minimizing over-chlorination.
Reaction Temperature 0 - 10°C (during addition)Controls exothermic reaction and prevents byproduct formation.[7]
Purification Wash Solvent Toluene or AcetoneEffectively removes common impurities to achieve >99% purity.[2]
Final Product Purity (Target) > 99.0% (by HPLC)Standard requirement for pharmaceutical intermediates.[2]

References

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. (n.d.). PatSnap.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. (n.d.). ChemicalBook.
  • This compound. (n.d.). SynThink Research Chemicals.
  • This compound | CAS 142885-96-9. (n.d.). Veeprho.
  • Liang, X. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.Semantic Scholar.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). Journal of Pharmaceutical Research International.
  • Srinivasu, K., et al. (2017). Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine.Oriental Journal of Chemistry.
  • CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (2010). Google Patents.
  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (2013). Google Patents.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX.Research Journal of Pharmacy and Technology.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride | 86604-75-3. (n.d.). ChemicalBook.

Sources

Technical Support Center: Challenges in the Scale-Up of Pyridine Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed to provide practical, in-depth solutions to the challenges encountered during the synthesis and scale-up of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a critical intermediate in pharmaceutical manufacturing. The content is structured to address issues from initial process development to large-scale production, blending established chemical principles with field-proven insights.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound and its precursors.

Q1: What is the most common and industrially viable synthetic route for the final chlorination step?

A1: The most prevalent final step is the chlorination of the corresponding hydroxymethyl precursor, 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine. While several chlorinating agents can be used, two methods are dominant:

  • Thionyl Chloride (SOCl₂) Method: A classic, effective method where the hydroxymethyl pyridine is treated with thionyl chloride, often in a chlorinated solvent like dichloromethane (DCM). It is known for high conversion but presents challenges with off-gassing (SO₂ and HCl) and requires careful thermal management.[1][2]

  • Triphosgene Method: A more modern, industrially preferred method that uses triphosgene (a solid, safer alternative to phosgene gas) in a solvent like toluene. This route is favored for scale-up due to its high yield (>96%), high purity of the final product, and a better environmental profile, as the main byproduct is CO₂.[3][4]

Q2: What are the critical process parameters (CPPs) to monitor during the chlorination scale-up?

A2: Scaling up the chlorination reaction requires rigorous control over several parameters to ensure safety, consistency, and quality:

  • Temperature Control: The reaction is exothermic. On a large scale, the reduced surface-area-to-volume ratio makes heat dissipation a major challenge. Runaway reactions can lead to significant impurity formation and safety hazards. For the triphosgene method, maintaining a temperature of 0–10 °C during the addition is critical.[3][4]

  • Reagent Addition Rate: Controlled, slow addition of the chlorinating agent is crucial to manage the exotherm and minimize localized high concentrations, which can promote side reactions.

  • Mixing Efficiency: Inadequate mixing can lead to "hot spots" and non-uniform reaction, resulting in incomplete conversion and byproduct formation. The impeller design and agitation speed must be optimized for the reactor geometry.

  • Moisture Control: Thionyl chloride and triphosgene react violently with water. The presence of moisture in reactants or solvents will consume the reagent, reduce yield, and generate corrosive HCl gas. Operating under an inert atmosphere (e.g., nitrogen or argon) is standard practice.[1]

Q3: How does the quality of the starting hydroxymethyl precursor impact the final product?

A3: The purity of the starting material is paramount. Impurities from previous steps, such as residual starting materials (e.g., 3,5-lutidine) or byproducts from oxidation and nitration steps, can cause significant issues.[5] For instance:

  • Unreacted Precursors: Can lead to complex purification challenges downstream.

  • Metallic Impurities: Can catalyze decomposition or side reactions.

  • Structural Isomers: Can be difficult to separate from the final product, impacting its final purity and suitability for GMP (Good Manufacturing Practice) production. Rigorous quality control and supplier qualification are essential.

Q4: What are the primary safety concerns when handling thionyl chloride (SOCl₂) on a large scale?

A4: Thionyl chloride is a highly reactive and hazardous material. Key safety concerns include:

  • Toxicity and Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Inhalation can be fatal.

  • Violent Reaction with Water: Reacts with water or moisture to release large quantities of toxic gases, sulfur dioxide (SO₂) and hydrogen chloride (HCl).

  • Off-Gassing: The reaction itself produces SO₂ and HCl. Large-scale reactors must be equipped with appropriate scrubbers (e.g., caustic scrubbers) to neutralize these acidic gases before venting.

  • Thermal Decomposition: At temperatures above 140°C, it decomposes into toxic and corrosive compounds.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common problems encountered during the scale-up synthesis.

Problem 1: Low Yield or Incomplete Conversion

Symptom: In-process control (IPC) via HPLC shows a significant amount of 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine starting material remaining after the expected reaction time.

Potential Cause Scientific Explanation Troubleshooting Steps & Solutions
Moisture Contamination Thionyl chloride and triphosgene are readily hydrolyzed by water. This non-productive consumption of the reagent reduces the amount available to react with the alcohol, leading to incomplete conversion.1. Verify Solvent/Reagent Dryness: Use anhydrous grade solvents and ensure they meet Karl Fischer titration specifications (< 0.05% water). 2. Inert Atmosphere: Ensure the reactor is properly purged and maintained under a positive pressure of dry nitrogen or argon.[1] 3. Dry Glassware: On a lab scale, ensure all glassware is oven-dried. In production, ensure the reactor is dry before charging reactants.
Insufficient Chlorinating Agent The stoichiometry must be precise. An insufficient molar equivalent of the chlorinating agent will naturally lead to unreacted starting material.1. Confirm Stoichiometry: Re-verify calculations for the batch. A slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent is often used to drive the reaction to completion.[1] 2. Check Reagent Purity: Assay the purity of the incoming thionyl chloride or triphosgene. Lower-purity reagent will require adjusting the charge amount.
Poor Temperature Control / "Cold Spots" The reaction has an activation energy barrier. If the temperature is too low or mixing is poor, creating "cold spots," the reaction rate will be too slow to reach completion within the allotted time.1. Verify Temperature Probes: Ensure temperature probes are calibrated and correctly placed to reflect the bulk internal temperature. 2. Optimize Mixing: Increase the agitation speed to improve heat and mass transfer. Evaluate if the impeller design is suitable for the batch volume and viscosity.
Problem 2: Formation of Key Impurities

Symptom: HPLC or GC-MS analysis of the crude product shows significant peaks other than the starting material and the desired product.

Potential Cause Scientific Explanation & Identification Mitigation Strategies
Dimer Ether Formation (Impurity A) The starting hydroxymethyl compound can undergo self-condensation under acidic conditions (generated by HCl byproduct) to form a bis(pyridin-2-ylmethyl) ether. This is more prevalent if the reaction temperature is too high or if there are delays in the reaction.1. Maintain Low Temperature: Strictly control the temperature during reagent addition (0-10 °C).[3] 2. Minimize Reaction Time: Do not allow the reaction to stir for excessively long periods after completion. Proceed to workup promptly. 3. Controlled Addition: Inverse addition (adding the alcohol solution to the chlorinating agent) can sometimes suppress this by keeping the alcohol concentration low.[6]
Ring Chlorination (Impurity B) With highly reactive chlorinating agents like SOCl₂, especially if catalyzed by DMF (forming Vilsmeier-Haack type reagents), electrophilic chlorination on the electron-rich pyridine ring can occur.[7] This leads to dichlorinated species that are difficult to remove.1. Avoid Catalysts like DMF: Unless the process is specifically designed for it, avoid using DMF with SOCl₂. 2. Strict Temperature Control: Higher temperatures favor electrophilic aromatic substitution. Adhere to the validated temperature profile. 3. Use Milder Reagents: If ring chlorination is persistent, evaluating alternative chlorination systems (e.g., oxalyl chloride) may be necessary during process development.
Degradation/Polymerization The product, a reactive benzylic-type chloride, can be unstable, especially at elevated temperatures or in the presence of impurities. This can lead to the formation of dark, tarry, polymeric materials that complicate purification.1. Prompt Isolation: After the reaction is complete, quench and proceed with the workup and isolation without delay. 2. Solvent Choice: Use of non-polar solvents like toluene or hexane for washing and isolation helps precipitate the desired product while leaving polar, tarry materials in the mother liquor.[1][5]
Problem 3: Product Isolation and Physical Form Issues

Symptom: The final product is obtained as a sticky oil or discolored solid instead of a clean, crystalline powder, and it fails to meet purity specifications.

Potential Cause Scientific Explanation Solutions & Refined Protocol
Incorrect Workup/Quenching Improper quenching can lead to residual reactive species. An incorrect pH during workup can prevent the desired hydrochloride salt from precipitating cleanly.1. Controlled Quench: For the triphosgene method, quenching with a small amount of methanol is effective.[3][4] For SOCl₂, a careful quench into a cold, anti-solvent may be required. 2. Solvent Swap & Wash: After removing the reaction solvent (e.g., DCM), the residue should be suspended or washed with a non-polar solvent like hexanes, toluene, or acetone to induce crystallization and wash away soluble impurities.[1][5]
Residual Solvent High levels of residual reaction solvent (e.g., DCM, toluene) can prevent the product from solidifying properly.1. Efficient Solvent Removal: Use a rotary evaporator under optimal vacuum and temperature to remove the bulk solvent. 2. Drying: Dry the filtered solid under vacuum at a controlled temperature (e.g., 40-50 °C) until loss on drying (LOD) meets specifications.

Section 3: Protocols & Data

Protocol 1: Lab-Scale Chlorination with Thionyl Chloride

This protocol is adapted from established laboratory procedures.[1][2]

  • Preparation: Under a dry nitrogen atmosphere, charge a solution of 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of substrate) into a jacketed reactor.

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Reagent Addition: Add a solution of thionyl chloride (1.1 eq) in DCM dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the mixture to slowly warm to room temperature (~20 °C) and stir for 1-2 hours. Monitor the reaction progress by HPLC or TLC.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess SOCl₂.

  • Isolation: Suspend the resulting solid residue in cold hexane (~15 mL per gram of starting material). Stir for 30 minutes.

  • Filtration & Drying: Filter the solid product, wash with fresh cold hexane, and dry under vacuum to yield the hydrochloride salt as a white to off-white solid.

Table 1: Typical HPLC Conditions for In-Process Control

The following conditions are based on methods developed for the API Omeprazole and its intermediates.[8][9]

ParameterCondition
Column C8 or C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile and Phosphate Buffer (e.g., pH 7.6)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Column Temperature 30 - 40 °C
Detection UV at ~280-305 nm
Typical Retention Starting Alcohol < Product < Dimer Impurity

Section 4: Visualizations (Process & Logic Diagrams)

Diagram 1: General Synthetic Pathway

G cluster_0 Precursor Synthesis cluster_1 Core Functionalization cluster_2 Final Chlorination (Scale-Up Focus) Lutidine 3,5-Lutidine N_Oxide 3,5-Lutidine-N-Oxide Lutidine->N_Oxide Oxidation Chloro_N_Oxide 4-Chloro-3,5-lutidine-N-Oxide N_Oxide->Chloro_N_Oxide Chlorination Rearrangement Rearrangement (e.g., with Ac₂O) Chloro_N_Oxide->Rearrangement Hydroxymethyl 2-Hydroxymethyl-4-chloro- 3,5-dimethylpyridine SOCl2 SOCl₂ or Triphosgene Hydroxymethyl->SOCl2 Rearrangement->Hydroxymethyl Final_Product 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine SOCl2->Final_Product

Caption: High-level synthetic route to the target molecule.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Detected (IPC by HPLC) Check_Moisture Check for Moisture (Raw Materials, Reactor) Start->Check_Moisture Moisture_Found Moisture Present? Check_Moisture->Moisture_Found Check_Stoichiometry Verify Reagent Stoichiometry & Purity Assay Stoich_Error Stoichiometry Error? Check_Stoichiometry->Stoich_Error Check_Temp Review Temperature & Mixing Profile of Batch Temp_Deviation Temp/Mixing Deviation? Check_Temp->Temp_Deviation Moisture_Found->Check_Stoichiometry No Fix_Moisture Implement Strict Anhydrous Conditions Moisture_Found->Fix_Moisture Yes Stoich_Error->Check_Temp No Fix_Stoich Correct Reagent Charge & Qualify Supplier Stoich_Error->Fix_Stoich Yes Fix_Temp Re-validate & Calibrate Reactor Controls Temp_Deviation->Fix_Temp Yes End Process Optimized Temp_Deviation->End No (Investigate Other Causes) Fix_Moisture->End Fix_Stoich->End Fix_Temp->End

Caption: A logical workflow for diagnosing low-yield issues.

Diagram 3: Potential Impurity Formation Pathways

G SM Starting Alcohol (R-CH₂OH) Product Desired Product (R-CH₂Cl) SM->Product Main Reaction Impurity_A Impurity A (Dimer Ether) R-CH₂-O-CH₂-R SM->Impurity_A Self-Condensation (High Temp) Impurity_B Impurity B (Ring Chlorination) Product->Impurity_B Over-chlorination (Excess Reagent/High Temp) Impurity_C Impurity C (Tars/Polymers) Product->Impurity_C Degradation Reagent SOCl₂ / H⁺ Reagent->Product

Caption: Major side reactions during the chlorination step.

Section 5: References

Sources

Technical Support Center: Degradation Pathways of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support guide for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS No: 142885-96-9).[1][2] This document is designed for researchers, scientists, and drug development professionals, providing in-depth insights into the stability and degradation of this important chemical intermediate. As a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including proton pump inhibitors and Hsp90 inhibitors, understanding its degradation profile is critical for impurity control, formulation development, and ensuring regulatory compliance.[3]

This guide moves beyond simple protocols to explain the causality behind the degradation pathways and the logic of the troubleshooting strategies presented.

Core Concepts: Understanding the Molecule's Reactivity

This compound (C₈H₉Cl₂N) possesses two key reactive sites prone to degradation: the benzylic chloromethyl group at the 2-position and the chloro substituent at the 4-position of the pyridine ring. The chloromethyl group is particularly susceptible to nucleophilic substitution and oxidation, while the ring chloro group is more stable but can be displaced under more forcing conditions. The pyridine ring itself is relatively stable due to its aromaticity.[4]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during experimental work with this compound.

Q1: I'm observing a new, more polar peak in my HPLC analysis after storing my sample in an aqueous solution, especially under neutral to alkaline conditions. What is this new peak?

A: This is almost certainly a product of hydrolysis. The primary degradation pathway in aqueous media is the hydrolysis of the highly reactive chloromethyl group to form 2-(hydroxymethyl)-4-chloro-3,5-dimethylpyridine. This resulting alcohol is significantly more polar than the parent compound, leading to an earlier elution time on a standard reverse-phase HPLC column.

  • Causality: The carbon atom of the chloromethyl group is electrophilic and susceptible to nucleophilic attack by water. This S_N2 (Substitution Nucleophilic Bimolecular) or S_N1 (Substitution Nucleophilic Unimolecular) reaction displaces the chloride ion to form a hydroxymethyl group. The rate of this hydrolysis is often faster under neutral to alkaline pH conditions.[4]

  • Troubleshooting:

    • Confirm Identity: Use LC-MS to confirm the mass of the new peak. The expected mass for the hydroxymethyl product (C₈H₁₀ClNO) would correspond to this structural change.

    • Prevention: If the parent compound is desired, prepare aqueous solutions fresh and keep them cooled. For storage, use aprotic organic solvents and protect from atmospheric moisture.[4]

Hydrolysis_Pathway Parent 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine HydrolysisProduct 2-(Hydroxymethyl)-4-chloro- 3,5-dimethylpyridine Parent->HydrolysisProduct H₂O (Hydrolysis) OxidationProduct1 4-Chloro-3,5-dimethyl- pyridine-2-carbaldehyde HydrolysisProduct->OxidationProduct1 [O] OxidationProduct2 4-Chloro-3,5-dimethyl- pyridine-2-carboxylic acid OxidationProduct1->OxidationProduct2 [O]

Caption: Primary hydrolytic and subsequent oxidative degradation pathway.

Q2: My solid compound or concentrated solution is showing signs of degradation (discoloration, appearance of new impurities) even when stored in a sealed container. What's happening?

A: This points towards potential oxidative, photolytic, or thermal degradation.

  • Oxidative Degradation: The chloromethyl group and the methyl groups on the pyridine ring can be susceptible to oxidation, especially in the presence of trace peroxides or atmospheric oxygen.[4] This can lead to the formation of the corresponding aldehyde and carboxylic acid, as shown in the diagram above.

  • Photodegradation: Chlorinated aromatic compounds can be sensitive to light, particularly UV radiation.[5][6] Light can provide the energy to induce homolytic cleavage of the C-Cl bonds, leading to radical-mediated degradation pathways and a complex mixture of byproducts.

  • Thermal Degradation: While generally stable at room temperature, elevated temperatures can cause decomposition.[7] Hazardous decomposition products can include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[7]

  • Troubleshooting & Prevention:

    • Storage: Store the compound in a cool, dark, and dry place.[4]

    • Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere like argon or nitrogen is highly recommended to prevent oxidation.[4]

    • Light Protection: Use amber glass vials or light-blocking containers to protect against photodegradation.

Q3: I need to perform a forced degradation study. What conditions should I use, and what am I looking for?

A: Forced degradation (or stress testing) is essential to develop a stability-indicating analytical method and understand the degradation profile of the molecule.[8] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are formed at a sufficient level for detection and resolution without completely destroying the sample.[9] The conditions should cover hydrolysis, oxidation, photolysis, and thermal stress as recommended by ICH guideline Q1A(R2).[9]

Stress ConditionTypical ParametersPurpose & Likely Products
Acid Hydrolysis 0.1 M HCl, 60-80 °CTo test stability in acidic conditions. Primarily promotes hydrolysis of the chloromethyl group.
Base Hydrolysis 0.1 M NaOH, Room Temp - 60 °CTo test stability in alkaline conditions. Can accelerate hydrolysis at both the chloromethyl and potentially the ring chloro positions.
Oxidation 3-30% H₂O₂, Room TempTo simulate oxidative stress. Likely to oxidize the chloromethyl group to an aldehyde or carboxylic acid.[4]
Thermal Dry Heat, e.g., 105 °CTo assess solid-state thermal stability. Can lead to complex decomposition.[7]
Photolytic UV (e.g., 254 nm) & Visible LightTo assess light sensitivity. Can cause C-Cl bond cleavage and complex radical-based degradation.[6]
Q4: What is the best analytical approach to monitor these degradation studies and identify unknown impurities?

A: A combination of techniques is required for a comprehensive analysis.

  • Primary Monitoring: A stability-indicating HPLC method with UV detection is the workhorse for these studies. The method must be validated to demonstrate that it can separate the parent peak from all significant degradation products, ensuring accurate quantification.

  • Impurity Identification: To identify the structures of the degradation products, a hyphenated technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable.[10] It provides molecular weight information (from MS) and fragmentation data (from MS/MS) that are crucial for elucidating the structures of unknown peaks observed in the HPLC analysis.

Key Experimental Protocols

Protocol 1: Forced Degradation Stress Testing

This protocol outlines a general procedure for stress testing. The concentrations, temperatures, and exposure times should be optimized to achieve the target degradation of 5-20%.[9]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at time points (e.g., 1, 4, 8, 24 hours).

  • Thermal Stress (Solid): Place a small amount of the solid compound in a vial and heat in an oven at 105 °C for 24 hours. Dissolve a known weight of the stressed solid for analysis.

  • Photostability: Expose the stock solution in a quartz cuvette or a thin solid layer in a petri dish to a calibrated light source (as per ICH Q1B guidelines). Analyze at a defined time point. Run a dark control in parallel.

3. Analysis:

  • Dilute all stressed samples to a suitable concentration for HPLC analysis.

  • Analyze using a validated stability-indicating HPLC method.

  • Calculate the percentage degradation and the relative peak areas of the impurities formed.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (HCl) Analysis HPLC / LC-MS Analysis Acid->Analysis Sample & Dilute Base Basic (NaOH) Base->Analysis Sample & Dilute Oxidative Oxidative (H₂O₂) Oxidative->Analysis Sample & Dilute Thermal Thermal (Heat) Thermal->Analysis Sample & Dilute Photo Photolytic (UV/Vis) Photo->Analysis Sample & Dilute Stock Prepare Stock Solution (~1 mg/mL) Stock->Acid Expose Stock->Base Expose Stock->Oxidative Expose Stock->Thermal Expose Stock->Photo Expose Report Identify Pathways & Validate Method Analysis->Report

Caption: General experimental workflow for forced degradation studies.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
  • This compound - PubChem.
  • This compound. SynThink Research Chemicals.
  • 142885-96-9|this compound. BLDpharm.
  • This compound. CymitQuimica.
  • Degradation pathways of 2-(Dichloromethyl)-4-methylpyridine and their prevention. Benchchem.
  • SAFETY DATA SHEET - 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. Fisher Scientific.
  • Development of forced degradation and stability indic
  • This compound hydrochloride | 143016-68-6. Benchchem.
  • TiO2 photocatalytic degradation of 4-chlorobiphenyl as affected by solvents and surfactants. (2025). SpringerLink.
  • Photodegradation of 4-chloronitrobenzene in the presence of aqueous titania suspensions in different gas
  • Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. (2012). PubMed.

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Validation & Comparative

Navigating Proton Pump Inhibitor Synthesis: A Comparative Guide to Alternatives for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the synthesis of proton pump inhibitors (PPIs) is a cornerstone of modern pharmaceutical chemistry. The convergent synthesis, which typically involves the coupling of a substituted benzimidazole core with a functionalized pyridine moiety, has been a workhorse in the production of blockbuster drugs like omeprazole. Central to this established route is the key intermediate, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine. However, the pursuit of enhanced efficiency, improved safety profiles, and greener manufacturing processes has spurred the development of innovative alternative synthetic strategies. This guide provides an in-depth, objective comparison of these emerging alternatives, supported by experimental data, to empower researchers in selecting the optimal synthetic pathway for their specific needs.

The Conventional Linchpin: Understanding the Role of this compound

The traditional and widely adopted synthesis of many PPIs, including the parent compound omeprazole, hinges on the nucleophilic substitution reaction between a 2-mercaptobenzimidazole derivative and a 2-chloromethylpyridine derivative. In the case of omeprazole, this involves the reaction of 5-methoxy-2-mercaptobenzimidazole with this compound. This reaction forms the crucial thioether linkage, which is subsequently oxidized to the pharmacologically active sulfoxide.

This established method, while reliable, presents several areas for potential improvement. These include the multi-step synthesis of the chloromethylpyridine intermediate itself, the use of potentially hazardous chlorinating agents like thionyl chloride, and the generation of inorganic waste streams. These factors have been the primary drivers for exploring alternative synthetic disconnections and more streamlined processes.

Alternative Synthetic Strategies: A Comparative Analysis

This section delves into promising alternatives to the conventional reliance on this compound, evaluating their respective advantages and disadvantages based on reported experimental data.

One-Pot Synthesis of Pantoprazole: A Streamlined Approach

A significant advancement in PPI synthesis is the development of "one-pot" or telescoped procedures that minimize intermediate isolation steps, thereby reducing solvent usage, reaction time, and overall cost. A notable example is an improved process for the synthesis of pantoprazole.

Causality Behind the One-Pot Approach: The rationale for this strategy is to perform the initial coupling of the pyridine and benzimidazole moieties and the subsequent oxidation in the same reaction vessel without isolating the intermediate thioether. This is often achieved by carefully selecting solvents and reagents that are compatible with both reaction steps. For instance, carrying out the coupling reaction in water can facilitate the direct oxidation of the resulting sulfide, which may precipitate or remain in a biphasic system, allowing for a straightforward workup.

Experimental Data Summary:

ParameterConventional Pantoprazole SynthesisOne-Pot Pantoprazole Synthesis
Key Intermediates 2-chloromethyl-3,4-dimethoxypyridine HCl, 5-(difluoromethoxy)-2-mercaptobenzimidazoleSame
Coupling Solvent Typically organic solvents (e.g., isopropanol)Water
Oxidizing Agent m-CPBA, H₂O₂Sodium hypochlorite (NaOCl)
Isolation Steps Isolation of thioether intermediateNo isolation of thioether
Overall Yield Variable, often lower due to multiple stepsReported up to 77.2% for the sodium salt
Process Highlights Stepwise, controlled additionsReduced cycle time, minimized solvent waste

Experimental Protocol: One-Pot Synthesis of Pantoprazole Sodium

  • Coupling: In a reaction vessel, 5-(difluoromethoxy)-2-mercapto-1H-benzimidazole is dissolved in an aqueous solution of sodium hydroxide. To this solution, 2-chloromethyl-3,4-dimethoxypyridine hydrochloride is added, and the mixture is stirred.

  • In-situ Oxidation: After the coupling reaction is complete, the resulting mixture containing the pantoprazole sulfide is cooled. An aqueous solution of sodium hypochlorite is then added dropwise to oxidize the sulfide to the sulfoxide.

  • Workup and Isolation: The reaction is quenched, and the pantoprazole free base is extracted with an organic solvent. The organic layer is then treated with a sodium source to precipitate pantoprazole sodium, which is collected by filtration.

Logical Workflow for One-Pot Pantoprazole Synthesis

G cluster_0 One-Pot Reaction Vessel A 5-(difluoromethoxy)-2-mercaptobenzimidazole D Pantoprazole Sulfide (in-situ) A->D Coupling B 2-chloromethyl-3,4-dimethoxypyridine HCl B->D C Aqueous NaOH C->D F Pantoprazole (Sulfoxide) D->F Oxidation E Sodium Hypochlorite E->F G Extraction & Precipitation F->G H Pantoprazole Sodium G->H

Caption: One-pot synthesis of pantoprazole.

Grignard Reagent-Mediated Coupling: An Alternative Bond Formation

A novel approach that circumvents the direct use of a chloromethylpyridine involves the use of a Grignard reagent. This strategy alters the nature of the nucleophilic and electrophilic partners in the key bond-forming step.

Mechanistic Rationale: In this approach, the pyridine moiety is converted into a Grignard reagent, which then acts as a nucleophile. This Grignard reagent is coupled with an activated form of the 5-methoxy-2-mercaptobenzimidazole, such as an ester derivative. This method fundamentally changes the synthetic disconnection, avoiding the need for a pre-functionalized chloromethyl group on the pyridine ring.

Experimental Data Summary:

ParameterConventional Omeprazole SynthesisGrignard-based Omeprazole Synthesis
Pyridine Intermediate 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridineGrignard reagent of 2-methyl-4-methoxy-3,5-dimethylpyridine
Benzimidazole Intermediate 5-methoxy-2-mercaptobenzimidazoleEster derivative of 5-methoxy-2-mercaptobenzimidazole
Key Reaction Nucleophilic substitutionGrignard coupling
Potential Advantages Well-establishedAvoids chloromethyl intermediate, potentially shorter route
Challenges Multi-step intermediate synthesisGrignard reagent stability and reactivity

Conceptual Experimental Protocol: Grignard-based Omeprazole Synthesis

  • Grignard Formation: A suitable 2-halopyridine derivative is reacted with magnesium to form the corresponding Grignard reagent.

  • Coupling: The freshly prepared Grignard reagent is then added to a solution of an activated 2-thiobenzimidazole derivative (e.g., a thioester).

  • Workup and Oxidation: Following the coupling reaction, the resulting thioether is isolated and then oxidized using standard procedures (e.g., with m-CPBA) to yield omeprazole.

Synthetic Disconnection Comparison

G cluster_0 Conventional Route cluster_1 Grignard Route A Omeprazole Thioether B 2-Mercaptobenzimidazole A->B C 2-Chloromethylpyridine A->C D Omeprazole Thioether E Activated 2-Thiobenzimidazole D->E F Pyridine Grignard Reagent D->F

Caption: Comparison of synthetic disconnections.

Building the Heterocycle: Synthesis of Tenatoprazole and the Imidazopyridine Core

A more fundamental alternative to modifying the synthesis of existing PPIs is to develop new PPIs with different core structures. Tenatoprazole is a prime example, featuring an imidazopyridine ring system instead of the traditional benzimidazole core. This structural modification not only represents a different synthetic challenge but also results in a longer plasma half-life.

Synthetic Strategy: The synthesis of tenatoprazole still relies on a coupling reaction with a 2-chloromethylpyridine derivative. However, the alternative lies in the synthesis of the novel imidazo[4,5-b]pyridine core, which replaces the benzimidazole moiety entirely.

Experimental Data Summary:

ParameterOmeprazoleTenatoprazole
Core Heterocycle BenzimidazoleImidazo[4,5-b]pyridine
Key Intermediate 5-methoxy-2-mercaptobenzimidazole2-mercapto-5-methoxyimidazo[4,5-b]pyridine
Pyridine Intermediate 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HClSame
Overall Yield VariableReported up to 72% (multikilogram scale)
Pharmacokinetic Profile Shorter half-life~7 times longer half-life

Experimental Protocol: Synthesis of Tenatoprazole

  • Core Synthesis: The 2-mercapto-5-methoxyimidazo[4,5-b]pyridine is synthesized through a multi-step process, often starting from substituted pyridines.

  • Coupling: This core is then coupled with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in the presence of a base (e.g., potassium hydroxide) in a suitable solvent system (e.g., ethanol and chloroform) to yield the thioether intermediate.

  • Oxidation: The resulting sulfide is oxidized with an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to afford tenatoprazole.

Structural Comparison of PPI Cores

G cluster_0 Benzimidazole Core (e.g., Omeprazole) cluster_1 Imidazopyridine Core (e.g., Tenatoprazole) A B

validation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Comparative Analysis of Validated Methods

For researchers and professionals in pharmaceutical and agrochemical development, the synthesis of substituted pyridines is a cornerstone of creating novel active ingredients. Among these, this compound[1][2] stands as a critical intermediate, valued for its dual reactive sites which allow for versatile molecular elaboration. This guide provides a comprehensive validation and comparison of the prevailing synthesis routes, moving beyond a simple recitation of steps to explain the underlying chemical principles and process optimization strategies. We will dissect the multi-step pathways, present comparative data, and offer detailed experimental protocols to ensure scientific integrity and reproducibility.

Strategic Overview: Pathways to the Target Molecule

The synthesis of this compound is not a single reaction but a multi-stage process. The most industrially relevant and well-documented approaches commence from readily available lutidines or collidines. The core strategy involves building the necessary substitution pattern on the pyridine ring through a sequence of oxidation, functional group introduction, and chlorination steps.

A prevalent pathway begins with 2,3,5-collidine (2,3,5-trimethylpyridine), which itself can be synthesized from simpler precursors like 3,5-lutidine. The collidine is then systematically functionalized to introduce the required chloro- and chloromethyl- groups. An alternative and closely related route involves the synthesis of the key intermediate 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, which serves as a direct precursor to the final product.

Synthesis_Overview cluster_0 Route A: From 3,5-Lutidine cluster_1 Core Functionalization Sequence cluster_2 Final Conversion Lutidine 3,5-Lutidine Collidine 2,3,5-Collidine Lutidine->Collidine Methylation N_Oxide Pyridine-N-Oxide Intermediate Collidine->N_Oxide N-Oxidation Hydroxymethyl 2-Hydroxymethyl Intermediate N_Oxide->Hydroxymethyl Multi-step Functionalization (e.g., Nitration, Methoxylation, Rearrangement) Chloromethyl_Methoxy 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl Hydroxymethyl->Chloromethyl_Methoxy Chlorination Final_Product 4-Chloro-2-(chloromethyl)- 3,5-dimethylpyridine Chloromethyl_Methoxy->Final_Product Chlorination of 4-position

Caption: High-level overview of the primary synthesis pathways.

Part 1: Synthesis of the Core Precursor, 2,3,5-Collidine

The journey begins with the synthesis of 2,3,5-collidine, the foundational trimethylated pyridine. Several methods exist, with varying yields and complexities.

Method 1A: Alkylation of 3,5-Lutidine

A robust method involves the direct methylation of 3,5-lutidine using an aliphatic alcohol in the presence of a hydrogenation catalyst. This process is favored for its high yield and selectivity.

Causality and Expertise: The use of a Raney cobalt or nickel catalyst at elevated temperatures (200-270 °C) facilitates the dehydrogenation of the alcohol (e.g., methanol) to an aldehyde intermediate.[3] This in-situ generated formaldehyde then reacts with the lutidine at the nucleophilic C2 position, followed by a reduction step, effectively adding a methyl group. Continuously supplying the alcohol and removing gaseous byproducts drives the reaction equilibrium towards the product.[3]

Experimental Protocol (Alkylation of 3,5-Lutidine):

  • Charge a 1-liter autoclave with 321 g of 3,5-lutidine and 64 g of Raney cobalt.[4]

  • Replace the air in the vessel with hydrogen gas.

  • Raise the internal temperature to 240 °C.

  • Continuously introduce 570 g of methanol into the reactor over 7 hours, maintaining an internal pressure of 45 to 60 kg/cm ².[4]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Remove the catalyst by filtration.

  • Add 30 g of sodium hydroxide to the filtrate and separate the oily substance.

  • Purify the product by distillation to obtain 2,3,5-collidine.[4]

Method 1B: Multi-step Synthesis from Propionaldehyde and Ammonia

An alternative industrial method involves the construction of the pyridine ring from acyclic precursors.

Causality and Expertise: This method leverages a cobalt-aluminum phosphate composite catalyst to facilitate a cyclization reaction between propionaldehyde and ammonia, forming 2-ethyl-3,5-lutidine.[5] The subsequent step is a demethylation reaction where the ethyl group is converted to a methyl group using sulfur powder at high temperatures (150-200 °C).[5] This pathway avoids the direct use of potentially expensive lutidine but involves more steps.

ParameterMethod 1A: Alkylation of 3,5-LutidineMethod 1B: From Propionaldehyde
Starting Materials 3,5-Lutidine, MethanolPropionaldehyde, Ammonia, Sulfur
Catalyst Raney Cobalt[3][4]Cobalt-Aluminum Phosphate[5]
Key Conditions 240 °C, 45-60 kg/cm ² pressure[4]Ring Formation (Catalytic), Demethylation (150-200 °C)[5]
Reported Yield 86% (from 3,5-lutidine)[4]84.3% (demethylation step)[5]
Advantages High yield, high selectivity (96.3%)[4]Utilizes cheaper raw materials, catalyst is recyclable.[5]
Disadvantages Requires high-pressure autoclaveMulti-step process, use of sulfur

Part 2: Functionalization and Chlorination to the Key Intermediate

Once 2,3,5-collidine is obtained, the next phase involves a series of transformations to install the chloromethyl group at the C2 position and a precursor group (methoxy) at the C4 position. This is typically achieved via the corresponding pyridine-N-oxide, which activates the ring for subsequent reactions.[6]

The overall sequence is generally:

  • N-Oxidation: 2,3,5-collidine is oxidized to 2,3,5-trimethylpyridine-N-oxide.

  • Nitration: Introduction of a nitro group at the 4-position.

  • Methoxylation: Substitution of the nitro group with a methoxy group.

  • Hydroxymethylation: The C2-methyl group is converted to a hydroxymethyl group.

  • Chlorination: The hydroxymethyl group is converted to the final chloromethyl group.

A recent green chemistry approach combines several of these steps to improve productivity and reduce solvent use.[7] For instance, the methoxylation of 3,5-Dimethyl-4-nitropyridine-1-oxide is followed by methylation and hydroxylation without isolating the intermediate products.[7]

Key Step: Chlorination of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine

This is a critical conversion step for which several chlorinating agents can be employed. The choice of reagent impacts yield, purity, safety, and waste disposal.

Chlorination_Workflow Input 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine (in appropriate solvent) Process Reaction Vessel - Controlled Temperature (0-20 °C) - Inert Atmosphere (Argon) - Stirring Input->Process Reagent Chlorinating Agent (e.g., SOCl₂, Triphosgene, POCl₃) Reagent->Process Workup Workup 1. Solvent Removal 2. Precipitation/Suspension 3. Filtration & Washing Process->Workup Reaction Completion Output 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl (White Solid) Workup->Output

Caption: Experimental workflow for the chlorination of the hydroxymethyl intermediate.

Comparison of Chlorinating Agents
ParameterThionyl Chloride (SOCl₂)TriphosgenePOCl₃/Et₃N
Solvent Dichloromethane (DCM)[8][9]Toluene[10]Dichloromethane (DCM)[11]
Temperature 0 °C to Room Temp[8][9]0 to 10 °C[10]Mild Conditions[11]
Reported Yield Quantitative (100%)[9][12]> 96.0%[10]Good Yield[11]
Byproducts SO₂ and HCl gasCO₂ gas[10]Phosphorous-based salts
Safety/Handling Corrosive, toxic fumesSolid (easier to handle than phosgene), but releases phosgene in situCorrosive, requires base
Advantages High reactivity, excellent yieldSimple operation, fewer harmful gas emissions (CO₂ vs SO₂)[10]Highly selective[11]
Disadvantages Emits large amounts of sulfurous gas[10]Requires careful handlingRequires purification from byproducts

Expert Protocol (Chlorination with Thionyl Chloride): This method is widely cited for its high efficiency and quantitative yield.

  • Dissolve 25.1 g (0.15 mol) of 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine in 400 mL of dichloromethane in a reaction vessel under an argon atmosphere.[9]

  • Slowly add a solution of 18.8 g (0.158 mol) of thionyl chloride in 100 mL of dichloromethane dropwise over 30 minutes at room temperature.[9][12]

  • Stir the reaction mixture for an additional 30 minutes at room temperature.[9][12]

  • Monitor the reaction to completion (e.g., by TLC).

  • Remove the solvent by distillation under reduced pressure.[9][12]

  • Suspend the resulting solid residue in 200 mL of hexane and collect the solid by filtration.

  • Wash the solid with 50 mL of hexane and air-dry to afford 33.3 g (100% yield) of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a white solid.[9][12]

Part 3: Final Conversion to this compound

The final step involves the conversion of the 4-methoxy group of the intermediate to the target 4-chloro group. While direct literature for this specific transformation on this exact substrate is sparse in the provided context, the principle is well-established in pyridine chemistry. The chlorination of a 4-alkoxypyridine or a 4-pyridone to a 4-chloropyridine is a standard industrial process.

Causality and Expertise: Reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) are commonly used for this type of dealkylation-chlorination. The lone pair on the pyridine nitrogen attacks the electrophilic phosphorus atom, leading to the formation of a pyridinium intermediate. This intermediate makes the C4 position highly susceptible to nucleophilic attack by a chloride ion, displacing the oxygen-containing group and resulting in the 4-chloropyridine. A patent describing the synthesis of a related compound, 4-chloro-3-methoxy-2-methyl-4-pyridine, utilizes POCl₃ to convert a 3-methoxy-2-methyl-4-pyrone, demonstrating the efficacy of this reagent for chlorinating the 4-position of such ring systems.[13]

Conclusion for the Practitioner

The synthesis of this compound is a sequential process demanding careful control over each transformation. For large-scale production, the choice of the initial route—either building up from 2,3,5-collidine or constructing the ring from acyclic precursors—depends heavily on raw material cost and availability. The alkylation of 3,5-lutidine offers a high-yield, selective route to the core collidine structure.

In the subsequent functionalization, the chlorination of the 2-hydroxymethyl intermediate is a pivotal step. While thionyl chloride provides quantitative yields, methods utilizing triphosgene present a more environmentally benign alternative by avoiding the emission of sulfurous gases.[10] The final chlorination of the 4-methoxy position, though less detailed in specific literature for this molecule, relies on standard, robust pyridine chemistry using reagents like POCl₃. Researchers should select their pathway based on a balance of yield, safety, cost, and environmental impact, with the validated protocols herein serving as a reliable foundation.

References

  • Synthesis of 2,3,5-collidine. PrepChem.com. [Link]

  • CN101012194A - Method for preparing 2,3,5-trimethylpyridine.
  • US4658032A - Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.
  • WO2002079159A1 - A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine.
  • PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. RASĀYAN Journal of Chemistry. [Link]

  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

  • Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem.com. [Link]

  • CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
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A Senior Application Scientist's Guide to the Analytical Characterization of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the meticulous characterization of all chemical entities is paramount to ensuring the safety, efficacy, and quality of the final drug product. This guide provides an in-depth comparative analysis of the analytical techniques used for the characterization of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs), notably the proton pump inhibitor Omeprazole.[1][2] As seasoned application scientists, we move beyond mere procedural descriptions to elucidate the rationale behind methodological choices, empowering you to make informed decisions in your analytical workflows.

The Critical Role of Analytical Characterization

This compound (CCDP) is a chlorinated pyridine derivative whose presence, even in trace amounts, must be rigorously monitored and controlled.[2] Its structural alerts—the chlorinated pyridine ring and the reactive chloromethyl group—necessitate a comprehensive analytical strategy to not only confirm its identity and purity but also to detect and quantify any related impurities. The choice of analytical methodology is therefore not a matter of convenience but a critical decision impacting regulatory compliance and, ultimately, patient safety.

This guide will navigate the primary analytical techniques for the characterization of CCDP, offering a comparative perspective on their strengths and limitations. We will delve into the practical application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical objective, whether it be routine purity assessment, impurity profiling, or structural elucidation. The following table provides a comparative overview of the most pertinent techniques for the analysis of this compound.

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV Purity determination and quantification of CCDP and non-volatile impurities.Robust, reproducible, and widely available. Excellent for quantifying known impurities.[3]May not be suitable for volatile impurities. Peak co-elution can be a challenge for complex mixtures.
GC-MS Identification and quantification of volatile and semi-volatile impurities.High separation efficiency and definitive identification through mass spectrometry. Ideal for detecting residual solvents and volatile synthetic byproducts.[3][4]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
LC-MS/MS Trace-level quantification of genotoxic impurities and structural elucidation of unknown impurities.High sensitivity and selectivity. Provides structural information for identification.[5]Matrix effects can influence ionization and quantification. Higher operational complexity and cost compared to HPLC-UV.
¹H and ¹³C NMR Unambiguous structural confirmation and identification of impurities.Provides detailed structural information, including connectivity and stereochemistry.Lower sensitivity compared to chromatographic techniques. Not ideal for quantification of trace impurities.
FTIR Identification of functional groups and confirmation of molecular structure.Rapid, non-destructive, and provides a unique molecular fingerprint.Limited use for quantification. Provides general structural information rather than detailed connectivity.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC with UV detection is the workhorse for routine quality control of this compound, particularly for assessing its purity and quantifying known related substances. The choice of a reversed-phase method is logical given the moderate polarity of the analyte.

  • Column: A C18 column is the standard choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) allows for the fine-tuning of retention and selectivity. The buffer controls the ionization state of the pyridine nitrogen, influencing peak shape and retention.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection a suitable and sensitive method for quantification.

ParameterSpecification
Column C18, 4.6 mm x 150 mm, 5 µm
Mobile Phase A 0.01 M Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is an indispensable tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound, such as residual solvents or volatile byproducts. The high resolving power of capillary GC combined with the definitive identification capabilities of MS makes it a powerful technique for impurity profiling.

  • Injector: A split/splitless injector is versatile, allowing for both high-concentration and trace-level analysis.

  • Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a broad range of volatile organic compounds.

  • Temperature Program: A gradient temperature program is essential to ensure the efficient separation of compounds with a range of boiling points.

  • Mass Spectrometer: Electron ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.

ParameterSpecification
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Oven Program Initial Temp: 50 °C (hold 2 min)
Ramp: 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Spectroscopic Characterization: The Definitive Fingerprint

Spectroscopic techniques provide the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are unparalleled in their ability to provide a detailed structural map of the molecule.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals include those for the aromatic proton, the chloromethyl protons, and the two methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule, confirming the presence of the pyridine ring carbons, the chloromethyl carbon, and the methyl carbons.

While a definitive spectrum for this compound is not publicly available, the spectrum of the closely related 4-(Chloromethyl)pyridine hydrochloride can provide valuable insights into the expected chemical shifts.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" of the compound by identifying its functional groups. The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic)

  • C=C and C=N stretching of the pyridine ring[7][8]

  • C-Cl stretching

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with a chromatographic separation technique, is crucial for both identification and structural elucidation. The mass spectrum of this compound will show a molecular ion peak, and the isotopic pattern of this peak will be characteristic of a molecule containing two chlorine atoms.[9] The fragmentation pattern will provide further structural information. The fragmentation of similar 2-chloro pyridones often involves the loss of HCl and subsequent rearrangement to form stable bicyclic ions.[10]

Visualizing the Analytical Workflow

To provide a clearer understanding of the logical flow of the analytical characterization process, the following diagrams have been generated using Graphviz.

AnalyticalWorkflow cluster_0 Initial Characterization cluster_1 Structural Confirmation Sample Sample HPLC-UV HPLC-UV Sample->HPLC-UV Purity Assay GC-MS GC-MS Sample->GC-MS Impurity Profile NMR NMR Sample->NMR FTIR FTIR Sample->FTIR MS MS Sample->MS Purity Purity HPLC-UV->Purity Volatile_Impurities Volatile_Impurities GC-MS->Volatile_Impurities Structure_Confirmed Structure_Confirmed NMR->Structure_Confirmed FTIR->Structure_Confirmed MS->Structure_Confirmed HPLC_vs_GCMS Analyte Analyte HPLC HPLC Analyte->HPLC Non-Volatile / Thermally Labile GC-MS GC-MS Analyte->GC-MS Volatile / Thermally Stable Non-Volatile Non-Volatile HPLC->Non-Volatile Suitable for Volatile Volatile GC-MS->Volatile Suitable for

Caption: Decision tree for selecting between HPLC and GC-MS based on analyte properties.

Conclusion and Best Practices

The comprehensive analytical characterization of this compound requires a multi-faceted approach, leveraging the strengths of various chromatographic and spectroscopic techniques. While HPLC-UV provides a robust and reliable method for routine purity assessment, GC-MS is essential for identifying and quantifying potentially harmful volatile impurities. Spectroscopic techniques such as NMR, FTIR, and MS are indispensable for the unambiguous confirmation of the molecule's structure.

As senior application scientists, we recommend a holistic approach that integrates these techniques within a well-defined analytical strategy. Adherence to method validation guidelines, such as those outlined by the International Council for Harmonisation (ICH) Q2(R1), is crucial to ensure the reliability and reproducibility of the analytical data. [11][12][13][14][15]By employing a scientifically sound and risk-based approach to analytical characterization, researchers, scientists, and drug development professionals can ensure the quality and safety of their pharmaceutical products.

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  • PubMed. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and fine chemical synthesis, pyridine derivatives stand as a cornerstone, forming the structural core of numerous active pharmaceutical ingredients (APIs). Among these, 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a pivotal intermediate, notably in the synthesis of proton pump inhibitors like omeprazole. The precise structural elucidation and purity assessment of this compound and its analogs are of paramount importance, ensuring the efficacy and safety of the final drug product. Spectroscopic techniques are the workhorse of this characterization, each providing a unique window into the molecular architecture.

This guide offers an in-depth comparative analysis of this compound and a curated set of its analogs. We will explore how subtle structural modifications influence their spectroscopic signatures across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data are explained from the perspective of a seasoned application scientist, providing researchers and drug development professionals with a practical, field-proven resource.

For the purpose of this guide, we will focus on the following analogs for a systematic comparison:

  • Compound A: this compound (The parent compound)

  • Compound B: 4-Methoxy-2-(chloromethyl)-3,5-dimethylpyridine (Substitution of the 4-chloro group with a methoxy group)

  • Compound C: 4-Chloro-2-(hydroxymethyl)-3,5-dimethylpyridine (Modification of the 2-chloromethyl group to a hydroxymethyl group)

These analogs have been chosen to illustrate the spectroscopic consequences of altering both the electronic environment of the pyridine ring and the nature of the side-chain substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For pyridine derivatives, both ¹H and ¹³C NMR are indispensable.

The Causality Behind NMR Analysis Choices

The choice of NMR experiments is dictated by the need for unambiguous assignment of all proton and carbon signals. A standard workflow begins with a simple one-dimensional (1D) ¹H NMR spectrum, which provides initial information on the number of different proton environments and their multiplicities (splitting patterns). However, due to the often-crowded aromatic region in substituted pyridines, 1D spectra can be ambiguous. Therefore, a suite of two-dimensional (2D) NMR experiments is typically employed for a self-validating system of assignments.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of adjacent protons on the pyridine ring and its substituents. Cross-peaks in a COSY spectrum confirm which protons are spin-coupled.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone for assigning protonated carbons. It correlates each proton signal with the signal of the carbon to which it is directly attached.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the entire molecular structure, especially for assigning quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are two or three bonds away.[1]

By combining these experiments, a complete and verified assignment of the molecular structure can be achieved.

Comparative ¹H NMR Analysis

The ¹H NMR spectra of our chosen analogs reveal predictable shifts based on the electronic nature of the substituents. The pyridine ring protons are typically found in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrogen atom.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental Ranges in CDCl₃)

Proton AssignmentCompound A (δ, ppm)Compound B (δ, ppm)Compound C (δ, ppm)Rationale for Chemical Shift Differences
Pyridine Ring H~8.2 (s)~8.0 (s)~8.1 (s)The electron-donating methoxy group in Compound B shields the ring proton, causing an upfield shift compared to the chloro-substituted Compound A . The hydroxyl group in Compound C has a weaker electronic effect on the ring proton compared to the chlorine.
-CH₂-Cl / -CH₂-OH~4.7 (s)~4.6 (s)~4.8 (s)The protons of the chloromethyl group are deshielded by the electronegative chlorine atom. In Compound C , the protons of the hydroxymethyl group are slightly more deshielded due to hydrogen bonding effects and the influence of the adjacent oxygen.
-CH₃ (at C3/C5)~2.4 (s), ~2.3 (s)~2.3 (s), ~2.2 (s)~2.3 (s), ~2.2 (s)The methyl protons are in a relatively consistent environment across the analogs, with minor upfield shifts observed with the electron-donating methoxy group in Compound B .
-OCH₃ / -OHN/A~3.8 (s)Variable (broad s)The methoxy protons in Compound B appear as a sharp singlet. The hydroxyl proton in Compound C is often a broad singlet and its chemical shift is highly dependent on concentration and solvent.
Comparative ¹³C NMR Analysis

The ¹³C NMR spectra provide complementary information about the carbon framework of the molecules. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic distribution within the pyridine ring.

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental Ranges in CDCl₃)

Carbon AssignmentCompound A (δ, ppm)Compound B (δ, ppm)Compound C (δ, ppm)Rationale for Chemical Shift Differences
C2~155~158~160The carbon bearing the chloromethyl or hydroxymethyl group is significantly deshielded. The replacement of chlorine with oxygen in Compound C causes a downfield shift.
C4~148~160~147The carbon attached to the chlorine in Compound A is deshielded. The carbon attached to the highly electronegative oxygen of the methoxy group in Compound B is significantly deshielded.
C6~145~143~144This carbon is part of the pyridine ring and its chemical shift is influenced by the overall electronic nature of the molecule.
C3/C5~130, ~128~125, ~123~129, ~127The carbons bearing the methyl groups are influenced by the substituent at the 4-position. The electron-donating methoxy group in Compound B causes an upfield shift.
-CH₂-Cl / -CH₂-OH~45~46~60The carbon of the chloromethyl group is deshielded by the chlorine. The carbon of the hydroxymethyl group in Compound C is significantly more deshielded due to the greater electronegativity of oxygen.
-CH₃ (at C3/C5)~15, ~14~14, ~13~15, ~14The chemical shifts of the methyl carbons are relatively consistent.
-OCH₃N/A~55N/AThe methoxy carbon in Compound B has a characteristic chemical shift.
Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the pyridine analog in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution.

  • 1D ¹H NMR Acquisition: Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition:

    • COSY: Acquire a gradient-enhanced COSY spectrum to establish ¹H-¹H correlations.

    • HSQC: Acquire a gradient-enhanced HSQC spectrum to correlate ¹H and ¹³C one-bond correlations.

    • HMBC: Acquire a gradient-enhanced HMBC spectrum to establish long-range ¹H-¹³C correlations (2-3 bonds).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H signals and analyze the splitting patterns. Use the 2D spectra to build the structural connectivity and assign all proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pyridine Analog NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert into Spectrometer OneD_H1 1D ¹H NMR Spectrometer->OneD_H1 Acquire TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Spectrometer->TwoD_NMR Acquire Processing Spectral Processing (Referencing, Phasing) OneD_H1->Processing Process TwoD_NMR->Processing Structure Structure Elucidation & Assignment Processing->Structure

NMR analysis workflow for pyridine analogs.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Molecular Vibrations

FT-IR spectroscopy provides a molecular "fingerprint" by detecting the vibrational frequencies of functional groups. It is a rapid and non-destructive technique that is highly sensitive to changes in bond strength and molecular geometry.

Comparative FT-IR Analysis

The IR spectra of our analogs will exhibit characteristic bands for the pyridine ring, as well as vibrations corresponding to the unique functional groups in each molecule.

Table 3: Comparative FT-IR Data (cm⁻¹)

Vibrational ModeCompound ACompound BCompound CRationale for Frequency Differences
C=C, C=N Ring Stretching1600-14501600-14501600-1450The fundamental pyridine ring vibrations appear in this region. The exact positions and intensities can be subtly affected by the electronic nature of the substituents.
C-H Aromatic Stretching>3000>3000>3000These sharp bands are characteristic of C-H bonds on an aromatic ring.
C-H Aliphatic Stretching2980-28502980-28502980-2850These bands correspond to the stretching of the C-H bonds in the methyl and chloromethyl/hydroxymethyl groups.
C-Cl Stretching~750N/A~750The C-Cl stretch of the chloromethyl group in Compound A and the ring C-Cl in Compounds A and C appear in the fingerprint region.
C-O StretchingN/A~1250 (asym), ~1050 (sym)~1050The strong C-O stretching vibrations are characteristic of the methoxy group in Compound B and the hydroxymethyl group in Compound C .
O-H StretchingN/AN/A~3400 (broad)The broad O-H stretching band in Compound C is a clear indicator of the hydroxyl group and is typically broadened due to hydrogen bonding.
Experimental Protocol for FT-IR Analysis (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FT-IR spectrometer is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid pyridine analog onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Solid Pyridine Analog ATR_Crystal ATR Crystal Sample->ATR_Crystal Place on FTIR FT-IR Spectrometer ATR_Crystal->FTIR Acquire Spectrum Spectrum IR Spectrum FTIR->Spectrum Generate Interpretation Identify Functional Groups Spectrum->Interpretation Analyze

FT-IR analysis workflow using ATR.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules like our target compounds, leading to characteristic fragmentation patterns.

The Isotopic Signature of Chlorine

A key feature in the mass spectra of chlorinated compounds is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in a characteristic M+2 peak for any fragment containing one chlorine atom, with an intensity about one-third of the M+ peak.[2][3][4] For molecules with two chlorine atoms, like Compound A , we expect to see M+, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[2]

Comparative Mass Spectrometry Analysis

The fragmentation of these pyridine analogs under EI-MS is initiated by the removal of an electron to form a molecular ion (M⁺•), which then undergoes a series of fragmentation reactions.

Table 4: Comparative Mass Spectrometry Data (EI-MS)

IonCompound A (m/z)Compound B (m/z)Compound C (m/z)Fragmentation Pathway
[M]⁺•190/192/194185171/173The molecular ion peak. Compound A shows the characteristic isotopic pattern for two chlorine atoms. Compound C shows the pattern for one chlorine atom.
[M-CH₂Cl]⁺141/143N/AN/ALoss of the chloromethyl radical from Compound A .
[M-Cl]⁺155N/A136Loss of a chlorine radical from the molecular ion.
[M-OCH₃]⁺N/A154N/ALoss of a methoxy radical from Compound B .
[M-CH₂OH]⁺N/AN/A140/142Loss of the hydroxymethyl radical from Compound C .
Experimental Protocol for EI-MS Analysis
  • Sample Introduction: Introduce a small amount of the sample, typically dissolved in a volatile solvent, into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use a standard electron ionization source, typically operating at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure. Pay close attention to the isotopic patterns for chlorinated fragments.

MS_Workflow cluster_prep Sample Introduction cluster_acq MS Analysis cluster_analysis Data Interpretation Sample Pyridine Analog (in volatile solvent) Ion_Source Electron Ionization Source (70 eV) Sample->Ion_Source Inject Mass_Analyzer Mass Analyzer (e.g., Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum Generate Interpretation Determine Molecular Weight & Fragmentation Mass_Spectrum->Interpretation Analyze

Electron Ionization Mass Spectrometry workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. For aromatic compounds like pyridine derivatives, the absorption bands are typically due to π → π* and n → π* transitions.

Comparative UV-Vis Analysis

The position and intensity of the absorption maxima (λ_max) are sensitive to the electronic nature of the substituents on the pyridine ring.

  • π → π transitions:* These are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths.

  • n → π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths.

Table 5: Comparative UV-Vis Data (in Ethanol)

Compoundλ_max (nm)Type of TransitionRationale for Spectral Shifts
Compound A ~265π → πThe chloro and chloromethyl groups have a modest influence on the electronic transitions of the pyridine ring.
Compound B ~275π → πThe electron-donating methoxy group is an auxochrome that extends the conjugated system, resulting in a bathochromic (red) shift to a longer wavelength compared to Compound A .
Compound C ~268π → π*The hydroxyl group has a less pronounced effect on the electronic transitions compared to the methoxy group, resulting in a smaller shift relative to Compound A .
Experimental Protocol for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the pyridine analog in a UV-transparent solvent (e.g., ethanol or methanol) of a known concentration.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Pyridine Analog Cuvette Quartz Cuvette Sample->Cuvette Solvent UV-transparent Solvent Solvent->Cuvette Spectrophotometer UV-Vis Spectrophotometer Cuvette->Spectrophotometer Place in Holder Spectrum UV-Vis Spectrum Spectrophotometer->Spectrum Measure Absorbance Blank Blank (Solvent) Blank->Spectrophotometer Measure Baseline Interpretation Determine λ_max Spectrum->Interpretation Analyze

Sources

A Comparative Guide to 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine and its key derivatives, focusing on their role as pivotal intermediates in the synthesis of active pharmaceutical ingredients (APIs). Designed for researchers, chemists, and professionals in drug development, this document elucidates the subtle yet critical differences in reactivity and synthetic utility, supported by experimental frameworks and mechanistic insights. Our objective is to equip scientists with the knowledge to make informed decisions in the selection of building blocks for complex therapeutic agents.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and facilitating interactions with biological targets.[2] Within this class, 2-(chloromethyl)pyridine derivatives are exceptionally valuable building blocks, particularly in the synthesis of proton pump inhibitors (PPIs), a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[3][4]

This guide focuses on a comparative study between two closely related, yet distinct, intermediates: This compound and its common alternative, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine . Both are precursors to blockbuster PPIs, but the choice between a 4-chloro and a 4-methoxy substituent has significant implications for reaction kinetics, yield, and overall synthetic strategy.

The Intermediates: A Tale of Two Substituents

The reactivity of the 2-(chloromethyl) group is the cornerstone of its utility. It serves as an electrophilic site for nucleophilic substitution, typically with a thiol-containing moiety like a mercaptobenzimidazole, to form the core structure of a PPI.[3] The critical difference between our two subject compounds lies in the electronic nature of the substituent at the 4-position.

  • 4-Chloro Derivative: The chlorine atom is an electron-withdrawing group. This effect is transmitted through the pyridine ring, increasing the electrophilicity of the carbon atom in the 2-(chloromethyl) group. This heightened reactivity can lead to faster reaction times and milder reaction conditions.

  • 4-Methoxy Derivative: The methoxy group is an electron-donating group. It reduces the electrophilicity of the 2-(chloromethyl) carbon, generally leading to slower reaction rates compared to its 4-chloro counterpart.

This fundamental electronic difference is a key determinant in the selection of an intermediate for a specific synthetic pathway.

Table 1: Comparative Properties of Key Pyridine Intermediates

PropertyThis compound2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine
CAS Number 142885-96-9[5]86604-75-3 (as HCl salt)[4]
Molecular Formula C₈H₉Cl₂N[5]C₉H₁₂ClNO (as free base)
4-Substituent Effect Electron-withdrawingElectron-donating
Reactivity of 2-CH₂Cl Enhanced electrophilicity (Faster Sₙ2 reaction)Reduced electrophilicity (Slower Sₙ2 reaction)
Primary Application Intermediate for PPIs and other APIs[6]Key intermediate for Omeprazole and Esomeprazole[4]

Experimental Protocol: Synthesis of a Generic PPI Thioether Core

The following protocol details a generalized, self-validating procedure for the crucial coupling reaction. The success of this synthesis is contingent on the precise control of stoichiometry and the anhydrous nature of the reaction environment.

Objective: To synthesize a substituted (pyridinylmethyl)thio-benzimidazole derivative via nucleophilic substitution.

Materials:

  • 2-(Chloromethyl)pyridine derivative (either 4-chloro or 4-methoxy analog)

  • Substituted 2-mercaptobenzimidazole

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Anhydrous Ethanol or Toluene

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • Thiolate Formation (Activation):

    • In a three-necked flask equipped with a stirrer and under a constant stream of inert gas, dissolve one molar equivalent of the substituted 2-mercaptobenzimidazole in anhydrous ethanol.

    • Add 1.05 molar equivalents of powdered NaOH or KOH to the solution. The causality here is critical: the strong base deprotonates the thiol (-SH) group to form the more potent thiolate nucleophile (-S⁻), which is essential for an efficient Sₙ2 reaction.

    • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the thiolate.

  • Nucleophilic Substitution (Coupling):

    • In a separate flask, dissolve one molar equivalent of the 2-(chloromethyl)pyridine derivative in the same anhydrous solvent.

    • Add the pyridine solution dropwise to the thiolate mixture at room temperature over 20-30 minutes. A slow, controlled addition is crucial to manage any potential exotherm and prevent side reactions.

    • Allow the reaction to stir at room temperature. The reaction time will vary based on the intermediate used (expect a shorter time for the 4-chloro derivative).

  • Reaction Monitoring & Work-up:

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC). The disappearance of the starting materials confirms completion.

    • Once complete, neutralize the reaction mixture carefully with a dilute acid (e.g., acetic acid).

    • Reduce the solvent volume under vacuum.

    • Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield the pure thioether product.

Diagram 1: Generalized Synthetic Workflow

G cluster_activation Step 1: Nucleophile Activation cluster_coupling Step 2: Sₙ2 Coupling cluster_oxidation Step 3: Oxidation to Sulfoxide (PPI) Thiol 2-Mercaptobenzimidazole (R-SH) Thiolate Activated Thiolate (R-S⁻ Na⁺) Thiol->Thiolate Base Base (e.g., NaOH) Base->Thiolate Deprotonation Product_Sulfide Thioether Intermediate (R-S-CH₂-Py) Thiolate->Product_Sulfide Nucleophilic Attack Pyridine 2-(Chloromethyl)pyridine Derivative Pyridine->Product_Sulfide Final_PPI Final Sulfoxide Product (Active PPI) Product_Sulfide->Final_PPI Oxidant Oxidizing Agent (e.g., m-CPBA) Oxidant->Final_PPI

Caption: Key steps in the synthesis of a proton pump inhibitor.

Comparative Performance and Mechanistic Implications

The thioether product from the protocol above is typically an intermediate itself, which is then oxidized to a sulfoxide—the active form of a PPI. The choice of the initial pyridine building block influences not only the synthesis but also the properties of the final drug.

All PPIs are prodrugs that require activation in the acidic environment of the parietal cells.[7] They then form a covalent disulfide bond with cysteine residues on the H⁺/K⁺ ATPase enzyme, irreversibly inhibiting its function.[8]

Diagram 2: PPI Mechanism of Action

G PPI PPI (Prodrug) in Bloodstream ParietalCell Parietal Cell (Secretory Canaliculus) PPI->ParietalCell Accumulation Activation Acid-Catalyzed Activation ParietalCell->Activation Low pH ActiveDrug Active Sulfenamide Activation->ActiveDrug Pump H⁺/K⁺ ATPase (Proton Pump) ActiveDrug->Pump Inhibition Inhibition Covalent Disulfide Bond with Cys Residues Pump->Inhibition

Caption: Activation and covalent inhibition of the proton pump by PPIs.

The specific cysteine residues that are targeted can differ between PPIs, leading to variations in the duration of acid suppression. This is a critical point of comparison for drug development professionals.

Table 2: Comparative Properties of Marketed PPIs

FeatureOmeprazole / EsomeprazolePantoprazole
Key Pyridine Precursor 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridineDerivative of 2-(chloromethyl)-3,4-dimethoxypyridine
Binding Cysteines Cys 813, Cys 892[8]Cys 813, Cys 822[8]
Half-life of Inhibition ~28 hours[9]~46 hours[9]
Reversibility Inhibition can be partially reversed by reducing agents (e.g., glutathione)[9]Binding to Cys 822 (deep within the membrane) is less accessible to reducing agents, leading to longer-lasting inhibition.[9]

The longer duration of action for pantoprazole is attributed to its binding to Cysteine 822, which is less accessible and thus the disulfide bond is more stable.[9] This illustrates how subtle changes in the precursor structure can translate into significant differences in the final drug's pharmacodynamic profile.

Conclusion

The selection of a substituted 2-(chloromethyl)pyridine intermediate is a strategic decision in pharmaceutical synthesis. The 4-chloro derivative offers the advantage of enhanced reactivity, potentially streamlining the manufacturing process. In contrast, the 4-methoxy derivative, while less reactive, is a well-established precursor for some of the world's most successful drugs. Understanding the electronic effects of these substituents allows chemists to rationally design synthetic routes and anticipate reaction outcomes. This comparative guide serves as a foundational resource, underscoring the principle that in drug development, even a single atom's difference can have profound implications from the reaction flask to the patient's bedside.

References

  • Benchchem. (n.d.). This compound hydrochloride.
  • Al-Ostath, A., et al. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Molecules, 28(15), 5882.
  • CoLab. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review.
  • ResearchGate. (2023). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. Request PDF.
  • International Journal of PharmTech Research. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors: A Review.
  • Benchchem. (n.d.). Comparative Analysis of Pyridinone Derivatives in Cancer Cell Lines: A Guide for Researchers.
  • Singh, U. P., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 14(11), 2139-2171.
  • Molbase. (n.d.). Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride.
  • SynThink Research Chemicals. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • ChemicalBook. (n.d.). 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis.
  • Semantic Scholar. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine.
  • Google Patents. (2013). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Wikipedia. (n.d.). Discovery and development of proton pump inhibitors.
  • ResearchGate. (2004). Synthesis or rupture: Duration of acid inhibition by proton pump inhibitors.
  • Olender, D., et al. (2022). Formulation of Dosage Forms with Proton Pump Inhibitors: State of the Art, Challenges and Future Perspectives. Pharmaceutics, 14(10), 2043.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride in Pharmaceutical Manufacturing.

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A Comparative Guide to the Synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine, a key intermediate in the production of various pharmaceuticals, presents a multifaceted challenge involving considerations of yield, purity, cost-effectiveness, and environmental impact. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this valuable compound, supported by available experimental data and a thorough cost-benefit analysis to inform strategic decisions in research and process development.

Introduction: The Significance of this compound

This compound serves as a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs). Its bifunctional nature, featuring a reactive chloromethyl group and a modifiable chloro-substituted pyridine ring, allows for diverse chemical transformations, making it a versatile intermediate. The efficiency and economic viability of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide will dissect and compare the primary synthetic strategies, offering a clear perspective on the trade-offs inherent in each approach.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly involves a multi-step process culminating in the chlorination of a 2-hydroxymethylpyridine precursor. The principal variations in the synthetic routes lie in the construction of the substituted pyridine core. Here, we analyze two major pathways starting from common, commercially available pyridines: 3,5-Lutidine and 2,3,5-Collidine.

Route 1: Synthesis from 3,5-Lutidine

This pathway involves the functionalization of the relatively inexpensive 3,5-lutidine. The key steps typically include N-oxidation, nitration, chlorination, and subsequent manipulation of a methyl group to form the chloromethyl moiety.

Route 2: Synthesis from 2,3,5-Collidine

Starting with 2,3,5-collidine (also known as 2,3,5-trimethylpyridine), this route leverages the existing methyl group at the 2-position, which can be converted to the desired chloromethyl group. This pathway also typically involves N-oxidation and chlorination steps.

Quantitative Data Summary

The following table provides a comparative overview of the two primary synthetic routes, with estimated yields and costs. These figures are based on literature values and current bulk market prices and may vary depending on the supplier and scale of production.

ParameterRoute 1: From 3,5-LutidineRoute 2: From 2,3,5-Collidine
Starting Material 3,5-Lutidine2,3,5-Collidine
Estimated Starting Material Cost ~$18-20/L[1]~$500/kg[2]
Key Transformation Steps N-oxidation, Nitration, Chlorination, Side-chain manipulationN-oxidation, Chlorination, Side-chain chlorination
Overall Estimated Yield 40-50%50-60%
Primary Chlorinating Agent Thionyl Chloride or Phosphorus OxychlorideThionyl Chloride or Triphosgene
Key Advantages Lower cost of starting material.Potentially fewer steps, higher overall yield.
Key Disadvantages More synthetic steps, potentially lower overall yield.Higher cost of starting material.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for the two main synthetic routes.

Route1 A 3,5-Lutidine B N-Oxidation A->B H₂O₂, Acetic Acid C Nitration B->C H₂SO₄, HNO₃ D Chlorination C->D POCl₃ or SOCl₂ E Side-Chain Functionalization D->E e.g., Acetoxylation, Hydrolysis F Chlorination of Alcohol E->F SOCl₂ or Triphosgene G 4-Chloro-2-(chloromethyl) -3,5-dimethylpyridine F->G

Caption: Synthetic workflow starting from 3,5-Lutidine.

Route2 A 2,3,5-Collidine B N-Oxidation A->B H₂O₂, Acetic Acid C Chlorination of Ring B->C POCl₃ or SOCl₂ D Side-Chain Chlorination C->D NCS or SO₂Cl₂ E 4-Chloro-2-(chloromethyl) -3,5-dimethylpyridine D->E

Caption: Synthetic workflow starting from 2,3,5-Collidine.

Detailed Experimental Protocols

The following are representative, detailed experimental protocols for key transformations in the synthesis of this compound.

Protocol 1: Chlorination of 2-Hydroxymethyl-4-chloro-3,5-dimethylpyridine using Thionyl Chloride

This final step is common to many synthetic routes.

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and SO₂ byproducts), suspend 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or toluene.

  • Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Add thionyl chloride (1.1 to 1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, carefully quench the excess thionyl chloride by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Chlorination using Triphosgene

Triphosgene is a solid, safer alternative to gaseous phosgene and can offer higher yields and purity in some cases.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-hydroxymethyl-4-chloro-3,5-dimethylpyridine (1 equivalent) in anhydrous toluene.

  • Reagent Addition: Cool the solution to 0-10 °C. In a separate flask, prepare a solution of triphosgene (0.35-0.40 equivalents) in toluene and add it dropwise to the pyridine solution.

  • Reaction: Stir the reaction mixture at room temperature for 3-5 hours, monitoring the reaction by HPLC.

  • Quenching and Work-up: After the reaction is complete, carefully add a small amount of methanol to quench any unreacted triphosgene. Remove the solvent under reduced pressure. The resulting solid can be triturated with a non-polar solvent like hexane to induce crystallization and then filtered.

  • Purification: The product is typically obtained in high purity after filtration and drying.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis extends beyond the mere price of raw materials and includes factors such as process efficiency, safety, and environmental impact.

Economic Considerations
  • Route 1 (from 3,5-Lutidine): The primary economic advantage of this route is the significantly lower cost of the starting material, 3,5-lutidine. However, this is often offset by the increased number of synthetic steps, which can lead to a lower overall yield and higher processing costs (solvents, reagents, energy, and labor).

  • Route 2 (from 2,3,5-Collidine): The higher cost of 2,3,5-collidine is a major drawback. However, this route may be more economically viable on an industrial scale if the potentially fewer steps lead to a significantly higher overall yield and reduced processing time.

Safety and Environmental Impact

The chlorination step, regardless of the preceding route, involves hazardous reagents.

  • Thionyl Chloride (SOCl₂): This reagent is corrosive, toxic, and reacts violently with water, releasing toxic gases (HCl and SO₂).[3][4][5][6] Its use requires stringent safety protocols and efficient gas scrubbing systems.

  • Phosphorus Oxychloride (POCl₃): Also highly corrosive and toxic, phosphorus oxychloride reacts violently with water.[7][8][9][10][11] It is considered harmful to the environment, particularly aquatic life.[12]

  • Triphosgene (BTC): While a solid and often considered a safer alternative to phosgene gas, triphosgene is still highly toxic and fatal if inhaled.[13][14][15][16] It also reacts with water to release toxic gas.[13][14] Its handling requires specialized precautions.

From a "green chemistry" perspective, minimizing the number of synthetic steps and the use of hazardous reagents is crucial. Route 2, if optimized, could present a greener alternative due to a potentially shorter synthesis. The use of more environmentally benign solvents and catalytic methods, where possible, should also be a key consideration in process development.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound is a strategic decision that depends on the scale of production, cost constraints, and the available infrastructure for handling hazardous materials.

  • For laboratory-scale synthesis and research purposes, where the cost of starting materials may be less critical, Route 2 (from 2,3,5-Collidine) might be preferable due to its potentially higher yield and fewer synthetic manipulations.

  • For large-scale industrial production, a thorough process optimization of Route 1 (from 3,5-Lutidine) could be more cost-effective in the long run, despite the initial challenges of a longer synthetic sequence. The significant cost savings on the starting material can outweigh the higher processing costs if the overall yield can be maximized.

In all cases, the final chlorination step requires careful consideration. While thionyl chloride is a common and relatively inexpensive reagent, the use of triphosgene, despite its higher cost and hazards, may be justified if it leads to a cleaner reaction profile and higher purity product, potentially reducing downstream purification costs.

Ultimately, the most effective approach will involve a detailed, in-house evaluation of each step of the chosen synthetic pathway, with a focus on maximizing yield, minimizing waste, and ensuring the safety of the process.

References

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A Comparative Guide to the Structural Confirmation of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of scientific integrity and project success. 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine is a key heterocyclic building block, notably utilized as a reactant in the synthesis of 2-amino-6-halopurine Hsp90 inhibitors which exhibit antitumor activity.[1] Its precise structure, including the specific substitution pattern on the pyridine ring, is critical for its reactivity and subsequent incorporation into larger, biologically active molecules.[2]

This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively confirm the structure of this compound (Molecular Formula: C₈H₉Cl₂N, Molecular Weight: 190.07 g/mol ).[1][3] We will move beyond simple data reporting to explain the causality behind experimental choices, establishing a self-validating workflow that ensures the identity and purity of this crucial reagent.

The Analytical Triad: A Multi-faceted Approach to Structural Elucidation

No single technique provides a complete structural picture. True confidence is achieved by integrating data from orthogonal methods. For a molecule like this compound, the primary analytical toolkit consists of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. For absolute confirmation, especially in regulated environments, X-ray Crystallography serves as the ultimate arbiter.

The logical workflow for confirming the structure is visualized below. This approach maximizes efficiency by using rapid, high-throughput methods first, followed by more detailed and definitive analyses.

G cluster_1 Detailed Structural Connectivity cluster_2 Absolute & Unambiguous Confirmation MS Mass Spectrometry (MS) - Confirms Molecular Weight - Provides Fragmentation Data NMR NMR Spectroscopy (¹H, ¹³C) - Determines H & C Environments - Establishes Connectivity & Substitution Pattern MS->NMR Corroborates Formula FTIR FT-IR Spectroscopy - Identifies Key Functional Groups - Provides Molecular 'Fingerprint' FTIR->NMR Confirms Functional Groups Xray Single Crystal X-ray Diffraction - Definitive 3D Structure - Gold Standard (if crystalizable) NMR->Xray Confirms Solution vs. Solid State

Caption: Recommended workflow for structural confirmation.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry is the first logical step. Its primary role is to confirm the molecular weight, providing immediate validation of a successful synthesis. The choice of ionization technique is crucial. Electron Ionization (EI) is often used for relatively small, stable molecules like this, as it provides a rich fragmentation pattern that can be used like a puzzle to piece the structure together. Electrospray Ionization (ESI), a softer technique, is excellent for obtaining the molecular ion peak with minimal fragmentation.

Trustworthiness: The protocol is self-validating by comparing the observed mass of the molecular ion ([M]+ or [M+H]+) with the theoretically calculated exact mass. For C₈H₉Cl₂N, the monoisotopic mass is 189.0112 Da.[3] High-resolution mass spectrometry (HRMS) should yield a mass accurate to within 5 ppm, providing strong evidence for the elemental composition.

Comparative Data: Expected Mass Fragments
FragmentStructureRationaleExpected m/z
[M]+ C₈H₉³⁵Cl₂NMolecular Ion189
[M+2]+ C₈H₉³⁵Cl³⁷ClNIsotope Peak191
[M-Cl]+ C₈H₉ClNLoss of a chlorine atom154
[M-CH₂Cl]+ C₇H₇ClNLoss of chloromethyl radical140

Note: The characteristic ~2:1 intensity ratio of the [M]+ and [M+2]+ peaks is a definitive indicator of a molecule containing two chlorine atoms.

Experimental Protocol: GC-MS (EI)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into the Gas Chromatograph (GC) inlet. The GC will separate the analyte from any impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is bombarded with electrons (typically 70 eV) for EI.

  • Analysis: The resulting charged fragments are separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Interpretation: Analyze the resulting spectrum for the parent molecular ion and the predicted fragmentation pattern. Verify the isotopic pattern for two chlorine atoms.

NMR Spectroscopy: Mapping the Skeleton

Expertise & Experience: While MS confirms the formula, NMR spectroscopy reveals the precise atomic arrangement. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the pyridine ring. The key is to differentiate this isomer from other possibilities. For instance, a related compound, 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine, would show a distinct methoxy signal (~3.8 ppm in ¹H NMR, ~55-60 ppm in ¹³C NMR) and have a different molecular weight, making differentiation straightforward.[4]

Trustworthiness: The combination of chemical shifts, integration (for ¹H), and coupling patterns provides a highly constrained dataset. Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively link proton and carbon signals, creating a self-consistent structural assignment.

Comparative Data: Predicted ¹H and ¹³C NMR Shifts
Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale
Pyridine-H (C6-H)~8.3~148The sole aromatic proton, deshielded by the nitrogen atom.
-CH₂Cl~4.7~45Methylene protons adjacent to an electronegative chlorine and the aromatic ring.
Ring-CH₃ (C3-CH₃)~2.4~18Methyl group adjacent to the chloromethyl-substituted carbon.
Ring-CH₃ (C5-CH₃)~2.3~17Methyl group adjacent to the chloro-substituted carbon.
Pyridine-C (C2)-~155Carbon bearing the chloromethyl group.
Pyridine-C (C3)-~130Carbon bearing a methyl group.
Pyridine-C (C4)-~145Carbon bearing the chloro group.
Pyridine-C (C5)-~128Carbon bearing a methyl group.
Pyridine-C (C6)-~148Carbon bearing the single proton.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure proper referencing to the residual solvent peak or an internal standard (e.g., TMS). Integrate all peaks.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • ¹H NMR: Correlate the chemical shifts and integrals to the expected proton environments. The presence of one aromatic singlet, one methylene singlet, and two distinct methyl singlets is expected.

    • ¹³C NMR: Count the number of unique carbon signals to confirm the molecular symmetry. Correlate the chemical shifts with the predicted values for the substituted pyridine ring.

FT-IR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FT-IR is a rapid and non-destructive technique perfect for confirming the presence of key functional groups and providing a unique "fingerprint" for the molecule.[5] For this compound, the key signatures will be the C-Cl stretches, the aromatic C=N and C=C stretches of the pyridine ring, and the C-H vibrations.

Trustworthiness: The spectrum serves as a reliable identity check when compared against a reference spectrum of a known standard. Any significant deviation would indicate the presence of impurities or a different structure (e.g., the presence of a strong O-H band would suggest an unreacted hydroxymethyl precursor).

Comparative Data: Key FT-IR Vibrational Frequencies
Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale
Aromatic C-H Stretch3000 - 3100Stretching of the C-H bond on the pyridine ring.
Aliphatic C-H Stretch2850 - 3000Stretching of C-H bonds in the methyl and methylene groups.
Pyridine Ring (C=C, C=N) Stretches1550 - 1610Characteristic ring stretching vibrations indicative of the aromatic system.
C-Cl Stretch (Alkyl)650 - 800Stretching of the C-Cl bond in the chloromethyl group.
C-Cl Stretch (Aryl)1000 - 1100Stretching of the C-Cl bond directly attached to the pyridine ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies. Use the spectrum as a fingerprint for future batch-to-batch comparisons.

Conclusion

References

  • PubChem. 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

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performance comparison of catalysts for 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the catalytic and reagent-driven methodologies for the synthesis of 4-chloro-2-(chloromethyl)-3,5-dimethylpyridine, a crucial intermediate in the production of proton pump inhibitors like omeprazole. We will delve into a comparative performance analysis of various catalytic systems and reagents employed in the key synthetic steps, supported by experimental data from peer-reviewed literature and patents.

Introduction: The Significance of this compound

This compound is a key building block in the pharmaceutical industry.[1][2][3] Its primary application lies in the synthesis of omeprazole, a widely used medication for treating conditions caused by excess stomach acid, such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][4] The efficient and selective synthesis of this pyridine derivative is therefore of paramount importance for the cost-effective production of these essential medicines. This guide will explore and compare the performance of different catalysts and reagents utilized in the multi-step synthesis of this vital compound.

Overview of Synthetic Pathways

The synthesis of this compound is not a single-step reaction but rather a sequence of transformations starting from simpler precursors. A common strategy involves the initial synthesis of a substituted pyridine core, such as 2,3,5-collidine, followed by a series of functional group manipulations including oxidation, hydroxymethylation, and chlorination. The choice of catalysts and reagents at each stage significantly impacts the overall yield, purity, and environmental footprint of the process.

Synthetic_Pathway_Overview Precursors Simple Aldehydes, Ketones, Ammonia Pyridine_Core e.g., 2,3,5-Collidine Precursors->Pyridine_Core Catalytic Cyclization/ Alkylation Pyridine_N-oxide e.g., 2,3,5-Collidine-N-oxide Pyridine_Core->Pyridine_N-oxide N-Oxidation Hydroxymethyl_Pyridine e.g., 2-Hydroxymethyl-3,5-dimethyl- 4-methoxypyridine Pyridine_N-oxide->Hydroxymethyl_Pyridine Hydroxymethylation Chlorinated_Intermediate e.g., 2-(Chloromethyl)-3,5-dimethyl- 4-methoxypyridine Hydroxymethyl_Pyridine->Chlorinated_Intermediate Chlorination of Hydroxyl Group Final_Product This compound Chlorinated_Intermediate->Final_Product Ring Chlorination

Caption: A generalized workflow for the synthesis of this compound.

Performance Comparison of Catalysts and Reagents in Key Synthetic Steps

Part A: Synthesis of the 2,3,5-Collidine Core

The synthesis of the foundational pyridine ring, specifically 2,3,5-collidine, can be achieved through various catalytic methods. The choice of catalyst is critical for achieving high yield and selectivity.

CatalystStarting MaterialsReaction ConditionsYield of 2,3,5-CollidineSelectivityReference
Raney Cobalt 3,5-Lutidine and Methanol240°C, 45-60 kg/cm ² H₂ pressure86%96.3%[5]
Raney Nickel 3,5-Lutidine and Methanol240-270°C30%Not specified[6]
Co-modified ZSM-5 Methyl ethyl ketone, Formaldehyde, Ammonia350-420°C, Gas phaseHigh yields (not quantified)Shape-selective[7]
Cobalt-aluminum phosphate composite Propionaldehyde and AmmoniaFixed-bed reactor>50%Not specified[8]

Analysis: Raney cobalt demonstrates superior performance in the alkylation of 3,5-lutidine with methanol, offering a significantly higher yield and selectivity compared to Raney nickel under similar conditions.[5][6] Zeolite-based catalysts like Co-modified ZSM-5 present an alternative, eco-friendly, and shape-selective heterogeneous method, although specific yield data for direct comparison is limited in the provided sources.[7] The cobalt-aluminum phosphate composite catalyst also shows promise with yields exceeding 50% and the advantage of being recyclable.[8]

Part B: N-Oxidation and Subsequent Chlorination Steps

Once the pyridine core is synthesized, subsequent modifications are necessary. N-oxidation is a common step to activate the pyridine ring for further functionalization. Following this, chlorination reactions introduce the required chloro and chloromethyl groups. While chlorination is often reagent-driven, the choice of chlorinating agent significantly affects the reaction's efficiency and safety profile.

Ruthenium trichloride (RuCl₃) has been effectively used as a catalyst for the N-oxidation of pyridine substrates. In one modified synthesis, 2,3-lutidine was oxidized to 2,3-dimethyl-pyridine-N-oxide in a 93% yield using a catalytic amount of RuCl₃ with molecular oxygen as the primary oxidant.[9] This method is advantageous due to its high yield, mild reaction conditions, and the use of an environmentally benign oxidant.[9]

The conversion of a hydroxymethyl group to a chloromethyl group and the introduction of a chloro substituent on the pyridine ring are critical final steps. Thionyl chloride (SOCl₂) and triphosgene are two commonly employed reagents for these transformations.

Chlorinating AgentSubstrateSolventReaction ConditionsYieldPurityReference
Thionyl Chloride (SOCl₂) 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridineDichloromethaneRoom temperature~100%Not specified[4][10]
Triphosgene 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineToluene0-10°C97.51 - 97.79%99.74 - 99.88%[11]
POCl₃/CH₂Cl₂/Et₃N 2-Methylpyridine-N-oxideDichloromethaneMild conditionsGood yieldNot specified[12]

Analysis: Both thionyl chloride and triphosgene are highly effective for the chlorination of the hydroxymethyl group, with both methods reporting near-quantitative yields.[4][10][11] However, the use of triphosgene in toluene is presented as a highly efficient industrial method that offers high purity and environmental advantages over traditional thionyl chloride routes.[1][11] The triphosgene method also avoids the need to boil off the reaction solvent and add another for crystallization, which can be a drawback of the thionyl chloride method.[11] The POCl₃ system offers a highly selective method for chlorination under mild conditions, providing another valuable alternative.[12]

Experimental Protocols

Synthesis of 2,3,5-Collidine using Raney Cobalt Catalyst

Based on the procedure described in PrepChem.com[5]

  • Charge a 1-liter electromagnetic agitation type autoclave equipped with a reflux condenser with 321 g of 3,5-lutidine and 64 g of Raney cobalt.

  • Replace the air in the vessel with hydrogen gas.

  • Raise the internal temperature to 240°C.

  • Continuously introduce 570 g of methanol under pressure over a period of 7 hours.

  • Maintain the internal pressure of the autoclave between 45 to 60 kg/cm ² by intermittently releasing the produced gas.

  • After the reaction is complete, cool the autoclave to room temperature.

  • Remove the catalyst by filtration.

  • Add 30 g of sodium hydroxide to the filtrate and separate the oily substance using a separating funnel.

  • Distill the oily substance to obtain purified 2,3,5-collidine.

Chlorination of 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine using Triphosgene

Based on the procedure described in patent CN103232389A[11]

  • Dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in toluene to a concentration of 20-30% (mass).

  • Cool the solution to 0-10°C with stirring.

  • Dropwise, add a 40-50% toluene solution of triphosgene. The molar ratio of the pyridine substrate to triphosgene should be 1:0.35-0.37.

  • Monitor the reaction by high-performance liquid chromatography (HPLC) until completion.

  • After the reaction is complete, add methanol dropwise (molar ratio of methanol to substrate 0.10-0.25) to quench any residual reagents.

  • Remove acidic gas under reduced pressure.

  • Centrifuge and dry the reaction liquid to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.

Visualization of Key Processes

Raney_Catalyst_Comparison cluster_Co Raney Cobalt cluster_Ni Raney Nickel Co_Yield Yield: 86% Co_Selectivity Selectivity: 96.3% Ni_Yield Yield: 30% 3,5-Lutidine + Methanol 3,5-Lutidine + Methanol 3,5-Lutidine + Methanol->Co_Yield 3,5-Lutidine + Methanol->Ni_Yield

Caption: Performance comparison of Raney Cobalt and Raney Nickel catalysts.

Chlorination_Reagent_Workflow Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine SOCl2 Thionyl Chloride (SOCl₂) in Dichloromethane Start->SOCl2 Yield: ~100% Triphosgene Triphosgene in Toluene Start->Triphosgene Yield: >97% Purity: >99.7% Product 2-(Chloromethyl)-4-methoxy- 3,5-dimethylpyridine HCl SOCl2->Product Triphosgene->Product

Caption: Comparison of Thionyl Chloride and Triphosgene for chlorination.

Conclusion

The synthesis of this compound involves multiple steps where the choice of catalyst or reagent is crucial for optimizing the process. For the formation of the 2,3,5-collidine core, Raney cobalt has shown superior performance over Raney nickel in terms of yield and selectivity. In the subsequent chlorination steps, while both thionyl chloride and triphosgene are effective, triphosgene offers advantages in terms of product purity and process efficiency, making it a preferred choice for industrial-scale production. The use of catalytic N-oxidation with reagents like RuCl₃ also presents a highly efficient and environmentally conscious approach. Researchers and process chemists should consider these factors when developing and scaling up the synthesis of this important pharmaceutical intermediate.

References

  • Synthesis of 2,3,5-collidine. PrepChem.com.
  • US Patent 4658032A, Process for producing 2,3,5-collidine and/or 2,3,5,6-tetramethylpyridine.
  • CN Patent 101012194A, Method for preparing 2,3,5-trimethylpyridine.
  • 2,3,5-Collidine synthesis. ChemicalBook.
  • WO Patent 2002079159A1, A process for the preparation of a collidine and 2,3,5,6-tetramethyl pyridine.
  • 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis. ChemicalBook.
  • This compound hydrochloride. Benchchem.
  • Process Optimization and Green Chemistry Approach During Synthesis and Characterization of 2-Chloromethyl-3,5-Dimethyl-4-Methoxy Pyridine Hydrochloride. RASĀYAN J. Chem.
  • Synthesis of 2-Hydroxymethyl-3,5-dimethyl-4-methoxypyridine: A Key Intermedi
  • US Patent 5616713A, Process of preparing 2-hydroxymethyl-3,5-dimethyl-4-methoxypyridine.
  • This compound. SynThink Research Chemicals.
  • CN Patent 103232389A, Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.
  • Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar.
  • Synthesis and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine. Oriental Journal of Chemistry.
  • This compound. CymitQuimica.

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Safety Operating Guide

A Senior Application Scientist's Guide to Handling 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for the handling and disposal of 4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine (CAS No. 142885-96-9). As a chlorinated pyridine derivative, this compound presents specific hazards that demand rigorous adherence to safety procedures to protect laboratory personnel. This guide is structured to provide not just a set of rules, but the scientific rationale behind them, ensuring a deep understanding of the required precautions.

Hazard Assessment: The Foundation of Safe Handling

Understanding the inherent risks of a chemical is the first step in developing a robust safety protocol. This compound is classified with several key hazards that dictate the necessary protective measures. Its reactivity and potential to release corrosive fumes, particularly under fire conditions, underscore the need for caution.[1][2]

The primary hazards, according to the Globally Harmonized System (GHS), are summarized below. These classifications are the direct drivers for the specific personal protective equipment (PPE) recommendations that follow.

Hazard ClassGHS Hazard StatementImplication for Handling
Skin Corrosion/IrritationH315: Causes skin irritation[1][2][3][4]Direct skin contact must be prevented through appropriate gloves and protective clothing.
Serious Eye Damage/IrritationH319: Causes serious eye irritation[1][3][4]Robust eye and face protection is mandatory to prevent splashes from causing severe, potentially lasting, damage.
Specific Target Organ ToxicityH335: May cause respiratory irritation[1][2][3]Exposure to dust or vapors must be minimized, primarily through engineering controls like fume hoods, with respiratory protection as a necessary supplement.
Skin SensitizationH317: May cause an allergic skin reaction[2]Repeated or prolonged skin contact can lead to sensitization, making diligent prevention of any exposure critical.

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

While engineering controls, such as a certified chemical fume hood, are the primary defense against respiratory exposure, a comprehensive PPE strategy is essential for preventing dermal and ocular contact.[5][6][7] The following PPE is mandatory for all personnel handling this compound.

Protection TypeMinimum SpecificationScientific Rationale
Eye and Face ANSI Z87.1-compliant Chemical Splash Goggles worn with a full-face shield.[8]The compound's classification as a serious eye irritant necessitates this dual-layer protection. Goggles provide a seal against splashes and vapors, while the face shield protects the entire face from direct contact.[9]
Body Fully-buttoned, flame-resistant laboratory coat with tight-fitting cuffs.This protects the skin on the arms and torso from accidental splashes and prevents the contamination of personal clothing.[1][10]
Hands Double-Gloving: Nitrile inner gloves with a chemical-resistant outer glove (e.g., neoprene or butyl rubber).Given the risk of skin irritation and sensitization, double-gloving provides a robust barrier.[1][5][6] This technique also allows for the safe removal of the outer, contaminated glove without compromising the inner layer of protection.
Respiratory NIOSH-approved air-purifying respirator with organic vapor cartridges.This is required for any work performed outside of a certified fume hood, during spill cleanup, or when weighing the solid material, to prevent respiratory tract irritation from dust or vapors.[10]
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from potential spills. Open-toed shoes are never permissible in a laboratory setting.

Operational Blueprint: Donning, Doffing, and Disposal

The sequence of putting on (donning) and taking off (doffing) PPE is a critical procedure designed to prevent cross-contamination. Contaminated PPE must be handled as hazardous waste.

Step-by-Step PPE Workflow
  • Donning (Putting On) Sequence:

    • Footwear and Clothing: Confirm appropriate lab attire (long pants, closed-toe shoes).

    • Inner Gloves: Don the first pair of nitrile gloves.

    • Laboratory Coat: Put on the lab coat, ensuring it is fully buttoned.

    • Respirator: If required, perform a seal check and don the respirator.

    • Eye/Face Protection: Put on chemical splash goggles, followed by the face shield.

    • Outer Gloves: Don the second, outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

  • Doffing (Taking Off) Sequence: This process is designed to move from most contaminated to least contaminated.

    • Outer Gloves: Remove the outer gloves without touching your skin, peeling them off and turning them inside-out.

    • Face/Eye Protection: Remove the face shield and goggles from the back to the front.

    • Laboratory Coat: Unbutton and remove the lab coat, folding it so the contaminated exterior is contained inward.

    • Inner Gloves: Remove the final pair of gloves, again without touching the outside surface with your bare hands.

    • Respirator: If worn, remove it last.

    • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.[1][2]

PPE_Workflow cluster_donning Donning (Putting On) Sequence cluster_doffing Doffing (Taking Off) Sequence Don1 1. Lab Attire & Closed-Toe Shoes Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Lab Coat (Fully Buttoned) Don2->Don3 Don4 4. Respirator (If Required) Don3->Don4 Don5 5. Goggles & Face Shield Don4->Don5 Don6 6. Outer Gloves (Over Cuffs) Don5->Don6 Doff1 1. Outer Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat (Fold Inward) Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (If Worn) Doff4->Doff5 Doff6 6. Wash Hands Doff5->Doff6

Workflow for Donning and Doffing of Personal Protective Equipment.
Disposal Plan

All disposable PPE, including both pairs of gloves and any disposable lab coats, must be considered contaminated waste.

  • Collection: Place all used disposable PPE directly into a designated, labeled hazardous waste container.[1]

  • Disposal: The container must be sealed and disposed of through an authorized hazardous waste collection service, in accordance with all local and institutional regulations.[10][11]

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, immediate and correct action is critical. All laboratory personnel must be aware of the location and operation of safety showers and eyewash stations.[10]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][3][10] Remove contact lenses if it is safe to do so. Seek immediate medical attention without delay.[1][2]

  • Skin Contact: Remove all contaminated clothing while simultaneously flushing the affected area with plenty of soap and water for at least 15 minutes, preferably under a safety shower.[1][3][10] Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the affected individual to fresh air immediately. Keep them in a position that is comfortable for breathing. If the person feels unwell or has difficulty breathing, seek immediate medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[10]

By implementing this comprehensive safety framework, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their work.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11019637, this compound. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3086884, 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.